(S)-ZINC-3573
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-ZINC-3573: A Comprehensive Technical Guide to a Stereoselective Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573. In the field of pharmacology and drug discovery, the use of stereoisomers as chemical probes is a critical methodology for validating on-target effects versus non-specific activity. This compound serves as an essential negative control, enabling researchers to dissect the specific biological functions of MRGPRX2 with high confidence. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound, with a focus on its role in investigating MRGPRX2 signaling.
Chemical and Physical Properties
This compound is a synthetic small molecule with the chemical name (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 2095596-11-3 |
| Purity | ≥98% (HPLC) |
| Appearance | White to beige powder |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO |
| Storage | Store at +4°C |
Biological Activity and Target
The primary and well-characterized biological role of this compound is as a negative control for its active enantiomer, (R)-ZINC-3573. The target of (R)-ZINC-3573 is the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.
(R)-ZINC-3573 is a selective agonist of MRGPRX2 with an EC₅₀ value of approximately 740 nM.[1][2] Its activation of MRGPRX2 leads to the initiation of a downstream signaling cascade, resulting in cellular responses such as intracellular calcium mobilization and mast cell degranulation.[3]
In stark contrast, This compound displays no significant activity at MRGPRX2 at concentrations below 100 µM.[4][5] This stereoselective activity makes the pair of enantiomers an ideal tool for researchers to confirm that the observed biological effects are a direct result of MRGPRX2 activation by the (R)-enantiomer and not due to off-target effects or the chemical scaffold itself.
Quantitative Biological Data
| Compound | Target | Bioactivity | Assay Type |
| (R)-ZINC-3573 | MRGPRX2 | EC₅₀ = 740 nM | PRESTO-Tango β-arrestin recruitment |
| This compound | MRGPRX2 | No activity at concentrations < 100 µM | PRESTO-Tango β-arrestin recruitment |
| (R)-ZINC-3573 | MRGPRX2 | Induces intracellular calcium release | Calcium mobilization assay |
| This compound | MRGPRX2 | Does not induce intracellular calcium release | Calcium mobilization assay |
| (R)-ZINC-3573 | MRGPRX2 | Promotes mast cell degranulation | β-hexosaminidase release assay |
| This compound | MRGPRX2 | Does not promote mast cell degranulation | β-hexosaminidase release assay |
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade that is crucial for mast cell degranulation and the release of inflammatory mediators. This pathway is primarily mediated by the coupling of the receptor to Gαq and Gαi proteins.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is used as a negative control.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation.
Materials:
-
Human mast cell line (e.g., LAD2) or other cells expressing MRGPRX2
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer, with probenecid if used). Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading for approximately 20-30 seconds. Then, using the instrument's injection system, add varying concentrations of (R)-ZINC-3573, this compound, or vehicle (DMSO) to the wells.
-
Data Acquisition: Immediately after compound addition, measure the fluorescence intensity kinetically for 2-5 minutes.
-
Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline. Plot the concentration-response curves to determine the EC₅₀ for the active compound.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
Tyrode's buffer or similar physiological buffer
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)
-
Stop solution: Glycine buffer (pH 10.7)
-
Lysis buffer: 0.1% Triton X-100 in Tyrode's buffer
-
96-well V-bottom and flat-bottom microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them at the desired concentration.
-
Stimulation: Aliquot the cell suspension into a 96-well V-bottom plate. Add different concentrations of (R)-ZINC-3573, this compound, or vehicle. For a positive control, use a known mast cell degranulating agent (e.g., ionomycin). For total enzyme release, lyse a set of cells with lysis buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the degranulation process by placing the plate on ice for 5 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant without disturbing the cell pellet.
-
Enzymatic Reaction: In a new flat-bottom 96-well plate, mix a portion of the supernatant with the pNAG substrate solution.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution to each well. A yellow color will develop.
-
Absorbance Reading: Measure the absorbance at 405 nm using a plate reader.
-
Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.
PRESTO-Tango β-Arrestin Recruitment Assay
This is a high-throughput screening method to measure G protein-independent β-arrestin recruitment to an activated GPCR.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion)
-
Expression plasmid for MRGPRX2 fused to a C-terminal TEV cleavage site and a tTA transcription factor
-
Transfection reagent
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Luciferase substrate
-
384-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the HTLA cells with the MRGPRX2-Tango expression plasmid.
-
Cell Plating: After 24 hours, plate the transfected cells into 384-well plates.
-
Compound Addition: Add serial dilutions of (R)-ZINC-3573, this compound, or vehicle to the wells.
-
Incubation: Incubate the plates at 37°C for 12-16 hours.
-
Lysis and Luminescence Reading: Add the luciferase substrate to the wells to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a plate reader.
-
Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the concentration-response curves to determine the EC₅₀.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the activity of a compound at MRGPRX2 using this compound as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the biology of MRGPRX2. Its lack of activity at this receptor, in contrast to its potent enantiomer (R)-ZINC-3573, provides a robust method for confirming that the observed cellular responses are specifically mediated by MRGPRX2. The use of this stereoisomeric pair in well-defined experimental protocols, such as those outlined in this guide, is crucial for the accurate interpretation of data and the advancement of our understanding of MRGPRX2 in health and disease. This knowledge is vital for the development of novel therapeutics targeting neuroinflammatory and allergic conditions.
References
(S)-ZINC-3573: A Technical Whitepaper on its Role as a Negative Control for the MRGPRX2 Agonist (R)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the field of pharmacology and drug discovery, the use of stereoisomers, particularly enantiomers that differ only in their three-dimensional spatial arrangement, is a critical tool for elucidating the specific receptor-mediated effects of a compound. The (R)- and this compound pair serves as an excellent example of such a chemical probe, where the (R)-enantiomer acts as the active agent and the (S)-enantiomer serves as an essential negative control.[1][2][3] This technical guide provides an in-depth overview of the characterization of this compound, demonstrating its lack of activity on MRGPRX2 and highlighting its importance in validating the on-target effects of its active counterpart.
MRGPRX2 is a primate-exclusive receptor primarily expressed on mast cells and sensory neurons.[4] It has been implicated in a variety of physiological and pathophysiological processes, including pseudo-allergic drug reactions, neurogenic inflammation, pain, and itch.[4] The development of selective probes like (R)-ZINC-3573 is crucial for studying the biological functions of this receptor.[5]
The Agonistic Activity of (R)-ZINC-3573 on MRGPRX2
To understand the role of this compound as a negative control, it is first necessary to describe the mechanism of action of its active enantiomer, (R)-ZINC-3573. (R)-ZINC-3573 is a selective agonist of MRGPRX2 with a reported half-maximal effective concentration (EC50) of approximately 740 nM.[2][6]
This compound: A Stereoisomeric Negative Control
In contrast to its (R)-enantiomer, this compound exhibits no significant activity at the MRGPRX2 receptor at concentrations up to 100 µM.[1][2][3][12] This lack of activity has been demonstrated in multiple functional assays, including those measuring G protein activation, intracellular calcium mobilization, and mast cell degranulation.[3][13] Consequently, this compound does not induce the downstream signaling events associated with MRGPRX2 activation.[3][13]
The use of this compound in parallel with (R)-ZINC-3573 allows researchers to differentiate between specific, MRGPRX2-mediated effects and any non-specific or off-target effects of the chemical scaffold. This is a fundamental principle of rigorous pharmacological investigation.
Quantitative Data Summary
The following table summarizes the quantitative data for both (R)- and this compound, highlighting the stereospecific activity of the enantiomers on MRGPRX2.
| Compound | Assay | Target | Activity | EC50 |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | Agonist | 740 nM[4][6] |
| FLIPR | MRGPRX2 | Agonist | 1 µM[4] | |
| This compound | PRESTO-Tango | MRGPRX2 | Inactive | > 100 µM[4] |
| FLIPR | MRGPRX2 | Inactive | > 100 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRESTO-Tango β-Arrestin Recruitment Assay
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput screening platform used to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.[14][15]
Principle: The assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor. Upon ligand binding and receptor activation, β-arrestin, fused to TEV protease, is recruited to the receptor. This brings the TEV protease in proximity to its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or β-lactamase).
Protocol Outline:
-
Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, are used. Cells are plated in 384-well plates. Each well is then transfected with a plasmid encoding a specific GPCR-tTA fusion construct (in this case, MRGPRX2).
-
Compound Addition: Following an incubation period to allow for receptor expression, the test compounds ((R)-ZINC-3573 and this compound) at various concentrations are added to the wells.
-
Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 values.
FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay used to measure changes in intracellular calcium concentration in real-time.[1][12][13]
Principle: Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). These dyes are non-fluorescent until they bind to free calcium in the cytoplasm. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence intensity of the dye.
Protocol Outline:
-
Cell Plating: HEK293 cells stably expressing MRGPRX2 are plated in 96- or 384-well black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye and probenecid (B1678239) (to prevent dye leakage) for a specified time at 37°C.
-
Compound Addition and Measurement: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the test compounds ((R)-ZINC-3573 and this compound). The fluorescence intensity in each well is then monitored in real-time immediately following compound addition.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules of activated mast cells.[16][17][18]
Principle: The amount of β-hexosaminidase released into the supernatant of stimulated mast cells is proportional to the extent of degranulation. The enzymatic activity is determined by incubating the supernatant with a substrate that produces a colored or fluorescent product upon cleavage.
Protocol Outline:
-
Cell Culture: A human mast cell line, such as LAD2, is cultured in the appropriate medium.
-
Cell Stimulation: The cells are washed and resuspended in a buffered salt solution. They are then stimulated with various concentrations of the test compounds ((R)-ZINC-3573 and this compound) for a defined period at 37°C.
-
Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: An aliquot of the supernatant is transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Signal Detection: The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in unstimulated, lysed cells. Dose-response curves are then plotted.
Visualizations
Signaling Pathway of MRGPRX2 Activation
Caption: MRGPRX2 signaling cascade upon agonist binding.
Experimental Workflow for Characterizing this compound
Caption: Workflow for validating this compound as a negative control.
Conclusion
This compound is a critically important chemical tool for the study of MRGPRX2. Its demonstrated lack of agonistic activity at this receptor, in stark contrast to its potent enantiomer (R)-ZINC-3573, makes it an ideal negative control. The data presented in this guide, derived from established cellular and biochemical assays, confirm the stereospecific nature of MRGPRX2 activation by this chemical scaffold. For researchers in pharmacology and drug development, the use of such enantiomeric pairs is indispensable for validating that the observed biological effects are due to specific on-target interactions, thereby ensuring the integrity and reliability of experimental findings.
References
- 1. unitedrelay.org [unitedrelay.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. eubopen.org [eubopen.org]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. addgene.org [addgene.org]
- 15. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-ZINC-3573 as a Negative Control in MRGPRX2 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the critical role of (S)-ZINC-3573 as a negative control in the study of the Mas-related G protein-coupled receptor X2 (MRGPRX2). As the inactive enantiomer of the potent MRGPRX2 agonist, (R)-ZINC-3573, the (S)-isoform is an essential tool for distinguishing specific receptor-mediated effects from non-specific or off-target activities in pharmacological assays.[1][2] This guide provides quantitative data, detailed experimental protocols, and visual diagrams to facilitate the effective use of this crucial control compound.
Core Concept: The Importance of a Stereoisomeric Negative Control
This compound and (R)-ZINC-3573 form an ideal probe-pair for investigating the biology of MRGPRX2, a primate-exclusive receptor implicated in neurogenic inflammation, pain, and itch.[3][4][5] The two molecules are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This subtle difference results in a stark contrast in their biological activity. While the (R)-enantiomer is a selective and potent agonist of MRGPRX2, the (S)-enantiomer exhibits negligible activity at concentrations up to 100 µM.[2][6][7] By using this compound in parallel with its active counterpart, researchers can confidently attribute observed biological effects to the specific activation of MRGPRX2.[1]
Data Presentation: Quantitative Comparison of (R)- and this compound Activity
The following tables summarize the quantitative data on the activity of both enantiomers in key cellular assays. This data clearly demonstrates the potency of (R)-ZINC-3573 and the lack of activity of this compound, reinforcing its suitability as a negative control.
Table 1: In Vitro Potency at MRGPRX2
| Compound | Assay | EC50 |
| (R)-ZINC-3573 | PRESTO-Tango | 740 nM[4][8] |
| This compound | PRESTO-Tango | > 100 µM[4][7] |
| (R)-ZINC-3573 | FLIPR Assay | ~1 µM[4] |
| This compound | FLIPR Assay | > 100 µM[4][7] |
Table 2: Activity in Mast Cell Functional Assays
| Compound | Cell Line | Assay | Observed Effect |
| (R)-ZINC-3573 | LAD2 Mast Cells | Intracellular Calcium Release | Induced[4][9] |
| This compound | LAD2 Mast Cells | Intracellular Calcium Release | Not Induced[1] |
| (R)-ZINC-3573 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | Induced[4][9] |
| This compound | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | Not Induced[1] |
Mandatory Visualization
Signaling Pathway
Experimental Workflow
Experimental Protocols
The following are detailed methodologies for key experiments to validate the activity of MRGPRX2 agonists and the inactivity of this compound.
FLIPR Calcium Mobilization Assay
This assay measures intracellular calcium flux upon GPCR activation.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293 or CHO cells stably transfected with MRGPRX2)
-
Black-wall, clear-bottom 96- or 384-well cell culture plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
(R)-ZINC-3573 and this compound
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Plate Preparation: Prepare a serial dilution of (R)-ZINC-3573 and this compound in assay buffer in a separate compound plate. Include a vehicle-only control.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.
-
Incubation: Incubate the cell plate for 1-2 hours at 37°C, 5% CO2, to allow for dye loading.
-
Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to monitor fluorescence at sub-second intervals.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Initiate the automated addition of the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the full calcium response.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the peak fluorescence response for each well. For (R)-ZINC-3573, plot the response against concentration to determine the EC50. The response for this compound should be indistinguishable from the vehicle control.
Mast Cell Degranulation (β-hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
96-well V-bottom plates
-
Tyrode's buffer (or similar physiological buffer)
-
(R)-ZINC-3573 and this compound
-
Vehicle (e.g., DMSO)
-
Triton X-100 (for cell lysis)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution: Glycine buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Cell Stimulation:
-
Aliquot cells into a 96-well plate.
-
Add serial dilutions of (R)-ZINC-3573, this compound, or vehicle control to the respective wells.
-
Include a "total release" control by adding Triton X-100 to a set of wells to lyse the cells completely.
-
Include a "spontaneous release" control with buffer only.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Enzymatic Reaction:
-
Add the pNAG substrate solution to each well containing the supernatant.
-
To the cell pellets from the "total release" control, add buffer and then lyse with Triton X-100. Transfer the lysate to the new plate and add the substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Reaction Termination and Measurement: Add the stop solution to each well. Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control (after subtracting the spontaneous release). A dose-dependent increase should be observed for (R)-ZINC-3573, while this compound should show no release above the spontaneous level.
PRESTO-Tango β-arrestin Recruitment Assay
This is a high-throughput screening method to measure ligand-induced GPCR activation via β-arrestin2 recruitment.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)
-
Plasmids encoding the GPCR-Tango construct (MRGPRX2-Tango)
-
384-well cell culture plates
-
Transfection reagents
-
(R)-ZINC-3573 and this compound
-
Luciferase assay substrate (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Transfection: Transfect HTLA cells with the MRGPRX2-Tango plasmid in 384-well plates. This creates a system where β-arrestin2 recruitment to the activated MRGPRX2 receptor leads to the cleavage of a transcription factor, which then drives the expression of luciferase.
-
Compound Addition: After an overnight incubation to allow for receptor expression, add serial dilutions of (R)-ZINC-3573, this compound, or a vehicle control to the cells.
-
Incubation: Incubate the plates for at least 12-16 hours to allow for luciferase expression.
-
Luminescence Reading: Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. Plot the luminescence signal against the concentration of (R)-ZINC-3573 to determine its EC50. The signal from cells treated with this compound should be at baseline, similar to the vehicle control.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. unitedrelay.org [unitedrelay.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting degranulation via hexosaminidase assay [protocols.io]
- 7. eubopen.org [eubopen.org]
- 8. PRESTO-Tango Assay [protocols.io]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Stereoisomers of ZINC-3573: (S)- and (R)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoisomers of ZINC-3573, a potent modulator of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The document elucidates the distinct pharmacological profiles of the (S)- and (R)-enantiomers, highlighting the critical role of stereochemistry in their biological activity. We present a comprehensive overview of their effects on intracellular signaling, cellular functions, and the underlying structural basis for their differential receptor interactions. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields.
Introduction
ZINC-3573 is a small molecule that has emerged as a valuable tool for investigating the function of the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 is a primate-specific receptor predominantly expressed on mast cells and sensory neurons, playing a crucial role in innate immunity, pseudo-allergic reactions, pain, and itch.[1] The chiral nature of ZINC-3573 gives rise to two stereoisomers, (S)-ZINC-3573 and (R)-ZINC-3573, which exhibit profoundly different biological activities. This guide provides a detailed comparison of these enantiomers, underscoring the importance of stereoselectivity in drug design and development.
Physicochemical Properties
Both this compound and (R)-ZINC-3573 share the same molecular formula and weight, differing only in the three-dimensional arrangement of their atoms.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.4 g/mol |
| Chiral Center | Yes |
Comparative Pharmacology
The pharmacological activities of the ZINC-3573 stereoisomers are starkly different, with the (R)-enantiomer acting as a potent agonist of MRGPRX2, while the (S)-enantiomer is essentially inactive.[2][3]
Potency and Efficacy
Quantitative analysis from various cellular assays demonstrates the stereoselective activation of MRGPRX2 by (R)-ZINC-3573.
| Stereoisomer | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| (R)-ZINC-3573 | PRESTO-Tango β-arrestin recruitment | HEK293T | EC₅₀ | 740 nM | [2][3][4] |
| FLIPR Calcium Mobilization | HEK293 | EC₅₀ | 1 µM | [4] | |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | EC₅₀ | ~1 µM | [3] | |
| This compound | PRESTO-Tango β-arrestin recruitment | HEK293T | EC₅₀ | > 100 µM | [4] |
| FLIPR Calcium Mobilization | HEK293 | EC₅₀ | > 100 µM | [4] | |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | Activity | Negligible | [3] |
Selectivity
(R)-ZINC-3573 has been shown to be a highly selective agonist for MRGPRX2. In a comprehensive screen against a panel of 315 other G protein-coupled receptors (GPCRs), (R)-ZINC-3573 showed minimal to no agonist activity at a concentration of 10 µM.[2] This high degree of selectivity makes it an invaluable tool for studying the specific functions of MRGPRX2.
Mechanism of Action and Signaling Pathways
(R)-ZINC-3573 elicits its effects by binding to and activating MRGPRX2, which subsequently initiates a cascade of intracellular signaling events. MRGPRX2 is known to couple to both Gq and Gi heterotrimeric G proteins.[5]
MRGPRX2-Mediated Signaling Cascade
Activation of MRGPRX2 by (R)-ZINC-3573 leads to the dissociation of the G protein heterotrimer. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The Gβγ subunits, along with DAG, can activate other downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: MRGPRX2 Signaling Pathway Activated by (R)-ZINC-3573.
Structural Basis of Stereoselectivity
Cryo-electron microscopy studies have revealed the structural basis for the enantioselective activation of MRGPRX2 by ZINC-3573. (R)-ZINC-3573 binds within a pocket of MRGPRX2 and forms key interactions with specific amino acid residues. The pyrazolo[1,5-a]pyrimidine (B1248293) core of the molecule engages in π-π stacking with tryptophan (W243) and phenylalanine (F170) residues. The N,N-dimethylpyrrolidinamine moiety extends into a negatively charged sub-pocket where it forms ionic bonds with aspartic acid (D184) and glutamic acid (E164).[5]
The (S)-enantiomer is unable to adopt the correct conformation to establish these critical interactions within the binding pocket, thus rendering it inactive. This highlights the precise three-dimensional complementarity required for receptor activation.
Caption: Logical Flow of Stereoselective Activity.
Experimental Protocols
PRESTO-Tango β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which serves as a proxy for receptor activation.
Workflow:
Caption: PRESTO-Tango Assay Workflow.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a plasmid encoding for MRGPRX2 fused to a TEV protease cleavage site and a tTA transcription factor (MRGPRX2-Tango construct) using a suitable transfection reagent.
-
Cell Plating: Transfected cells are plated into 384-well white, clear-bottom tissue culture plates at a density of 20,000 cells per well.
-
Compound Addition: The following day, various concentrations of (R)-ZINC-3573 or this compound are added to the wells.
-
Incubation: The plates are incubated for 12-16 hours at 37°C in a CO₂ incubator.
-
Luminescence Measurement: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Data are normalized to a vehicle control, and dose-response curves are generated to determine the EC₅₀ values.
FLIPR Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Detailed Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing MRGPRX2 are plated into 384-well black, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition and Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured, and then various concentrations of (R)-ZINC-3573 or this compound are added to the wells. The fluorescence intensity is monitored in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves are generated to determine the EC₅₀ values.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Detailed Methodology:
-
Cell Culture: The human mast cell line LAD2 is cultured in StemPro-34 medium supplemented with stem cell factor (SCF).
-
Cell Plating: LAD2 cells are washed and resuspended in a buffered salt solution and plated into a 96-well plate.
-
Compound Addition: Various concentrations of (R)-ZINC-3573 or this compound are added to the wells, and the plate is incubated for 30 minutes at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.
-
Enzyme Assay: The collected supernatant is incubated with a substrate for β-hexosaminidase (p-nitrophenyl N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. The reaction is stopped with a high pH buffer.
-
Absorbance Measurement: The absorbance of the product is measured at 405 nm.
-
Data Analysis: The amount of β-hexosaminidase released is calculated as a percentage of the total cellular β-hexosaminidase (determined by lysing a parallel set of cells). Dose-response curves are generated to determine the EC₅₀ values.
In Vivo Studies
To date, there is a lack of published in vivo studies utilizing (R)-ZINC-3573 or this compound. The available data is derived from in vitro and cellular assays. Further research is required to understand the in vivo effects, pharmacokinetics, and potential therapeutic applications of these compounds.
Conclusion
The stereoisomers of ZINC-3573 provide a compelling example of the importance of stereochemistry in pharmacology. (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor. In contrast, the inactive (S)-enantiomer serves as an ideal negative control for these studies. This technical guide provides a comprehensive overview of the key differences between these two molecules, from their differential receptor activation and signaling to the structural basis of this selectivity. The detailed experimental protocols included herein should aid researchers in the design and execution of their own investigations into the fascinating biology of MRGPRX2.
References
- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
A Technical Guide to the Discovery and Synthesis of ZINC-3573 Enantiomers: Probing the MRGPRX2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of the enantiomers of ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The (R)-enantiomer of ZINC-3573 has been identified as the active agonist, while the (S)-enantiomer is largely inactive, providing a valuable chemical toolset for investigating the pharmacology and physiological roles of MRGPRX2. This document details the experimental methodologies, quantitative data, and key signaling pathways associated with these compounds.
Discovery of ZINC-3573 as a Selective MRGPRX2 Agonist
The discovery of ZINC-3573 stemmed from a large-scale in silico screening effort aimed at identifying novel ligands for MRGPRX2. Researchers docked nearly 4 million small molecules from the ZINC database against a homology model of the MRGPRX2 receptor.[1][2][3] This computational approach predicted ZINC-3573 as a potential agonist. Subsequent in vitro validation confirmed that racemic ZINC-3573 was a potent and selective agonist of MRGPRX2.[4]
Further investigation revealed that the biological activity resided in a single enantiomer. The synthesis and separation of the individual (R) and (S) enantiomers demonstrated that (R)-ZINC-3573 is the active compound, while (S)-ZINC-3573 serves as an excellent negative control.[5] This enantiomeric pair provides a powerful tool for researchers to specifically modulate MRGPRX2 activity and dissect its role in various physiological and pathological processes, such as pain, itch, and mast cell-mediated pseudo-allergic reactions.[1][2]
Quantitative Biological Data
The following tables summarize the key quantitative data for the ZINC-3573 enantiomers, highlighting their potency and selectivity for the MRGPRX2 receptor.
Table 1: Potency of ZINC-3573 Enantiomers at MRGPRX2
| Compound | Assay Type | EC50 | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [1] |
| (R)-ZINC-3573 | FLIPR Calcium Mobilization | 1 µM | [5] |
| This compound | PRESTO-Tango | > 100 µM | |
| This compound | FLIPR Calcium Mobilization | > 100 µM | [5] |
Table 2: Selectivity Profile of (R)-ZINC-3573
| Target Class | Number of Targets Screened | Activity | Reference |
| G-Protein-Coupled Receptors (GPCRs) | 315 | Little to no activity | [3] |
| Kinases | 97 | Little to no activity | [3] |
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by (R)-ZINC-3573 initiates a cascade of intracellular signaling events. The receptor couples to both Gq and Gi heterotrimeric G proteins. The Gq pathway activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation. The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: MRGPRX2 Signaling Pathway activated by (R)-ZINC-3573.
Experimental Protocols
Synthesis of (R)- and this compound
The enantiomers of ZINC-3573 can be synthesized from commercially available chiral precursors. The key step involves the coupling of the appropriate chiral aminopyrrolidine with the pyrazolopyrimidine core.
Materials:
-
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine
-
(R)-(-)-3-(dimethylamino)pyrrolidine or (S)-(+)-3-(dimethylamino)pyrrolidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
General Procedure:
-
To an oven-dried reaction vessel, add 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, the corresponding chiral aminopyrrolidine enantiomer (either (R) or (S)), palladium catalyst, and ligand.
-
Add the base and anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired enantiomer of ZINC-3573.
Note: Specific reaction conditions, including catalyst loading, reaction time, and purification solvents, may require optimization.
PRESTO-Tango β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)
-
MRGPRX2-Tango construct (GPCR fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
(R)-ZINC-3573 and this compound
-
Luciferase assay reagent (e.g., Bright-Glo)
-
384-well white, clear-bottom plates
Procedure:
-
Transfect the cells with the MRGPRX2-Tango construct using a suitable transfection reagent.[6]
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of (R)-ZINC-3573 or this compound.
-
Incubate the plates for 12-16 hours at 37°C.
-
Add luciferase assay reagent to each well and measure luminescence using a plate reader.[7]
-
Calculate dose-response curves to determine EC50 values.
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon MRGPRX2 activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
(R)-ZINC-3573 and this compound
-
384-well black, clear-bottom plates
-
FLIPR instrument or a plate reader with a fluorescent imaging system
Procedure:
-
Seed MRGPRX2-expressing HEK293 cells in 384-well plates and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye for 1 hour at 37°C.[3]
-
Prepare a plate with different concentrations of (R)-ZINC-3573 and this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Measure the baseline fluorescence, then add the compounds to the cells and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.
-
Analyze the data to determine dose-dependent calcium mobilization and calculate EC50 values.
β-Hexosaminidase Degranulation Assay
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cell line
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
(R)-ZINC-3573 and this compound
-
96-well plates
Procedure:
-
Wash LAD2 cells and resuspend them in Tyrode's buffer.[8]
-
Aliquot the cell suspension into a 96-well plate.
-
Add different concentrations of (R)-ZINC-3573 or this compound to the wells and incubate for 30 minutes at 37°C.[8]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Lyse the remaining cells in the original plate with Triton X-100 to determine the total β-hexosaminidase content.
-
Add the pNAG substrate to both the supernatant and the cell lysate plates and incubate for 1-2 hours at 37°C.[8]
-
Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of the ZINC-3573 enantiomers.
Caption: Workflow for ZINC-3573 enantiomer discovery and characterization.
Conclusion
The discovery and characterization of the ZINC-3573 enantiomers represent a significant advancement in the study of MRGPRX2. The potent and selective agonist activity of (R)-ZINC-3573, coupled with the inactivity of its (S)-enantiomer, provides an invaluable pharmacological tool for elucidating the physiological and pathological functions of this receptor. This technical guide offers a comprehensive resource for researchers seeking to utilize these chemical probes in their own investigations into MRGPRX2 biology and its potential as a therapeutic target.
References
- 1. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. escholarship.org [escholarship.org]
- 5. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRESTO-Tango Assay [protocols.io]
- 7. youtube.com [youtube.com]
- 8. abmgood.com [abmgood.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor in allergy and inflammation, particularly in mediating IgE-independent mast cell activation.[1][2][3] Expressed predominantly on mast cells and sensory neurons, MRGPRX2 is activated by a diverse array of ligands, including neuropeptides, host defense peptides, and various clinically used drugs, leading to the release of inflammatory mediators.[1][4][5] The development of inactive ligands, such as antagonists and inverse agonists, for MRGPRX2 is a promising therapeutic strategy for a range of conditions, including chronic urticaria, atopic dermatitis, and drug hypersensitivity reactions.[1][2][6][7] This guide provides a comprehensive overview of the core concepts, experimental methodologies, and signaling pathways related to MRGPRX2 inactive ligands.
MRGPRX2 Inactive Ligands: Quantitative Data
A number of small molecule antagonists and inverse agonists targeting MRGPRX2 have been identified and characterized. These compounds inhibit MRGPRX2 activation and subsequent mast cell degranulation.[6][7][8] The potency of these inactive ligands is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). Below is a summary of publicly available quantitative data for some of these compounds.
| Compound Name | Ligand Type | Assay System | Agonist | IC50 / Ki | Reference |
| C9 | Inverse Agonist | RBL-2H3 cells expressing MRGPRX2 | Substance P, PAMP-12, Rocuronium | ~300 nM (IC50) | [8][9] |
| HEK293 cells expressing MRGPRX2 | ZINC-3573 | 43 nM (Ki) | [8][10] | ||
| LAD2 cells | ZINC-3573 | >1 µM (IC50) | [8][10] | ||
| C9-6 | Inverse Agonist | HEK293 cells expressing MRGPRX2 | ZINC-3573 | 58 nM (Ki) | [8][10] |
| Compound A | Antagonist | LAD2 cells | Substance P | 32.4 nM (IC50) | [11][12] |
| Compound B | Antagonist | Freshly isolated human skin mast cells | Substance P | 0.42 nM (IC50) | [9][11][12] |
| LAD2 cells | Substance P | 1.8 nM (IC50) | [11][12] | ||
| EP262 | Antagonist | Not specified | Not specified | Not specified | [2][13] |
| EVO756 | Antagonist | Not specified | Not specified | Not specified | [2] |
| Unnamed Antagonist | Antagonist | HEK-293 cells expressing MRGPRX2 | Not specified | 10-100 nM (IC50) in Calcium-based FLIPR assay; < 100 nM in IP-1 accumulation assay | [14] |
MRGPRX2 Signaling Pathways and Inhibition
MRGPRX2 activation initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.[15][16] Inactive ligands, by binding to the receptor, prevent these downstream signaling events.
G Protein-Dependent Signaling
Upon agonist binding, MRGPRX2 couples to both Gαq and Gαi proteins.[4]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[3][15]
-
Gαi Pathway: The Gαi pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is also implicated in promoting chemotaxis.[15]
Inactive ligands, such as antagonists, physically block the agonist from binding to the receptor, thereby preventing the conformational change required for G protein activation. Inverse agonists can further stabilize the receptor in an inactive conformation, reducing basal signaling.
β-Arrestin-Dependent Signaling
In addition to G protein coupling, agonist binding to MRGPRX2 can also lead to the recruitment of β-arrestins.[4][16] β-arrestin recruitment is crucial for receptor desensitization and internalization, which are mechanisms to terminate signaling.[8][16] Some agonists are "biased," preferentially activating either the G protein or the β-arrestin pathway, while "balanced" agonists activate both.[15][16]
Inactive ligands can also block the conformational changes necessary for β-arrestin binding, thereby inhibiting receptor internalization.[8]
Experimental Protocols for Characterizing MRGPRX2 Inactive Ligands
A variety of in vitro and in vivo assays are employed to identify and characterize MRGPRX2 inactive ligands. These assays assess the ability of a compound to inhibit agonist-induced MRGPRX2 activation and subsequent cellular responses.
In Vitro Assays
This assay measures changes in intracellular calcium concentration upon receptor activation. It is a primary method for screening for MRGPRX2 antagonists.
Principle: MRGPRX2 activation via the Gαq pathway leads to an increase in intracellular Ca2+. This is detected using a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium flux.
Detailed Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing MRGPRX2 are commonly used.[10][17]
-
Culture cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., hygromycin B, blasticidin).[17]
-
For tetracycline-inducible systems, induce receptor expression with tetracycline (B611298) for 24 hours prior to the assay.[17]
-
-
Cell Plating:
-
Plate cells in black, clear-bottom 384-well plates coated with poly-L-lysine at a density of approximately 20,000 cells/well.[17]
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test antagonist compounds.
-
Using a fluorescent plate reader (e.g., FLIPR), measure the baseline fluorescence.
-
Add the antagonist compounds to the wells and incubate for a specified period (e.g., 5 minutes).[10]
-
Add a known MRGPRX2 agonist (e.g., Substance P, ZINC-3573) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the change in fluorescence over time (typically 120 seconds).[19]
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the calcium response.
-
Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. The amount of this enzyme released into the supernatant is proportional to the extent of degranulation.
Detailed Methodology:
-
Cell Culture:
-
Cell Plating:
-
Plate LAD2 cells in a 96-well V-bottom plate at a density of 2.5 x 10^4 cells/well in 90 µL of medium.
-
-
Compound Incubation:
-
Agonist Stimulation:
-
Sample Collection:
-
Enzyme Assay:
-
To measure total β-hexosaminidase content, lyse the cells in the remaining pellet with 0.1% Triton X-100.[3]
-
In a separate flat-bottom 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.[1][22]
-
Add aliquots of the supernatant and cell lysate to the substrate plate.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).[1]
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
-
Determine the IC50 of the antagonist from the dose-response curve.
-
This assay measures the recruitment of β-arrestin to the activated MRGPRX2.
Principle: Upon agonist binding, MRGPRX2 is phosphorylated, leading to the recruitment of β-arrestin. This interaction can be detected using various methods, such as enzyme fragment complementation (EFC).
Detailed Methodology (using PathHunter® Assay as an example):
-
Cell Line:
-
Cell Plating:
-
Plate the cells in a 384-well microplate.[24]
-
-
Compound Addition:
-
Add the test antagonist compounds followed by a known MRGPRX2 agonist.
-
Incubate for 90 minutes at 37°C.[24]
-
-
Detection:
-
Add the detection reagent cocktail containing the substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature.[24]
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal.
-
An increase in signal indicates β-arrestin recruitment.
-
Calculate the inhibitory effect of the antagonist and determine its IC50.
-
Ex Vivo and In Vivo Models
To assess the efficacy of MRGPRX2 antagonists in a more physiologically relevant context, ex vivo and in vivo models are utilized.
Principle: This model uses primary mast cells isolated directly from human skin, providing a highly relevant system to study MRGPRX2 function.[4][6][7]
Methodology Outline:
-
Tissue Digestion: Human skin samples are minced and subjected to enzymatic digestion to release single cells.[4]
-
Mast Cell Enrichment: Mast cells are enriched from the single-cell suspension using density gradient centrifugation (e.g., Percoll) followed by immunomagnetic cell separation (MACS) or fluorescence-activated cell sorting (FACS) targeting mast cell-specific surface markers like c-Kit (CD117) or FcεRI.[4][7][15]
-
Functional Assays: The isolated mast cells can then be used in degranulation assays (measuring histamine (B1213489) or tryptase release) to test the efficacy of MRGPRX2 antagonists.[11]
Principle: Due to significant differences between human MRGPRX2 and its mouse ortholog, Mrgprb2, humanized mouse models where the mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene have been developed.[25][26][27][28] These models are invaluable for in vivo pharmacokinetic and pharmacodynamic studies of human-specific MRGPRX2 antagonists.[9][11][12]
Experimental Application:
-
In Vivo Degranulation: MRGPRX2 agonists can be injected intradermally to induce localized mast cell degranulation, leading to vascular permeability (e.g., Evans blue dye extravasation) or a wheal-and-flare response. The ability of orally or systemically administered antagonists to inhibit these responses can be quantified.[6][29]
-
Behavioral Models: For indications like pruritus (itch), these mice can be used in behavioral models where scratching behavior is monitored after agonist challenge, and the effect of antagonist treatment is assessed.[9][11]
Conclusion
The identification and characterization of inactive ligands for MRGPRX2 represent a significant advancement in the development of novel therapeutics for mast cell-mediated diseases. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further explore this promising therapeutic target. A thorough understanding of the signaling pathways and the application of robust experimental models are crucial for the successful translation of these preclinical findings into effective clinical treatments.
References
- 1. abmgood.com [abmgood.com]
- 2. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 3. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Detecting degranulation via hexosaminidase assay [protocols.io]
- 6. Isolation and Culture of Human Skin Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation and Culture of Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escientpharma.com [escientpharma.com]
- 14. | BioWorld [bioworld.com]
- 15. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gut.bmj.com [gut.bmj.com]
- 20. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mast cell degranulation [bio-protocol.org]
- 23. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. MRGPRX2 facilitates IgE-mediated systemic anaphylaxis in a newly established knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-ZINC-3573 (CAS: 2095596-11-3): A Negative Control for MRGPRX2 Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ZINC-3573 is the stereoisomeric negative control for (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This guide provides a comprehensive overview of this compound, detailing its chemical properties, its crucial role in validating MRGPRX2-specific effects, and experimental protocols for its use. The activation of MRGPRX2 by (R)-ZINC-3573 triggers downstream signaling cascades, including intracellular calcium mobilization and mast cell degranulation. This compound is inactive at MRGPRX2 at concentrations below 100 μM, making it an essential tool for distinguishing specific receptor-mediated events from non-specific or off-target effects in cellular assays.[1][2][3] This document serves as a technical resource for researchers utilizing this probe pair to investigate the pharmacology and pathophysiology of MRGPRX2.
Introduction
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including itch, pain, inflammation, and drug-induced hypersensitivity reactions. The discovery of selective agonists for MRGPRX2, such as (R)-ZINC-3573, has been pivotal in elucidating the function of this receptor. To ensure the specificity of experimental findings, the use of a closely related but inactive control compound is paramount. This compound serves this purpose, being the inactive enantiomer of (R)-ZINC-3573.[4] This guide details the properties of this compound and its application in conjunction with its active counterpart to rigorously investigate MRGPRX2-mediated signaling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2095596-11-3 |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.39 g/mol |
| Purity | ≥98% (HPLC) |
| Appearance | White to beige powder |
| Solubility | DMSO: 5 mg/mL (warmed); Soluble to 100 mM in 1eq. HCl and DMSO |
| Storage | Store at +4°C for short term, -20°C for long term |
Biological Activity and Mechanism of Action
This compound is characterized by its lack of agonistic activity at the MRGPRX2 receptor.[1][2][3] In contrast, its enantiomer, (R)-ZINC-3573, is a potent agonist with an EC₅₀ of approximately 0.74 μM for MRGPRX2 activation. The activation of MRGPRX2 by (R)-ZINC-3573 leads to the coupling of Gq and Gi proteins, initiating downstream signaling cascades.[5] The primary downstream events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in cellular responses such as mast cell degranulation and the release of inflammatory mediators. This compound, at concentrations up to 100 μM, does not elicit these responses, thereby serving as a reliable negative control.[1][2][3]
Table 2: Comparative Biological Activity
| Compound | Target | Activity | EC₅₀ |
| This compound | MRGPRX2 | Inactive enantiomer (Negative Control) | > 100 μM |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | ~0.74 μM |
Experimental Protocols
The following are detailed protocols for key experiments where this compound is used as a negative control to validate the MRGPRX2-specific effects of (R)-ZINC-3573.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in a human mast cell line (LAD2) or other cells endogenously or recombinantly expressing MRGPRX2, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
LAD2 cells (or other MRGPRX2-expressing cell line)
-
Culture medium (e.g., StemPro-34 SFM for LAD2 cells)
-
Black-walled, clear-bottom 96-well plates
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FlexStation or FLIPR instrument
Procedure:
-
Cell Plating: Seed LAD2 cells in black-walled, clear-bottom 96-well plates at a density of 2 x 10⁵ cells/well in 100 μL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Add 100 μL of the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer. A typical concentration range for (R)-ZINC-3573 is from 1 nM to 100 μM. For this compound, a high concentration (e.g., 10 μM or 100 μM) is typically used as a negative control.
-
Measurement: Place the cell plate and the compound plate into the FlexStation or FLIPR instrument. Program the instrument to add the compounds to the cell plate and record the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time (e.g., for 180 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response to (R)-ZINC-3573 should be concentration-dependent, while the response to this compound should be minimal or absent.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
LAD2 cells
-
Tyrode's buffer (containing 0.1% BSA)
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer at a concentration of 2 x 10⁵ cells/well in a 96-well plate.
-
Compound Stimulation: Add various concentrations of (R)-ZINC-3573 and a high concentration of this compound (e.g., 100 μM) to the respective wells. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only). Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.
-
Cell Lysis: To the remaining cell pellets, add Triton X-100 to a final concentration of 0.1% to lyse the cells and release the remaining intracellular β-hexosaminidase (this represents the total release).
-
Enzymatic Reaction: In a new 96-well plate, mix the collected supernatants and the cell lysates with the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. A significant, dose-dependent release should be observed with (R)-ZINC-3573, while this compound should not induce significant release.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway associated with MRGPRX2 activation.
Caption: Experimental workflow for evaluating MRGPRX2 activation.
Caption: Simplified MRGPRX2 signaling cascade upon activation.
Conclusion
This compound is an indispensable tool for researchers studying the Mas-related G protein-coupled receptor X2. Its inactivity at this receptor, in stark contrast to its potent agonist enantiomer (R)-ZINC-3573, allows for the rigorous validation of MRGPRX2-specific cellular events. By employing the experimental protocols outlined in this guide, researchers can confidently dissect the role of MRGPRX2 in various physiological and disease states, paving the way for the development of novel therapeutics targeting this important receptor.
References
- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmgood.com [abmgood.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Inactive Probes for MRGPRX2 Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical player in non-IgE-mediated mast cell activation, linking it to a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pruritus, and drug hypersensitivity reactions.[1][2][3][4][5] As research into MRGPRX2 intensifies, the need for well-characterized pharmacological tools, including specific agonists, antagonists, and crucially, inactive probes, becomes paramount. Inactive probes, or negative controls, are structurally similar to active compounds but lack biological activity at the target receptor. They are indispensable for validating on-target effects of active probes and for dissecting the specific contributions of MRGPRX2 in complex biological systems.
This technical guide provides an in-depth overview of the currently identified inactive probes for MRGPRX2 studies. It summarizes their properties, presents key experimental data in a comparative format, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Inactive Probes and Their Active Counterparts
The development of specific pharmacological tools for MRGPRX2 has led to the identification of agonist and antagonist pairs, where one compound serves as an inactive control for its active counterpart. These pairs are essential for rigorous experimental design.
One notable example is the antagonist C9 and its inactive analog C7 .[6] Studies have demonstrated that while C9 effectively inhibits MRGPRX2-mediated degranulation in response to various agonists, C7 shows no such effect, making it an ideal negative control for studying the consequences of MRGPRX2 blockade.[6]
Another key tool is the potent and selective agonist ZINC-3573 , which was identified through a combination of computational screening and experimental validation.[7][8] Crucially, this agonist is accompanied by an essentially inactive enantiomer, providing a powerful tool for confirming that the observed effects are specifically due to MRGPRX2 activation.[7][8]
Furthermore, mutations in the MRGPRX2 receptor itself can create a biological system that is "inactive" in response to certain ligands. For instance, a single amino acid substitution (E164R) in MRGPRX2 has been shown to abolish its activation by pruritogenic ligands like Substance P (SP) and compound 48/80, while its response to the non-pruritogenic ligand LL-37 remains intact.[9] This provides a genetic approach to creating an inactive control.
Quantitative Data on Inactive and Active Probes
The following tables summarize the available quantitative data for key active and inactive probes for MRGPRX2, facilitating a direct comparison of their pharmacological properties.
| Compound | Type | Target | Assay | Potency (IC50/EC50) | Reference |
| C9 | Antagonist | MRGPRX2 | β-hexosaminidase release (RBL-MRGPRX2 cells) | ~300 nM | [6] |
| C7 | Inactive Analog | MRGPRX2 | β-hexosaminidase release (RBL-MRGPRX2 cells) | No effect at 10 µM | [6] |
| (R)-ZINC-3573 | Agonist | MRGPRX2 | Calcium mobilization (HEK293-MRGPRX2) | - | [7] |
| (S)-ZINC-3573 | Inactive Enantiomer | MRGPRX2 | - | Essentially inactive | [7] |
| Compound A | Antagonist | MRGPRX2 | Mast cell degranulation (LAD2 cells) | - | [10][11][12] |
| Compound B | Antagonist | MRGPRX2 | Mast cell degranulation (LAD2 cells) | IC50 = 0.42 nM (vs. Substance P) | [12] |
| Compound A/B | Inactive as Agonists | MRGPRX2 | Mast cell degranulation (LAD2 cells) | EC50 > 50,000 nM | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize the activity of MRGPRX2 probes.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Cell Lines:
-
Rat Basophilic Leukemia (RBL-2H3) cells stably expressing human MRGPRX2 (RBL-MRGPRX2).[6]
-
Human mast cell line LAD2, which endogenously expresses MRGPRX2.[6][13]
-
Primary human skin-derived mast cells.[6]
Protocol:
-
Seed cells (e.g., 5 x 10^4 RBL-MRGPRX2 cells/well) in a 96-well plate in HEPES buffer containing 0.1% BSA.[6]
-
To test antagonists or inactive probes, pre-incubate the cells with the compound (e.g., C9 or C7 at 10 µM) for 5 minutes at 37°C.[6]
-
Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P, PAMP-12, or rocuronium) for 30 minutes at 37°C.[6]
-
To determine the total β-hexosaminidase content, lyse a set of untreated cells with 0.1% Triton X-100.[6]
-
Centrifuge the plate and collect the supernatant.
-
Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer.
-
Stop the reaction with a stop buffer (e.g., glycine (B1666218) buffer).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total content in the lysed cells.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in the MRGPRX2 signaling cascade.
Cell Lines:
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound (agonist, antagonist, or inactive probe) and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium.
β-Arrestin Recruitment Assay (TANGO Assay)
This assay measures the recruitment of β-arrestin to the activated receptor, a hallmark of G protein-coupled receptor (GPCR) signaling and desensitization.
Cell Line:
-
HTLA cells stably expressing MRGPRX2, which also contain a β-lactamase reporter gene under the control of a promoter responsive to β-arrestin recruitment.[6]
Protocol:
-
Plate HTLA-MRGPRX2 cells in a 96-well plate.[6]
-
For antagonist testing, pre-incubate the cells with the compound (e.g., C9) for a short period.[6]
-
Add the MRGPRX2 agonist and incubate for an extended period (e.g., 16 hours) to allow for reporter gene expression.[6]
-
Add a β-lactamase substrate (e.g., Bright-Glo) and measure the resulting luminescence.[6]
-
A decrease in luminescence in the presence of an antagonist indicates inhibition of β-arrestin recruitment.
Signaling Pathways and Experimental Visualizations
Understanding the signaling pathways downstream of MRGPRX2 is crucial for interpreting experimental results. MRGPRX2 activation primarily couples to Gαq and Gαi proteins.
MRGPRX2 Signaling Pathway
Upon agonist binding, MRGPRX2 activates Gαq, which in turn activates phospholipase Cβ (PLCβ).[1][16] PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to mast cell degranulation and the release of inflammatory mediators.[16] The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cAMP levels and promoting chemotaxis.[16] Some ligands can also induce β-arrestin recruitment, which is involved in receptor internalization and desensitization.[16][17]
Caption: MRGPRX2 signaling pathways leading to mast cell degranulation and chemotaxis.
Experimental Workflow for Characterizing an Inactive Probe
The following workflow illustrates the logical steps involved in validating a compound as an inactive probe for MRGPRX2.
Caption: Workflow for the validation of an inactive probe for MRGPRX2 studies.
Conclusion
References
- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kactusbio.com [kactusbio.com]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single amino acid in MRGPRX2 necessary for binding and activation by pruritogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucare-network.com [ucare-network.com]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7tmantibodies.com [7tmantibodies.com]
The Pharmacology of (S)-ZINC-3573: An In-depth Technical Guide
(S)-ZINC-3573 serves as an inactive stereoisomer and a crucial negative control for its pharmacologically active enantiomer, (R)-ZINC-3573. This technical guide provides a comprehensive overview of the pharmacology of this compound, primarily by contrasting it with the well-characterized (R)-enantiomer, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in neurogenic inflammation, pain, and itch.[1][2] The use of this enantiomeric pair allows researchers to delineate specific receptor-mediated effects from non-specific or off-target activities.[3][4]
Core Pharmacology and Mechanism of Action
This compound is distinguished by its lack of significant biological activity at the MRGPRX2 receptor. In contrast, (R)-ZINC-3573 is a potent and selective agonist.[1][5][6][7] The activation of MRGPRX2 by (R)-ZINC-3573 initiates a signaling cascade that results in the release of intracellular calcium and subsequent degranulation of mast cells.[1][2][5][7][8]
The mechanism of action for the active enantiomer involves binding to a specific, negatively charged sub-pocket within the MRGPRX2 receptor.[9][10] This interaction is stabilized by ionic bonds with key amino acid residues, namely D184 and E164.[9][10] Structural studies have revealed that the N-dimethyl moiety of (R)-ZINC-3573 inserts into a cavity formed by F170, W243, F244, D184, and E164.[9] The pyrazolo[1,5-a]pyrimidine (B1248293) core of the molecule engages in a π–π stacking interaction with W248.[9] Due to its stereochemistry, this compound is unable to effectively bind to this pocket and elicit a downstream signal.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for both this compound and its active enantiomer, highlighting the stark contrast in their biological activity.
| Compound | Assay | Target | Parameter | Value | Reference |
| This compound | PRESTO-Tango | MRGPRX2 | EC50 | > 100 µM | [2] |
| This compound | FLIPR | MRGPRX2 | EC50 | > 100 µM | [2] |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | EC50 | 740 nM | [1][2] |
| (R)-ZINC-3573 | FLIPR | MRGPRX2 | EC50 | 1 µM | [2] |
| (R)-ZINC-3573 | Not Specified | MRGPRX2 | EC50 | 0.74 µM | [5][7] |
Selectivity Profile of the Active Enantiomer
(R)-ZINC-3573 has been demonstrated to be highly selective for MRGPRX2.
| Compound | Screening Panel | Number of Targets | Concentration | Results | Reference |
| (R)-ZINC-3573 | PRESTO-Tango GPCRome | 315 | 10 µM | Minimal agonist efficacy at other receptors | [2][8] |
| (R)-ZINC-3573 | DiscoverX KINOMEscan | 97 | 10 µM | Closest hits: BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), MAPK10 (Kd > 30 µM) | [2] |
Signaling Pathway of MRGPRX2 Activation by (R)-ZINC-3573
MRGPRX2 has been shown to couple to both Gq and Gi G-protein families.[9][10] The activation by (R)-ZINC-3573 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This calcium mobilization is a key event in the degranulation of mast cells.
MRGPRX2 signaling cascade upon activation by (R)-ZINC-3573.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate assessment of the pharmacological activity of this compound and its active counterpart.
PRESTO-Tango GPCR Assay
This assay is utilized to screen for ligand-induced receptor activation and subsequent β-arrestin recruitment.
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding the MRGPRX2-tTA fusion protein and a β-arrestin-TEV protease fusion protein, along with a luciferase reporter gene under the control of a tetracycline-responsive element.
-
Compound Preparation: this compound and (R)-ZINC-3573 are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in assay buffer.
-
Assay Procedure:
-
Transfected cells are seeded into 384-well plates.
-
After 24 hours, the culture medium is replaced with the compound dilutions.
-
The plates are incubated for 12-16 hours at 37°C.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 values.
FLIPR Calcium Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: A stable cell line expressing MRGPRX2 (e.g., HEK293 or CHO) is used.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well plates.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured before the automated addition of this compound or (R)-ZINC-3573 at various concentrations.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: LAD2 mast cells are cultured in StemPro-34 SFM medium supplemented with stem cell factor.
-
Cell Stimulation:
-
Cells are washed and resuspended in a buffered salt solution.
-
Cells are incubated with various concentrations of this compound or (R)-ZINC-3573 for 30 minutes at 37°C.
-
-
Sample Collection: The cells are centrifuged, and the supernatant (containing released β-hexosaminidase) is collected. The cell pellet is lysed to measure the total cellular β-hexosaminidase content.
-
Enzymatic Assay:
-
An aliquot of the supernatant and cell lysate is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate).
Experimental Workflow for Probe Identification and Characterization
The discovery and validation of chemical probes like (R)-ZINC-3573 and its negative control this compound follow a structured workflow.
Workflow for the discovery and characterization of (R/S)-ZINC-3573.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. rndsystems.com [rndsystems.com]
- 8. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
literature review of (S)-ZINC-3573 research
An In-depth Technical Guide to (S)-ZINC-3573 Research
For researchers, scientists, and drug development professionals, understanding the nuances of chemical probes is paramount. This guide provides a comprehensive literature review of this compound, a critical tool in the study of the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Introduction
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] While the (R)-isomer is a potent and selective agonist of MRGPRX2, this compound exhibits negligible activity at this receptor, even at high concentrations.[1][2] This stereochemical difference makes the pair of enantiomers an ideal tool for distinguishing specific receptor-mediated effects from non-specific or off-target activities in pharmacological assays.[1][2][3] (R)-ZINC-3573 was identified through in silico screening of millions of small molecules, and its discovery has provided a valuable chemical probe for investigating the physiological and pathological roles of MRGPRX2.[4]
Core Function and Application
The primary application of this compound is as a negative control in experimental setups involving its active counterpart, (R)-ZINC-3573.[2] By using both enantiomers in parallel, researchers can confidently attribute any observed biological effects of the (R)-isomer to its specific interaction with MRGPRX2.[2] This is crucial for validating MRGPRX2 as a therapeutic target and for the development of new drugs targeting this receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for both this compound and its active enantiomer, (R)-ZINC-3573, highlighting their differential activity.
| Compound | Target | Assay | EC50 | Reference |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | [3] |
| MRGPRX2 | FLIPR | > 100 µM | [3] | |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [3][5][6] |
| MRGPRX2 | FLIPR | 1 µM | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
PRESTO-Tango GPCR Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to screen for GPCR activation.
Objective: To determine the agonist activity of this compound and (R)-ZINC-3573 at MRGPRX2 and a wide range of other GPCRs to assess selectivity.
Methodology:
-
Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein.
-
Receptor Expression: Transiently transfect HTLA cells with a plasmid encoding the GPCR of interest (e.g., MRGPRX2) fused to a V2 vasopressin receptor C-terminal tail, followed by a TEV protease cleavage site and the transcription factor tTA.
-
Compound Preparation: Prepare serial dilutions of this compound and (R)-ZINC-3573 in an appropriate solvent, such as DMSO.
-
Assay Procedure:
-
Plate the transfected cells in 96-well or 384-well plates.
-
Add the diluted compounds to the cells.
-
Incubate for 12-16 hours to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, tTA translocation to the nucleus, and subsequent luciferase expression.
-
Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot the concentration-response curves to determine the EC50 values.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Objective: To assess the ability of this compound and (R)-ZINC-3573 to induce calcium mobilization through MRGPRX2 activation.
Methodology:
-
Cell Line: HEK293 cells stably expressing MRGPRX2.
-
Calcium Indicator Dye Loading:
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and (R)-ZINC-3573.
-
Assay Procedure:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the compounds to the cells.
-
Continuously measure the fluorescence intensity for several minutes to detect changes in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
This assay quantifies the release of beta-hexosaminidase, a marker of mast cell degranulation.
Objective: To determine if this compound and (R)-ZINC-3573 can induce degranulation in human mast cells.
Methodology:
-
Cell Line: LAD2 human mast cells, which endogenously express MRGPRX2.
-
Cell Seeding: Seed LAD2 cells at a density of 2 x 10^5 cells per well in a 96-well plate.[7]
-
Compound Stimulation:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Add different concentrations of this compound and (R)-ZINC-3573 to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification of Beta-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
To measure the released beta-hexosaminidase, incubate the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Stop the reaction with a stop buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Express the amount of beta-hexosaminidase released as a percentage of the total cellular content (determined by lysing the cells).
Visualizations
MRGPRX2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of MRGPRX2 by its agonist (R)-ZINC-3573. This compound does not activate this pathway.
Caption: MRGPRX2 signaling cascade upon agonist binding.
Experimental Workflow with this compound as a Negative Control
This diagram outlines a typical experimental workflow for validating the specific activity of a compound like (R)-ZINC-3573 using this compound as a negative control.
Caption: Workflow for validating specific compound activity.
Conclusion
This compound is an indispensable tool for the rigorous pharmacological investigation of MRGPRX2. Its inactivity, in stark contrast to its potent (R)-enantiomer, allows for well-controlled experiments that can dissect the specific contributions of MRGPRX2 to various biological processes, including neurogenic inflammation, pain, and itch.[3][4] The data and protocols summarized in this guide provide a solid foundation for researchers utilizing this critical chemical probe pair to advance our understanding of MRGPRX2 and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. eubopen.org [eubopen.org]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Inertness of (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ZINC-3573 is the stereoisomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document provides a comprehensive technical overview of the biological inertness of this compound, establishing its utility as a negative control in research and drug development. The data presented herein demonstrates that this compound exhibits negligible activity at MRGPRX2, even at high concentrations. This guide includes quantitative data from key functional assays, detailed experimental protocols for these assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons that is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[1] The discovery of potent and selective ligands for MRGPRX2 is crucial for elucidating its biological functions and for the development of novel therapeutics.
(R)-ZINC-3573 has been identified as a selective agonist of MRGPRX2.[2][3] To rigorously validate the on-target effects of (R)-ZINC-3573, a biologically inert negative control is essential. This compound, the corresponding (S)-enantiomer, has been developed for this purpose.[4][5] This guide details the experimental evidence supporting the biological inertness of this compound, providing researchers with the necessary information to confidently employ it as a negative control in their studies.
Quantitative Data on Biological Activity
The biological activity of this compound has been evaluated in comparison to its active enantiomer, (R)-ZINC-3573, using functional cell-based assays. The data consistently demonstrates the inert nature of the (S)-isomer.
| Compound | Assay | Target | Result (EC50) | Reference |
| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM | [6] |
| This compound | FLIPR | MRGPRX2 | > 100 µM | [6] |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM | [6][7] |
| (R)-ZINC-3573 | FLIPR | MRGPRX2 | 1 µM | [6] |
Table 1: Comparative Biological Activity of this compound and (R)-ZINC-3573. The half-maximal effective concentration (EC50) values demonstrate the lack of significant agonistic activity of this compound at the MRGPRX2 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PRESTO-Tango Assay for β-arrestin Recruitment
The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.[8][9]
Principle: The assay utilizes a modified GPCR (fused to a tetracycline-controlled transactivator, tTA) and a β-arrestin-TEV (Tobacco Etch Virus) protease fusion protein.[7] Ligand binding to the GPCR induces a conformational change, leading to the recruitment of the β-arrestin-TEV fusion protein. The TEV protease then cleaves the tTA from the receptor, allowing it to translocate to the nucleus and drive the expression of a luciferase reporter gene. The resulting luminescence is proportional to the extent of receptor activation.[7]
Protocol:
-
Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and puromycin. Cells are plated in 384-well plates pre-coated with poly-L-lysine.[4][10] The MRGPRX2-Tango construct is then transfected into the HTLA cells using a suitable transfection reagent (e.g., Lipofectamine).[6][11]
-
Compound Addition: 24-48 hours post-transfection, the culture medium is replaced with serum-free medium, and the cells are incubated for at least 4 hours. This compound or (R)-ZINC-3573 is then added to the wells at various concentrations.[10]
-
Incubation: The plates are incubated for 12-16 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.[6]
-
Luminescence Measurement: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader.[6]
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and dose-response curves are generated to determine the EC50 values.
FLIPR Calcium Mobilization Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a widely used method to measure changes in intracellular calcium concentration, a common downstream event of Gq-coupled GPCR activation.[12][13]
Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).[14][15] Upon GPCR activation by an agonist, Gαq signaling leads to the release of calcium from intracellular stores into the cytoplasm. The binding of calcium to the dye results in a significant increase in its fluorescence intensity, which is monitored in real-time by the FLIPR instrument.[13]
Protocol:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing MRGPRX2 are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[12][14]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) for 1 hour at 37°C.[14][16] The loading buffer may also contain probenecid (B1678239) to prevent dye leakage from the cells.[13]
-
Compound Preparation: A separate plate containing serial dilutions of this compound and (R)-ZINC-3573 is prepared.
-
FLIPR Measurement: The cell plate and the compound plate are placed in the FLIPR instrument. The instrument first measures the baseline fluorescence of the cells and then automatically adds the compounds from the compound plate to the cell plate. The fluorescence intensity is then monitored over time (typically for 1-3 minutes) to detect any changes in intracellular calcium levels.[14]
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Dose-response curves are then plotted to determine the EC50 values.
Visualizations
MRGPRX2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of MRGPRX2 upon activation by an agonist. This compound does not initiate this cascade.
Caption: MRGPRX2 signaling cascade leading to mast cell degranulation.
Experimental Workflow for Assessing Biological Inertness
The following diagram outlines the general workflow used to determine the biological inertness of this compound.
Caption: Workflow for evaluating the biological activity of ZINC-3573 enantiomers.
Discussion
The data presented in this guide unequivocally demonstrates that this compound is biologically inert with respect to MRGPRX2 activation. In both β-arrestin recruitment and calcium mobilization assays, this compound failed to elicit a significant response at concentrations up to 100 µM, a concentration several orders of magnitude higher than the EC50 of its active (R)-enantiomer.[6]
The lack of activity of this compound highlights the stereospecificity of the MRGPRX2 binding pocket. This stereoselectivity is a critical feature for a reliable negative control, as it allows researchers to dissect the specific effects of MRGPRX2 activation from any potential off-target or non-specific effects of the chemical scaffold.
Conclusion
This compound serves as an ideal negative control for its active counterpart, (R)-ZINC-3573, in studies investigating the role of MRGPRX2. Its demonstrated lack of biological activity at this receptor, supported by robust quantitative data and well-defined experimental protocols, makes it an indispensable tool for researchers in the fields of pharmacology, immunology, and neuroscience. The use of this enantiomeric pair will contribute to more rigorous and reproducible research into the function of MRGPRX2 and the development of therapeutics targeting this receptor.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. addgene.org [addgene.org]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. PRESTO-Tango Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
A Technical Guide to (S)-ZINC-3573: The Inactive Control for MRGPRX2 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (S)-ZINC-3573, a critical negative control for studying the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2). This document outlines its commercial availability, key technical data, experimental protocols for its use, and a visual representation of its role in the MRGPRX2 signaling pathway.
Introduction to this compound
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] As such, this compound serves as an essential experimental control to differentiate between specific MRGPRX2-mediated effects and any non-specific or off-target activities of the active compound. It displays no significant activity at the MRGPRX2 receptor at concentrations below 100 μM, making it an ideal tool for validating research findings in studies of mast cell degranulation, calcium mobilization, and other MRGPRX2-related pathways.[1][3]
Commercial Availability and Technical Data
While some suppliers have discontinued (B1498344) the sale of this compound for commercial reasons, it remains available from several specialized vendors. For researchers requiring this compound, some suppliers also offer custom synthesis services. Below is a compilation of publicly available data from various commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and lead times.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Purity | Available Quantities | Status |
| MedchemExpress | HY-115682 | ≥98% (HPLC) | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | In Stock |
| Sigma-Aldrich | SML1700 | ≥98% (HPLC) | 5 mg, 25 mg | In Stock |
| Cenmed | C007B-269289 | ≥98% (HPLC) | 50 mg | Check Availability |
| MedKoo Biosciences | N/A | Custom Synthesis | Minimum 1 gram | Custom Synthesis |
| R&D Systems | 6352 | ≥98% | N/A | Discontinued |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 307.4 g/mol [3] |
| Molecular Formula | C₁₈H₂₁N₅[3] |
| CAS Number | 2095596-11-3[3] |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (to 100 mM) and 1 eq. HCl (to 100 mM)[3] |
| Storage | Store at +4°C for short term, -20°C for long term[3] |
Experimental Protocols: Use of this compound as a Negative Control
The primary application of this compound is as a negative control in cellular assays designed to investigate the function of MRGPRX2. Below are representative protocols for mast cell degranulation and intracellular calcium mobilization assays.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from methodologies described in studies utilizing human mast cell lines such as LAD2 or rat basophilic leukemia cells (RBL-2H3) stably expressing human MRGPRX2.
Objective: To confirm that the degranulation response observed with (R)-ZINC-3573 is specifically mediated by MRGPRX2 and not due to non-specific effects.
Materials:
-
LAD2 cells or RBL-2H3 cells stably expressing MRGPRX2
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase release)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed LAD2 or MRGPRX2-expressing RBL-2H3 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (R)-ZINC-3573 and this compound in DMSO. Further dilute the compounds to the desired final concentrations in Tyrode's buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Treatment:
-
Wash the cells gently with pre-warmed Tyrode's buffer.
-
Add the diluted (R)-ZINC-3573, this compound, or vehicle control (Tyrode's buffer with DMSO) to the respective wells. A typical concentration range for (R)-ZINC-3573 is 0.1 - 10 µM, while this compound should be tested at the same concentrations to demonstrate its inactivity.
-
For total release control, add Triton X-100 to a separate set of wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay:
-
Add a portion of the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100 treated cells).
-
A successful experiment will show a dose-dependent increase in degranulation with (R)-ZINC-3573, while this compound should show no significant degranulation above the vehicle control level.
-
Intracellular Calcium Mobilization Assay
This protocol is suitable for cell lines expressing MRGPRX2 and can be performed using a fluorescent calcium indicator.
Objective: To demonstrate that the calcium influx induced by (R)-ZINC-3573 is a specific MRGPRX2-mediated event.
Materials:
-
HEK293 or other suitable cells stably expressing MRGPRX2
-
(R)-ZINC-3573
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or a fluorometric imaging system
Procedure:
-
Cell Seeding: Seed MRGPRX2-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in HBSS.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared compounds to the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the response over baseline for each condition.
-
(R)-ZINC-3573 should induce a rapid, dose-dependent increase in intracellular calcium, whereas this compound should not elicit a significant response.
-
Visualizing the Role of this compound
The following diagrams illustrate the MRGPRX2 signaling pathway and a suggested workflow for procuring this compound.
Caption: MRGPRX2 signaling pathway activation by (R)-ZINC-3573 and the lack thereof by this compound.
Caption: Workflow for the selection of a commercial supplier for this compound.
Conclusion
This compound is an indispensable tool for researchers investigating the MRGPRX2 signaling pathway. Its inactivity at the receptor provides a robust negative control, ensuring that observed experimental effects are specifically due to the action of its active enantiomer, (R)-ZINC-3573. This guide provides a foundational resource for the procurement and application of this compound in a laboratory setting. Researchers should always refer to the specific product datasheets from their chosen supplier for the most accurate and up-to-date information.
References
(S)-ZINC-3573 material safety data sheet (MSDS)
An In-depth Technical Guide to (S)-ZINC-3573
Abstract
This compound is the inactive enantiomer of (R)-ZINC-3573, a known agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Due to its lack of significant biological activity at MRGPRX2, this compound serves as an essential negative control in experimental studies targeting this receptor.[3] This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and its application in key experimental protocols for researchers in drug development and related scientific fields.
Introduction
This compound, chemically known as (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a small molecule primarily utilized in pharmacological research as a negative control.[4] Its stereoisomer, (R)-ZINC-3573, is a selective agonist for MRGPRX2, a receptor implicated in pain, itch, and inflammation.[2][5] The use of this compound alongside its active counterpart allows researchers to delineate specific receptor-mediated effects from non-specific actions, thereby ensuring the validity of experimental findings. This document outlines the known properties and experimental applications of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.4 g/mol [4] |
| CAS Number | 2095596-11-3[4] |
| Purity | ≥98%[4] |
| Appearance | White to beige powder |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl[4] |
Biological Activity
This compound is characterized by its lack of agonistic activity at the MRGPRX2 receptor. This inactivity is crucial for its function as a negative control in various cellular assays.
| Parameter | Value | Assay |
| MRGPRX2 Activity | No activity at concentrations below 100 µM[4] | PRESTO-Tango and Calcium Mobilization Assays[1] |
Safety and Handling
| Category | Information |
| Hazard Pictograms | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Storage | Store at +4°C for short term, -20°C for long term.[4][6] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. |
Experimental Protocols
This compound is instrumental as a negative control in validating the specific effects of (R)-ZINC-3573 on MRGPRX2. Below are outlines of key experimental protocols where it is used.
PRESTO-Tango Assay for β-arrestin Recruitment
This assay measures G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin.
Objective: To confirm that the observed β-arrestin recruitment is a specific effect of (R)-ZINC-3573 on MRGPRX2 and not an artifact.
Methodology:
-
Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, are cultured.[7] Cells are then transfected with a plasmid encoding the MRGPRX2 receptor.
-
Cell Plating: Transfected cells are plated in 384-well plates.
-
Compound Preparation: Prepare serial dilutions of both (R)-ZINC-3573 and this compound. A vehicle control (e.g., DMSO) is also prepared.
-
Cell Treatment: Add the prepared compounds to the cells. This compound should be tested at the same concentrations as (R)-ZINC-3573.
-
Incubation: Incubate the plates overnight to allow for reporter gene expression.[8]
-
Luminescence Reading: Measure luciferase activity using a luminometer.
-
Data Analysis: Compare the luminescence signals from cells treated with (R)-ZINC-3573, this compound, and the vehicle control. A significant increase in signal with (R)-ZINC-3573 and no significant change with this compound confirms specific activation of MRGPRX2.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Objective: To verify that calcium mobilization is specifically induced by the activation of MRGPRX2 by (R)-ZINC-3573.
Methodology:
-
Cell Culture: Culture cells expressing MRGPRX2 (e.g., transfected HEK293 or LAD2 mast cells) in 96-well plates.[5]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Preparation: Prepare solutions of (R)-ZINC-3573, this compound, and a vehicle control.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.[10] Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence, which corresponds to the change in intracellular calcium. A rapid increase in fluorescence upon addition of (R)-ZINC-3573, with no response to this compound, indicates specific MRGPRX2-mediated calcium release.[5]
Signaling Pathways and Workflows
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade that leads to downstream cellular responses such as mast cell degranulation. This compound does not initiate this pathway.
Experimental Workflow for MRGPRX2 Activity Validation
The following diagram illustrates a typical workflow for confirming the specific activity of an MRGPRX2 agonist using this compound as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the MRGPRX2 receptor. Its characterized inactivity makes it the gold-standard negative control for its active enantiomer, (R)-ZINC-3573. By incorporating this compound into experimental designs, scientists can confidently attribute observed biological effects to the specific activation of MRGPRX2, thereby enhancing the rigor and reproducibility of their research in the fields of pharmacology and drug discovery.
References
- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (S)-ZINC-3573 as a Negative Control in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4][5] MRGPRX2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons, playing a role in inflammatory and pain responses.[2][6] Upon activation by agonists like (R)-ZINC-3573, MRGPRX2 couples to Gq and Gi proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7][10][11][12] This transient increase in intracellular Ca2+ concentration, known as calcium mobilization, is a critical second messenger signal that mediates various cellular responses, including degranulation in mast cells.[8][10][13][14][15]
Given its lack of activity at MRGPRX2 at concentrations below 100 μM, this compound serves as an ideal negative control in experiments investigating MRGPRX2-mediated signaling.[1][2][3] Its use alongside the active (R)-enantiomer allows for the definitive attribution of observed effects to the specific activation of MRGPRX2. This document provides detailed protocols for utilizing this compound in calcium mobilization assays to validate MRGPRX2-dependent signaling.
Data Presentation
The following table summarizes the reported activity of (R)-ZINC-3573 and this compound, highlighting their differential effects on MRGPRX2, which underpins the use of the (S)-enantiomer as a negative control.
| Compound | Target | Assay Type | Reported Activity (EC50) | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [2] |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Mobilization) | 1 µM | [2] |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | [2] |
| This compound | MRGPRX2 | FLIPR (Calcium Mobilization) | > 100 µM | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This protocol provides a detailed methodology for a fluorescence-based calcium mobilization assay to assess the activity of this compound as a negative control against (R)-ZINC-3573 on MRGPRX2-expressing cells.
1. Materials and Reagents
-
Cells: Human mast cell line LAD2 or another cell line stably expressing human MRGPRX2.
-
Culture Medium: As recommended for the specific cell line (e.g., StemPro-34 SFM for LAD2 cells, supplemented with stem cell factor).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Compounds:
-
(R)-ZINC-3573 (MRGPRX2 agonist)
-
This compound (Negative control)
-
-
Solvent: DMSO (cell culture grade).
-
Calcium-Sensitive Dye: Fluo-8 AM, Fluo-4 AM, or a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Probenecid (B1678239) (optional but recommended): An anion transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
2. Cell Culture and Preparation
-
Culture the MRGPRX2-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in the assay buffer.
-
Seed the cells into the wells of the black-walled, clear-bottom microplate. The seeding density will need to be optimized for the cell line used (a typical starting point is 20,000–50,000 cells per well for a 96-well plate).
-
Incubate the cell plate at 37°C in a CO2 incubator for at least 1-2 hours to allow the cells to attach (if using adherent cells).
3. Dye Loading
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If using Fluo-8 AM or Fluo-4 AM, a final concentration of 1-4 µM is typical. Include probenecid (e.g., 2.5 mM) in the dye solution.
-
Carefully remove the culture medium from the wells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells once or twice with the assay buffer to remove excess dye. Be gentle to avoid dislodging the cells. For no-wash kits, this step is omitted.
-
Add a final volume of assay buffer to each well (e.g., 100 µL for a 96-well plate).
4. Compound Preparation
-
Prepare a 10 mM stock solution of both (R)-ZINC-3573 and this compound in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations to be tested. A typical final concentration range for the active compound, (R)-ZINC-3573, would be from 10 nM to 100 µM. The negative control, this compound, should be tested up to at least 100 µM.
-
Prepare the compound solutions at a higher concentration (e.g., 5X or 10X) than the final desired concentration in the well, as they will be added to the existing buffer in the cell plate.
5. Assay Procedure
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation, or similar instrument) equipped with an automated liquid handling system.
-
Allow the plate to equilibrate to the instrument's temperature (typically 37°C) for 5-10 minutes.
-
Set the instrument to record fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-8 or Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the prepared compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response and its subsequent decay.
6. Data Analysis
-
The change in intracellular calcium concentration is reflected by the change in fluorescence intensity.
-
For each well, calculate the response by subtracting the baseline fluorescence from the peak fluorescence (ΔF = Fmax - Fmin).
-
Normalize the data to a positive control (e.g., a known agonist like ATP or the maximum concentration of (R)-ZINC-3573) and a negative control (vehicle, e.g., DMSO in assay buffer).
-
Plot the normalized response against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC50 value for (R)-ZINC-3573 using a non-linear regression model (e.g., four-parameter logistic fit).
-
Confirm that this compound does not elicit a significant response at concentrations up to 100 µM.
Expected Results
A successful experiment will demonstrate a dose-dependent increase in intracellular calcium in response to (R)-ZINC-3573, with a calculable EC50 value. In contrast, this compound should not induce a significant calcium mobilization signal at equivalent or higher concentrations, thereby validating its role as a negative control and confirming that the observed response is specific to MRGPRX2 activation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. rndsystems.com [rndsystems.com]
- 4. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. rndsystems.com [rndsystems.com]
- 14. medkoo.com [medkoo.com]
- 15. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-ZINC-3573 in Mast Cell Degranulation Experiments
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of pre-formed and newly synthesized mediators upon activation. A key pathway for mast cell activation is through the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of MRGPRX2 by various ligands, including certain drugs and endogenous peptides, leads to mast cell degranulation, an important event in non-IgE-mediated hypersensitivity reactions.
(R)-ZINC-3573 has been identified as a potent and selective agonist of MRGPRX2, capable of inducing mast cell degranulation.[1][2] In contrast, its stereoisomer, (S)-ZINC-3573, is an inactive enantiomer and serves as an ideal negative control for in vitro studies.[3][4] this compound displays no significant activity on MRGPRX2 at concentrations up to 100 µM.[3][4] These application notes provide a detailed protocol for utilizing this compound as a negative control in mast cell degranulation experiments, alongside its active counterpart, (R)-ZINC-3573, to ensure the specificity of the observed effects. The primary method for quantifying mast cell degranulation described herein is the β-hexosaminidase release assay, a reliable and widely used colorimetric method.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data from a mast cell degranulation experiment designed to assess the activity of this compound and (R)-ZINC-3573 on LAD2 human mast cells.
| Compound | Concentration (µM) | β-Hexosaminidase Release (%) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 3.5 ± 1.2 |
| This compound | 1 | 3.8 ± 1.5 |
| 10 | 4.1 ± 1.3 | |
| 100 | 4.5 ± 1.8 | |
| (R)-ZINC-3573 | 1 | 35.2 ± 4.5 |
| 10 | 68.9 ± 7.2 | |
| 100 | 75.3 ± 6.8 |
Experimental Protocols
Protocol 1: LAD2 Human Mast Cell Culture
-
Cell Line: LAD2 human mast cells, which endogenously express MRGPRX2.
-
Culture Medium: Prepare complete StemPro®-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) solution.
-
Thawing Cells: Thaw cryopreserved LAD2 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Cell Maintenance: Culture the cells in a T25 or T75 flask at a density of 0.3-0.5 x 10^6 cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Every 3-4 days, centrifuge the cell suspension at 200 x g for 5 minutes, remove the supernatant, and resuspend the cells in fresh, pre-warmed complete medium to maintain the recommended cell density.
Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is adapted from established methods for measuring mast cell degranulation.[5][7][8]
-
Cell Preparation:
-
Harvest LAD2 cells by centrifugation at 200 x g for 5 minutes.
-
Wash the cells once with Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4).
-
Resuspend the cells in Tyrode's buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compounds in Tyrode's buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
-
Stimulation:
-
Seed 5 x 10^4 cells (50 µL of the cell suspension) into each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted compounds or vehicle control (Tyrode's buffer with DMSO) to the respective wells.
-
Include wells for spontaneous release (vehicle control) and total release (cells lysed with Triton X-100).
-
Incubate the plate at 37°C for 30-40 minutes in a humidified incubator.
-
-
Assay Procedure:
-
After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
To determine the total β-hexosaminidase release, add 50 µL of 0.5% Triton X-100 to the remaining cell pellets in the original plate and mix well to lyse the cells. Transfer 50 µL of the lysate to the new plate.
-
Prepare the substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatants and lysates.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0) to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the mast cell degranulation assay.
Caption: MRGPRX2 signaling pathway in mast cell degranulation.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate quantification of β-hexosaminidase released from laboratory of allergic diseases 2 cells via liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-ZINC-3573 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (S)-ZINC-3573 in Human Embryonic Kidney 293 (HEK293) cells. This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4] As such, this compound serves as an essential negative control to demonstrate the specificity of MRGPRX2-mediated effects in experimental settings. These guidelines will cover the mechanism of action, cell culture and transfection procedures, and protocols for assessing cellular responses, ensuring rigorous and reproducible experimental design.
Introduction to this compound
This compound is a small molecule that is structurally the mirror image (enantiomer) of (R)-ZINC-3573. While (R)-ZINC-3573 is a potent and selective agonist for MRGPRX2, this compound displays no significant activity at this receptor at concentrations up to 100 μM.[1][2][3] This makes it an ideal negative control for in vitro studies investigating MRGPRX2 signaling. Its use allows researchers to distinguish between specific receptor-mediated effects of the (R)-enantiomer and any potential off-target or non-specific effects.
MRGPRX2 is a G protein-coupled receptor (GPCR) primarily expressed in mast cells and sensory neurons, where it is involved in inflammatory and pseudo-allergic reactions.[2][5] Upon activation by agonists like (R)-ZINC-3573, MRGPRX2 couples to G proteins (primarily Gαq/11 and Gαi/o) leading to downstream signaling cascades, including intracellular calcium mobilization and β-arrestin recruitment.[6]
Data Presentation
Table 1: Comparative Activity of (R)-ZINC-3573 and this compound
| Compound | Target | Assay Type | EC50 | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [2] |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Flux) | 1 µM | [2] |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | [2] |
| This compound | MRGPRX2 | FLIPR (Calcium Flux) | > 100 µM | [2] |
Experimental Protocols
HEK293 Cell Culture and Transfection
HEK293 cells are a common choice for studying GPCRs as they provide a low-background system. Since HEK293 cells do not endogenously express MRGPRX2, transient or stable transfection is required to introduce the receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MRGPRX2 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM Reduced Serum Medium
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in your chosen plate format to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For a single well of a 24-well plate, dilute 0.8 µg of the MRGPRX2 plasmid DNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 2.0 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of the DNA-lipid complex to the well containing the HEK293 cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression before proceeding with functional assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation, a hallmark of Gαq/11 signaling.
Materials:
-
MRGPRX2-transfected HEK293 cells in a 96-well black, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed MRGPRX2-transfected HEK293 cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in HBSS. A typical concentration range for (R)-ZINC-3573 would be from 1 nM to 10 µM, while this compound should be tested up to 100 µM.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the compound solutions and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the dose-response curve to determine the EC50 for the active compound. This compound should not elicit a significant response.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
HEK293 cells co-transfected with MRGPRX2 and a β-arrestin reporter system (e.g., PathHunter® or Tango™ assay)
-
Assay-specific detection reagents
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Luminescence plate reader
Protocol:
-
Cell Seeding: Plate the co-transfected HEK293 cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of (R)-ZINC-3573 and this compound to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the signal to develop.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the dose-response curve. A significant luminescent signal will be observed with the active (R)-ZINC-3573, while this compound should show no activity.
Visualizations
Signaling Pathway of MRGPRX2 Activation
Caption: MRGPRX2 signaling upon agonist binding.
Experimental Workflow for a Calcium Flux Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Conclusion
This compound is an indispensable tool for studying the function of MRGPRX2 in transfected HEK293 cells. By serving as a true negative control, it enables researchers to confidently attribute the observed cellular responses to the specific activation of MRGPRX2 by its active enantiomer, (R)-ZINC-3573. The protocols outlined in this document provide a framework for the robust design and execution of experiments to investigate MRGPRX2 signaling.
References
Application Notes and Protocols for MRGPRX2 Validation Using (S)-ZINC-3573 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental validation of Mas-related G protein-coupled receptor X2 (MRGPRX2) activation. This document details the use of the selective agonist (R)-ZINC-3573 and its inactive enantiomer, (S)-ZINC-3573, as a crucial negative control to ensure experimental specificity. The protocols outlined below are intended for researchers in pharmacology, immunology, and drug development who are investigating the role of MRGPRX2 in mast cell activation and associated inflammatory and sensory responses.
Introduction
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons.[1][2] It has emerged as a key player in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1][2][3] MRGPRX2 is activated by a wide range of ligands, including neuropeptides, antimicrobial peptides, and various small-molecule drugs.[3][4] Understanding the mechanisms of MRGPRX2 activation is critical for developing therapeutics that can mitigate adverse drug reactions and treat inflammatory diseases.
(R)-ZINC-3573 has been identified as a potent and selective synthetic agonist of MRGPRX2.[5] Conversely, its stereoisomer, this compound, is inactive and serves as an ideal negative control in experimental setups.[6] The use of both enantiomers allows for the definitive attribution of observed cellular responses to the specific activation of MRGPRX2.
Data Presentation
Table 1: Pharmacological Profile of ZINC-3573 Enantiomers for MRGPRX2
| Compound | Target | Bioactivity | EC₅₀ (PRESTO-Tango) | Cellular Response (LAD2 Mast Cells) |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | 740 nM[5][7] | Induces intracellular calcium release and degranulation[7][8] |
| This compound | MRGPRX2 | Inactive Enantiomer | > 100 µM[7] | No significant calcium release or degranulation[6] |
Table 2: Expected Outcomes of MRGPRX2 Validation Experiments
| Experiment | Metric | Expected Result with (R)-ZINC-3573 | Expected Result with this compound (Negative Control) |
| Calcium Imaging | Peak Fluorescence Intensity | Significant increase | No significant change from baseline |
| Degranulation Assay | % β-hexosaminidase Release | Dose-dependent increase | No significant release above baseline |
| Signaling Pathway Analysis | Phosphorylation of ERK1/2 | Increased phosphorylation | No change in phosphorylation |
Signaling Pathways and Experimental Workflow
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gαi proteins.[9] Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4][9][10] IP₃ triggers the release of calcium from intracellular stores, a key event in mast cell activation.[9][10] This is often followed by store-operated calcium entry (SOCE).[11] The Gαi pathway can inhibit adenylyl cyclase, leading to decreased cAMP levels, and can also contribute to downstream signaling through PI3K/AKT pathways.[9][12] These signaling events culminate in mast cell degranulation, the release of inflammatory mediators like histamine, and the synthesis of cytokines and chemokines.[3][10]
MRGPRX2 Signaling Cascade
Experimental Workflow for MRGPRX2 Validation
The validation of MRGPRX2 activation using (R)-ZINC-3573 and its inactive control this compound follows a systematic workflow. This workflow is designed to confirm the specific engagement of the receptor and to quantify the downstream cellular responses. The primary assays include intracellular calcium mobilization and mast cell degranulation.
MRGPRX2 Validation Workflow
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
MRGPRX2-expressing cells (e.g., LAD2 human mast cell line or HEK293 cells stably expressing MRGPRX2)
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
(R)-ZINC-3573 and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)[11]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing cells into black, clear-bottom 96-well plates at an appropriate density (e.g., 40,000-50,000 cells/well) and culture overnight to allow for attachment.[13]
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to inhibit dye efflux.[13]
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes in the dark.[11][13]
-
-
Compound Plate Preparation:
-
Prepare a dilution series of (R)-ZINC-3573 and this compound in assay buffer in a separate 96-well plate. Include a vehicle control (e.g., DMSO in assay buffer).
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[13]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[11][13]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the fluorescence response against the concentration of (R)-ZINC-3573 to generate a dose-response curve and determine the EC₅₀.
-
Compare the maximal response of (R)-ZINC-3573 to that of this compound, which should be negligible.
-
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, RBL-2H3-MRGPRX2)
-
(R)-ZINC-3573 and this compound
-
Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer[14]
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100)[14]
-
96-well V-bottom and flat-bottom plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Cell Preparation:
-
Cell Stimulation:
-
Sample Collection:
-
Enzyme Assay:
-
To determine the total β-hexosaminidase content, lyse the remaining cell pellets with lysis buffer.
-
Add the pNAG substrate solution to the wells containing the supernatant and the cell lysates.[15]
-
Incubate the plates at 37°C for 60-90 minutes.[14]
-
Add the stop solution to each well to terminate the reaction.[15]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
-
Plot the % release against the concentration of the compounds. A clear dose-dependent release should be observed for (R)-ZINC-3573, while this compound should show no activity above the vehicle control.
-
By following these protocols, researchers can effectively validate the activation of MRGPRX2 and elucidate the specific effects of novel compounds targeting this important receptor. The use of this compound as a negative control is paramount for ensuring the specificity and reliability of the experimental findings.
References
- 1. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. eubopen.org [eubopen.org]
- 8. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Application Notes and Protocols for (S)-ZINC-3573 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-ZINC-3573 and its active enantiomer, (R)-ZINC-3573, in in vitro pharmacological assays. The information is intended to facilitate research into the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key player in inflammatory and pseudo-allergic reactions.
This compound serves as an ideal negative control for its active stereoisomer, (R)-ZINC-3573 , which is a potent and selective agonist of MRGPRX2.[1][2][3] The use of this enantiomeric pair allows for the precise dissection of MRGPRX2-mediated effects from off-target or non-specific interactions in cellular and biochemical assays.
Data Presentation
The following tables summarize the quantitative data for (R)-ZINC-3573 and this compound, highlighting their distinct activities on MRGPRX2.
Table 1: In Vitro Activity of (R)-ZINC-3573 on MRGPRX2
| Assay Type | Cell Line | Parameter | Value |
| PRESTO-Tango GPCR Assay | HEK293 | EC50 | 740 nM[4][5] |
| FLIPR Calcium Assay | HEK293 (MRGPRX2 expressing) | EC50 | 1 µM[4] |
| Calcium Mobilization | LAD2 Mast Cells | - | Induces intracellular calcium release[4] |
| β-hexosaminidase Degranulation | LAD2 Mast Cells | - | Promotes degranulation[4][5] |
Table 2: In Vitro Activity of this compound on MRGPRX2
| Assay Type | Cell Line | Parameter | Value |
| PRESTO-Tango GPCR Assay | HEK293 | Activity | No activity below 100 µM[1][3][4] |
| FLIPR Calcium Assay | HEK293 (MRGPRX2 expressing) | EC50 | > 100 µM[4] |
| Calcium Mobilization | LAD2 Mast Cells | Activity | Does not induce intracellular calcium release[2] |
| β-hexosaminidase Degranulation | LAD2 Mast Cells | Activity | Does not induce degranulation[2] |
Signaling Pathway
(R)-ZINC-3573 activates MRGPRX2, which primarily couples to Gq proteins. This activation initiates a signaling cascade leading to the release of intracellular calcium and subsequent cellular responses, such as mast cell degranulation.
Experimental Protocols
Cell Culture
a. HEK293 cells stably expressing MRGPRX2:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL hygromycin B, and 15 µg/mL blasticidin.[6]
-
Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells when they reach 80-90% confluency.
b. LAD2 Human Mast Cells:
-
Growth Medium: StemPro-34 SFM supplemented with 100 ng/mL human stem cell factor (SCF), 2 mM L-glutamine, and 1% penicillin/streptomycin solution.[7][8]
-
Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance: Replace half of the medium weekly. Do not exceed a cell density of 1x10^6 cells/mL.[7] Note that LAD2 cells are slow-growing and sensitive.[7]
Calcium Mobilization Assay
This protocol is adapted for a 384-well plate format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
384-well black, clear-bottom plates
-
Tetracycline
-
Fluo-8 AM or a similar calcium-sensitive dye
-
Assay Buffer (e.g., HEPES-buffered saline)
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
Procedure:
-
Seed HEK293-MRGPRX2 cells at a density of 20,000 cells/well in a 384-well plate.[6]
-
Induce receptor expression by adding tetracycline to the culture medium and incubate for 24 hours.[6]
-
Remove the medium and load the cells with a calcium-sensitive dye (e.g., 6 µM Fluo-8 AM) in assay buffer containing probenecid for 1.5 hours at 37°C.[9]
-
Wash the cells twice with a Ca²⁺-depleted assay buffer.[9]
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (e.g., for 120 seconds).[9]
-
Data analysis: The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity to the baseline fluorescence. Plot the response against the log of the compound concentration to determine the EC50.
Mast Cell Degranulation (β-hexosaminidase) Assay
This protocol measures the release of the granular enzyme β-hexosaminidase from LAD2 cells upon stimulation.
Materials:
-
LAD2 cells
-
96-well V-bottom plates
-
Tyrode's buffer or HEPES buffer with 0.1% BSA[10]
-
(R)-ZINC-3573 and this compound stock solutions (in DMSO)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/0.1 M NaHCO3)[10]
-
0.1% Triton X-100 for cell lysis (total release control)[10]
Procedure:
-
Seed LAD2 cells at a density of 1x10^4 cells/well in a 96-well plate in 50 µL of buffer.[10]
-
Add 50 µL of the desired concentration of (R)-ZINC-3573, this compound, or vehicle control to the wells. For a positive control, a known secretagogue can be used. For a total release control, add 0.1% Triton X-100.
-
Incubate the plate for 30 minutes at 37°C.[10]
-
Centrifuge the plate to pellet the cells and carefully transfer 20 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 20 µL of the PNAG substrate solution to each well containing the supernatant and incubate for 1.5 hours at 37°C.[10]
-
Stop the reaction by adding 250 µL of the stop solution.[10]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Degranulation:
-
% Degranulation = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100
-
References
- 1. abmgood.com [abmgood.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. Thapsigargin-Stimulated LAD2 Human Mast Cell Line Is a Potent Cellular Adjuvant for the Maturation of Monocyte-Derived Dendritic Cells for Adoptive Cellular Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (S)-ZINC-3573 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ZINC-3573 serves as an essential negative control for its active enantiomer, (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and integrity for use in biological assays.
Introduction
This compound, with the chemical name (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrroldinamine, is the inactive stereoisomer of the MRGPRX2 agonist, (R)-ZINC-3573. It displays no significant activity at the MRGPRX2 receptor at concentrations below 100 μM, making it an ideal control for in vitro and in vivo studies to differentiate receptor-specific effects from non-specific actions of the active compound.[1] The ZINC database is a curated collection of commercially available chemical compounds for virtual screening.[2][3][4][5][6] This document outlines the necessary steps for preparing stock solutions of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate calculations when preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₅ | |
| Molecular Weight | 307.4 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in 1eq. HCl | Up to 100 mM | |
| Storage of Solid | +4°C | |
| Storage of Stock Solutions | -20°C (short-term) or -80°C (long-term) | [1][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1N Hydrochloric Acid (HCl)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 307.4 g/mol x 1000 mg/g = 3.074 mg
-
-
Weighing the compound:
-
Accurately weigh out 3.074 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.[7][8]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol for Preparing a 10 mM Aqueous Stock Solution with HCl
For experiments where DMSO may interfere, an aqueous stock solution can be prepared using hydrochloric acid.
-
Calculate the required mass:
-
As in the previous protocol, 3.074 mg of this compound is required for 1 mL of a 10 mM solution.
-
-
Weighing the compound:
-
Accurately weigh out 3.074 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of 1eq. HCl to the tube.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the solution into single-use volumes in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C. It is advisable to use aqueous solutions promptly after preparation.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the biological context of this compound as a control for MRGPRX2 signaling.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound as a negative control for MRGPRX2 signaling.
Safety Precautions
This compound may cause skin irritation. Standard laboratory safety practices should be followed. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling this compound. Work in a well-ventilated area. In case of contact with skin, wash immediately with soap and water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZINC database - Wikipedia [en.wikipedia.org]
- 3. ZINC-22—A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-ZINC-3573 in FLIPR and PRESTO-Tango Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a known selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). In G protein-coupled receptor (GPCR) research and drug discovery, it is crucial to characterize both active and inactive enantiomers to ensure the specificity of the observed effects. This compound serves as an essential negative control in experiments involving (R)-ZINC-3573 to confirm that the biological activity is stereospecific.
This document provides detailed application notes and protocols for utilizing this compound in two common cell-based GPCR assays: the Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay and the PRESTO-Tango β-arrestin recruitment assay.
Data Presentation
The following table summarizes the quantitative data for this compound and its active counterpart, (R)-ZINC-3573, in both FLIPR and PRESTO-Tango assays, highlighting the stereospecificity of MRGPRX2 activation.
| Compound | Assay | Target | Agonist Activity (EC50) | Reference |
| This compound | FLIPR (Calcium Flux) | MRGPRX2 | > 100 µM | [1] |
| This compound | PRESTO-Tango (β-arrestin) | MRGPRX2 | > 100 µM | [1] |
| (R)-ZINC-3573 | FLIPR (Calcium Flux) | MRGPRX2 | 1 µM | [1] |
| (R)-ZINC-3573 | PRESTO-Tango (β-arrestin) | MRGPRX2 | 740 nM | [1] |
Signaling Pathways and Assay Principles
To understand the application of this compound as a negative control, it is important to visualize the signaling pathways interrogated by the FLIPR and PRESTO-Tango assays upon MRGPRX2 activation by an agonist like (R)-ZINC-3573.
MRGPRX2 Gq-Mediated Calcium Flux (FLIPR Assay)
MRGPRX2 is known to couple to Gq proteins. Agonist binding initiates a signaling cascade that results in an increase in intracellular calcium, which is detected by the FLIPR assay.
MRGPRX2 β-Arrestin Recruitment (PRESTO-Tango Assay)
Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), MRGPRX2 recruits β-arrestin. The PRESTO-Tango assay is a reporter gene assay that measures this recruitment event.
Experimental Protocols
The following are detailed protocols for performing FLIPR and PRESTO-Tango assays using this compound as a negative control.
FLIPR Calcium Flux Assay Protocol
This protocol is designed to measure changes in intracellular calcium in response to compound addition in cells expressing MRGPRX2.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human MRGPRX2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well black-wall, clear-bottom microplates
-
This compound and (R)-ZINC-3573 (positive control)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Culture HEK293-MRGPRX2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in a fresh culture medium.
-
Seed cells into a 384-well plate at a density of 10,000-20,000 cells per well in 40 µL of medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in assay buffer at 4x the final desired concentration. A typical concentration range to test for this compound would be from 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO in assay buffer).
-
Pipette 20 µL of the 4x compound solutions into a separate 384-well compound plate.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 dye).
-
Remove the cell culture medium from the cell plate.
-
Add 40 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
FLIPR Measurement:
-
Set the FLIPR instrument to read fluorescence at an excitation of ~485 nm and emission of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 20 µL of the 4x compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control (0% activation) and a maximal response from a known agonist like (R)-ZINC-3573 (100% activation).
-
Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value. For this compound, no significant activation is expected.
-
PRESTO-Tango β-Arrestin Recruitment Assay Protocol
This protocol describes a luciferase reporter gene assay to measure the recruitment of β-arrestin to MRGPRX2.
Experimental Workflow:
Materials:
-
HTLA cells (HEK293T cells stably expressing a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom microplates
-
MRGPRX2-Tango plasmid construct
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and (R)-ZINC-3573
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Plating and Transfection:
-
Seed HTLA cells in a 384-well plate at a density of 4,000-8,000 cells per well.
-
On the same day, transfect the cells with the MRGPRX2-Tango plasmid according to the transfection reagent manufacturer's protocol. Typically, 10-20 ng of plasmid DNA per well is used.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in the assay medium.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Include a vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 16-24 hours. This allows for the expression of the luciferase reporter gene.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 2-5 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control (basal response) and a maximal response from a known agonist like (R)-ZINC-3573.
-
Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value. As with the FLIPR assay, no significant activity is expected for this compound.
-
Conclusion
This compound is a critical tool for validating the stereospecificity of MRGPRX2 activation by its enantiomer, (R)-ZINC-3573. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound as a negative control in both G-protein dependent (FLIPR) and β-arrestin-mediated (PRESTO-Tango) signaling assays. The lack of activity of this compound in these assays, in contrast to the potent agonism of (R)-ZINC-3573, confirms that the observed effects on MRGPRX2 are specific to the (R)-enantiomer. This rigorous approach is fundamental for the accurate characterization of novel chemical probes and potential drug candidates targeting GPCRs.
References
Application Notes and Protocols for (S)-ZINC-3573 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the context of neuroinflammation research, the primary and critical application of this compound is as a negative control to validate the on-target effects of its active (R)-enantiomer.[1][4] MRGPRX2 is a receptor expressed in sensory neurons and mast cells and is implicated in neurogenic inflammation, pain, and itch.[1][5] The use of a stereoisomeric pair like (R)- and this compound is a robust method to distinguish specific receptor-mediated effects from any non-specific or off-target activities of the chemical scaffold.[2][4]
Mechanism of Action and Rationale for Use as a Negative Control
(R)-ZINC-3573 activates MRGPRX2, which couples to both Gq and Gi family G proteins, leading to downstream signaling cascades that include intracellular calcium mobilization and mast cell degranulation.[5][6][7] In stark contrast, this compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM.[2][4] This lack of activity makes it an ideal tool for control experiments. By treating a biological system with this compound in parallel with (R)-ZINC-3573, researchers can confidently attribute any observed effects of the (R)-enantiomer to its specific interaction with MRGPRX2.
Data Presentation
The following tables summarize the comparative activity of (R)-ZINC-3573 and this compound, highlighting the inactivity of the (S)-enantiomer that validates its use as a negative control.
Table 1: In Vitro Potency at MRGPRX2
| Compound | Assay Type | EC50 | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | 740 nM | [1] |
| (R)-ZINC-3573 | FLIPR | 1 µM | [1] |
| This compound | PRESTO-Tango | > 100 µM | [1] |
| This compound | FLIPR | > 100 µM | [1] |
Table 2: Functional Activity in Mast Cells
| Compound | Functional Outcome | Activity | Reference |
| (R)-ZINC-3573 | Intracellular Calcium Release | Induces | [1][7] |
| (R)-ZINC-3573 | Mast Cell Degranulation | Induces | [1][7] |
| This compound | Intracellular Calcium Release | No induction | [4] |
| This compound | Mast Cell Degranulation | No induction | [4] |
Mandatory Visualizations
Signaling Pathway of MRGPRX2 Activation by (R)-ZINC-3573
Caption: MRGPRX2 signaling pathway upon activation by (R)-ZINC-3573.
Experimental Workflow for Validating MRGPRX2-Specific Effects
Caption: Workflow for using this compound as a negative control.
Experimental Protocols
The following are example protocols where this compound is used as a negative control alongside its active enantiomer to study MRGPRX2-mediated neuroinflammation.
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To measure intracellular calcium release in MRGPRX2-expressing cells upon treatment and to confirm that this effect is specific to the (R)-enantiomer.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2 or LAD2 mast cells)
-
Cell culture medium (e.g., DMEM for HEK293, StemPro-34 for LAD2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
(R)-ZINC-3573 and this compound (10 mM stocks in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capability (e.g., FLIPR)
Methodology:
-
Cell Plating: Seed MRGPRX2-expressing cells into a 96-well microplate at an appropriate density and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and load the cells with Fluo-4 AM dye solution (e.g., 4 µM in assay buffer) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in a separate 96-well compound plate. Include a vehicle control (DMSO at the same final concentration as the compounds). Recommended concentrations to test range from 1 nM to 100 µM.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the compounds from the compound plate into the cell plate.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the peak ΔF against the log concentration of the compounds.
-
Expected Outcome: A dose-dependent increase in fluorescence will be observed for (R)-ZINC-3573, from which an EC50 can be calculated. In contrast, this compound and the vehicle control should show no significant increase in fluorescence, confirming the specificity of the calcium mobilization to the (R)-enantiomer's action on MRGPRX2.
-
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase and to demonstrate the specificity of this effect to (R)-ZINC-3573.
Materials:
-
LAD2 human mast cell line
-
(R)-ZINC-3573 and this compound (10 mM stocks in DMSO)
-
Assay Buffer (e.g., Tyrode's buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution: 0.1 M Na2CO3/NaHCO3 buffer
-
Triton X-100 (for cell lysis to measure total release)
-
96-well microplate
-
Spectrophotometer (405 nm)
Methodology:
-
Cell Preparation: Wash LAD2 cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Treatment:
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of diluted (R)-ZINC-3573, this compound, vehicle control, or a positive control (e.g., Substance P) to the respective wells.
-
For total release control, add Triton X-100 to a final concentration of 0.1%.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Reaction:
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 1 hour.
-
-
Stopping the Reaction: Add 200 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Total - Absorbance_Blank)] * 100
-
Expected Outcome: (R)-ZINC-3573 will induce a dose-dependent increase in β-hexosaminidase release. This compound and the vehicle control will show only baseline levels of release, demonstrating that MRGPRX2 activation is required for degranulation.
-
Conclusion
This compound is an indispensable tool in the study of MRGPRX2-mediated neuroinflammation. Its lack of biological activity at the receptor provides a stringent and reliable method for confirming that the pro-inflammatory effects observed with its active enantiomer, (R)-ZINC-3573, are a direct result of on-target agonism. The proper use of this negative control, as outlined in the protocols above, is essential for generating high-quality, reproducible, and accurately interpreted data in this field of research.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Itch and Pain Pathways with (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 serves as an essential negative control for its active enantiomer, (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in non-histaminergic itch and pain signaling pathways.[1][2][3] The use of this enantiomeric pair allows researchers to meticulously dissect the specific contributions of MRGPRX2 activation in cellular and physiological responses, thereby distinguishing these from non-specific or off-target effects. This compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM, making it an ideal tool for validating observations made with its active counterpart.[1][3][4]
Quantitative Data Summary
The following table summarizes the key pharmacological and physical properties of both this compound and its active enantiomer, (R)-ZINC-3573, for comparative analysis.
| Property | This compound | (R)-ZINC-3573 | Reference |
| Biological Activity | Inactive enantiomer, negative control | Selective MRGPRX2 agonist | [1][5] |
| EC50 at MRGPRX2 | > 100 µM | 0.74 µM (PRESTO-Tango assay) | [2][6] |
| Molecular Weight | 307.4 g/mol | 307.4 g/mol | [4] |
| Chemical Formula | C18H21N5 | C18H21N5 | [4] |
| Purity | ≥98% | ≥98% | [4] |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl | Soluble to 100 mM in DMSO and 1eq. HCl | [4] |
| Storage | Store at +4°C | Store at +4°C | [4] |
Signaling Pathways and Experimental Design
MRGPRX2 Signaling in Itch and Pain
MRGPRX2 is a G protein-coupled receptor expressed on mast cells and sensory neurons.[6] Its activation by various ligands, including neuropeptides like substance P and small molecules like (R)-ZINC-3573, leads to the coupling of Gq and Gi proteins.[7][8] This initiates downstream signaling cascades that result in cellular responses such as calcium mobilization, degranulation of mast cells, and neuronal activation, ultimately contributing to the sensations of itch and pain.[2][5] this compound, being inactive, does not trigger this cascade.
Experimental Workflow for Target Validation
A typical workflow to validate the role of MRGPRX2 in a specific itch or pain-related cellular response involves a side-by-side comparison of the effects of (R)-ZINC-3573 and this compound. This ensures that the observed effects are due to the specific activation of MRGPRX2 and not an artifact.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium release in response to MRGPRX2 activation.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293 cells stably expressing human MRGPRX2)
-
This compound and (R)-ZINC-3573
-
DMSO (for stock solutions)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with automated injection capability
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in assay buffer to the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate at 37°C for 1 hour.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Compound Addition: Use the plate reader's injector to add the prepared dilutions of this compound, (R)-ZINC-3573, or vehicle control to the respective wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response elicited by (R)-ZINC-3573 to that of this compound. A significant increase in fluorescence should be observed with (R)-ZINC-3573, while this compound and the vehicle should show no significant response.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This protocol assesses mast cell degranulation, a key event in itch and inflammatory responses, by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cells or other suitable mast cell line
-
This compound and (R)-ZINC-3573
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate LAD2 cells in a 96-well plate.
-
Compound Preparation: Prepare stock solutions and working dilutions of this compound and (R)-ZINC-3573 in Tyrode's buffer.
-
Cell Stimulation: Wash the cells with Tyrode's buffer. Add the compound dilutions or vehicle control to the wells and incubate at 37°C for 30 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Enzyme Reaction: In a separate 96-well plate, add a portion of the supernatant to a solution of pNAG in citrate (B86180) buffer. Incubate at 37°C for 1-2 hours.
-
Reaction Termination: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: The absorbance is proportional to the amount of β-hexosaminidase released. Calculate the percentage of degranulation relative to a positive control (e.g., total cell lysis). A dose-dependent increase in degranulation is expected with (R)-ZINC-3573, while this compound should not induce degranulation above the baseline level of the vehicle control.[5]
Logical Relationship of Enantiomer Activity
The use of this compound as a negative control is based on the stereospecificity of the MRGPRX2 binding pocket. This relationship is crucial for attributing any observed biological effect to the specific activation of this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cryo-EM Studies of MRGPRX2 with ZINC-3573 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor implicated in a variety of physiological and pathological processes, including pain, itch, and mast cell-mediated hypersensitivity reactions.[1][2][3] Its activation by a wide range of ligands, including neuropeptides and small molecules, makes it a compelling target for therapeutic intervention. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of MRGPRX2 activation. This document provides detailed application notes and protocols for the study of MRGPRX2 in complex with the enantiomers of the potent and selective agonist ZINC-3573.
The (R)-enantiomer of ZINC-3573 is a potent agonist of MRGPRX2, while the (S)-enantiomer is essentially inactive, providing an excellent tool for studying the specific effects of receptor activation.[1][4] Cryo-EM structures of MRGPRX2 in complex with (R)-ZINC-3573 have revealed the molecular details of ligand recognition and G protein coupling, offering a blueprint for structure-based drug design.[5][6][7]
Data Presentation
Ligand Properties and Activity
| Compound | Enantiomer | Role | Chemical Formula | Molecular Weight ( g/mol ) |
| ZINC-3573 | (R) | Agonist | C₁₈H₂₁N₅ | 307.40 |
| ZINC-3573 | (S) | Inactive Control | C₁₈H₂₁N₅ | 307.40 |
In Vitro Potency and Efficacy of ZINC-3573 Enantiomers
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | HTLA | EC₅₀ | 740 nM | [2][8][9] |
| (R)-ZINC-3573 | FLIPR Calcium Assay | HEK293 | EC₅₀ | 1 µM | [2][8] |
| (R)-ZINC-3573 | β-hexosaminidase degranulation | LAD2 mast cells | Induces degranulation | - | [3][9] |
| (R)-ZINC-3573 | Intracellular calcium release | LAD2 mast cells | Induces calcium release | - | [3][9] |
| (S)-ZINC-3573 | PRESTO-Tango | HTLA | EC₅₀ | > 100 µM | [2][4] |
| This compound | FLIPR Calcium Assay | HEK293 | EC₅₀ | > 100 µM | [2] |
| This compound | Functional Assays | - | Activity | Negligible | [4] |
Cryo-EM Structural Determination Summary
| Complex | PDB ID | EMDB ID | Resolution (Å) | G Protein |
| MRGPRX2-(R)-ZINC-3573-Gi1 | 7S8O | EMD-24899 | 2.58 | Gi1 |
| MRGPRX2-(R)-ZINC-3573-Gq | 7S8N | EMD-24898 | 2.9 | Gq |
Experimental Protocols
Protocol 1: Cryo-EM Sample Preparation of MRGPRX2-(R)-ZINC-3573-G Protein Complex
This protocol outlines the steps for preparing the MRGPRX2-(R)-ZINC-3573-G protein complex for cryo-EM analysis, based on established methods.[6][7]
1. Expression and Purification of MRGPRX2 and G protein subunits:
-
Co-express human MRGPRX2 and the respective G protein subunits (e.g., Gαi1, Gβ1, Gγ2 or Gαq, Gβ1, Gγ2) in Sf9 insect cells using a baculovirus expression system.
-
Harvest cells and solubilize membranes in a buffer containing detergent (e.g., Lauryl Maltose Neopentyl Glycol (LMNG)) and cholesterol analogs (e.g., cholesteryl hemisuccinate (CHS)).
-
Purify the complex using affinity chromatography (e.g., FLAG affinity resin), followed by size-exclusion chromatography (SEC) to isolate the monodisperse complex.
2. Complex Assembly:
-
Incubate the purified MRGPRX2-G protein complex with apyrase to hydrolyze any bound GDP.
-
Add a saturating concentration of (R)-ZINC-3573 (e.g., 10-fold molar excess) to the complex.
-
Add a non-hydrolyzable GTP analog (e.g., GTPγS) to stabilize the G protein in its active state.
-
Incubate the mixture to allow for stable complex formation.
3. Vitrification:
-
Apply 3-4 µL of the purified complex solution (at an appropriate concentration, e.g., 5-10 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
Protocol 2: Cryo-EM Data Acquisition and Processing
This protocol provides a general workflow for cryo-EM data collection and processing.
1. Data Collection:
-
Screen the vitrified grids for ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a 200 keV ThermoFisher Scientific Talos Arctica).
-
Collect a dataset of high-resolution images using a direct electron detector (e.g., Gatan K3).
-
Automated data collection software (e.g., EPU) is used to acquire images in a movie mode to allow for motion correction.
2. Image Processing:
-
Perform motion correction and dose-weighting of the raw movie frames using software like MotionCor2.
-
Estimate the contrast transfer function (CTF) for each micrograph using CTFFIND4 or a similar program.
-
Perform automated particle picking using a neural network-based approach (e.g., RELION's template-based picking or Topaz).
-
Extract the particle images and perform several rounds of 2D classification in software like RELION or cryoSPARC to remove poor-quality particles and ice contaminants.
-
Generate an initial 3D model (ab initio reconstruction) from a subset of the good particles.
-
Perform 3D classification to separate different conformational states of the complex.
-
Select the best class and perform 3D auto-refinement to obtain a high-resolution map.
-
Perform post-processing steps, including sharpening of the map.
3. Model Building and Refinement:
-
Dock a predicted or homologous structure of MRGPRX2 and the G protein into the cryo-EM map using software like UCSF Chimera.
-
Manually build and refine the model in Coot, paying close attention to the ligand density.
-
Perform real-space refinement of the atomic model against the cryo-EM map using programs like Phenix.
Protocol 3: Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization upon MRGPRX2 activation.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing MRGPRX2 in appropriate media.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 0.02% Pluronic F-127).
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove the excess dye.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compound solutions to the wells and immediately start recording the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 4: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
1. Cell Culture:
-
Culture a human mast cell line (e.g., LAD2) in the appropriate medium.
2. Cell Stimulation:
-
Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of (R)-ZINC-3573 and this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure the total β-hexosaminidase content, lyse the cells in a separate set of wells with a detergent (e.g., Triton X-100).
-
Add a substrate solution containing 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) to all wells (supernatant and lysate).
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of degranulation against the logarithm of the compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathway of MRGPRX2 Activation
Caption: MRGPRX2 activation by (R)-ZINC-3573 leads to coupling with both Gq and Gi proteins.
Cryo-EM Experimental Workflow
References
- 1. rcsb.org [rcsb.org]
- 2. eubopen.org [eubopen.org]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 5. youtube.com [youtube.com]
- 6. addgene.org [addgene.org]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Incorporating (S)-ZINC-3573 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a selective and potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] MRGPRX2 is a receptor implicated in neurogenic inflammation, pain, and itch, making it a compelling target for drug discovery. In high-throughput screening (HTS) campaigns designed to identify novel modulators of MRGPRX2, this compound serves as an essential negative control to ensure the specificity of identified hits and to minimize the rate of false positives.[1][2] These application notes provide detailed protocols for the effective incorporation of this compound in HTS workflows.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its proper handling and use in HTS assays.
| Property | Value | Reference |
| Chemical Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrroldinamine | |
| Molecular Weight | 307.4 g/mol | |
| Formula | C18H21N5 | |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. HCl | |
| Storage | Store at +4°C | |
| CAS Number | 2095596-11-3 |
Biological Activity and Mechanism of Action
This compound is pharmacologically inactive at the MRGPRX2 receptor at concentrations up to 100 μM.[1] In contrast, its enantiomer, (R)-ZINC-3573, is a potent agonist with an EC50 of approximately 0.74 μM. The activation of MRGPRX2 by an agonist typically leads to the coupling of G proteins, which in turn initiates a downstream signaling cascade resulting in the release of intracellular calcium. This calcium mobilization is a measurable event and forms the basis of many HTS assays for GPCRs.
The primary application of this compound is to serve as a negative control in parallel with the active agonist (R)-ZINC-3573. This allows for the differentiation of specific MRGPRX2-mediated effects from non-specific or off-target effects of other compounds in a screening library.
MRGPRX2 Signaling Pathway
Caption: Agonist activation of MRGPRX2 leading to cellular response.
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves several key stages, from assay development to hit validation. This compound plays a crucial role in ensuring the quality and reliability of the data generated throughout this process.
References
cell culture protocols for experiments with (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1][2][3] As such, this compound serves as an ideal negative control for in vitro and in cell-based assays to differentiate MRGPRX2-specific effects from off-target or non-specific interactions of its active counterpart.[3] This document provides detailed protocols for utilizing this compound in cell culture experiments, focusing on assays to confirm its inactivity and to validate the specific effects of (R)-ZINC-3573.
Data Presentation
The following table summarizes the key pharmacological data for this compound in comparison to its active enantiomer, (R)-ZINC-3573.
| Compound | Target | Agonist Activity (EC50) | Cellular Effects | Recommended Concentration |
| This compound | MRGPRX2 | > 100 µM[1][3][4] | No significant intracellular calcium release or degranulation in mast cells.[3] | Up to 100 µM as a negative control.[3] |
| (R)-ZINC-3573 | MRGPRX2 | ~0.74 µM[2][5] | Induces intracellular calcium release and degranulation in mast cells.[2][4][6] | < 1 µM for cell-based assays.[4] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible experimental results.
Materials:
-
This compound powder
-
(R)-ZINC-3573 powder (for comparison)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound or (R)-ZINC-3573 powder in high-quality DMSO. The molecular weight of both compounds is 307.4 g/mol .[2]
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Caption: Workflow for preparing this compound stock solutions.
Cell Culture
The human mast cell line, LAD2, is a suitable model for studying MRGPRX2 activation as it endogenously expresses the receptor.[2][4]
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM medium supplemented with StemPro™-34 Nutrient Supplement
-
100 ng/mL recombinant human stem cell factor (SCF)
-
Penicillin-Streptomycin (100 U/mL and 100 µg/mL, respectively)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture LAD2 cells in complete StemPro™-34 medium supplemented with SCF and Penicillin-Streptomycin.
-
Maintain the cell density between 0.1 and 0.5 x 10^6 cells/mL.
-
Change the medium every 5-7 days by centrifuging the cells and resuspending them in fresh medium.
-
Passage the cells as needed to maintain optimal density.
Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of a compound to trigger intracellular calcium release, a hallmark of GPCR activation.
Materials:
-
LAD2 cells
-
This compound and (R)-ZINC-3573 working solutions
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR)
Protocol:
-
Seed LAD2 cells into a 96-well microplate at a density of 50,000 cells per well and allow them to adhere.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 0.1% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in HBSS.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the compound dilutions to the respective wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~525 nm) for at least 3 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon stimulation.
Materials:
-
LAD2 cells
-
This compound and (R)-ZINC-3573 working solutions
-
Tyrode's buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well microplate
-
Spectrophotometer (405 nm)
Protocol:
-
Wash LAD2 cells with Tyrode's buffer and resuspend them at a concentration of 1 x 10^6 cells/mL in the same buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound or (R)-ZINC-3573 to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer only).
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 0.1% Triton X-100.
-
Add 50 µL of the pNAG substrate solution to each well of the new plate containing the supernatant.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of stop buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Signaling Pathway
(R)-ZINC-3573 activates MRGPRX2, which couples to Gαq and Gαi proteins.[7] This leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and mast cell degranulation. This compound does not activate this pathway.
Caption: Simplified signaling pathway of MRGPRX2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of (S)-ZINC-3573 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] MRGPRX2 is expressed on mast cells and is involved in non-IgE mediated pseudo-allergic reactions.[2][4][5] Due to its lack of activity at MRGPRX2 at concentrations below 100 µM, this compound serves as an ideal negative control to validate the specificity of cellular effects induced by its active counterpart, (R)-ZINC-3573.[1][2]
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular response, primarily mast cell degranulation, to treatment with (R)-ZINC-3573, using this compound to establish a baseline and control for off-target effects.
Key Application: Mast Cell Degranulation Assay
The primary application for using this compound in flow cytometry is as a negative control in mast cell degranulation assays. Activation of MRGPRX2 by agonists like (R)-ZINC-3573 triggers the release of intracellular granules, a process that can be quantified by measuring the surface expression of granule-associated proteins such as CD63 and CD107a.[6][7]
Experimental Principle
Upon mast cell activation, intracellular granules fuse with the plasma membrane, exposing the luminal side of the granule membrane to the cell exterior. Fluorescently labeled antibodies against granule membrane proteins can then be used to quantify the extent of degranulation on a single-cell level using flow cytometry.
Data Presentation
The following tables represent expected quantitative data from a mast cell degranulation experiment comparing the effects of the vehicle, this compound (negative control), and (R)-ZINC-3573 (active compound).
Table 1: Percentage of CD63-Positive Mast Cells
| Treatment Condition | Concentration (µM) | % CD63+ Cells (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 5.2 ± 1.1 |
| This compound | 1 | 5.5 ± 1.3 |
| 10 | 6.1 ± 1.5 | |
| (R)-ZINC-3573 | 1 | 45.8 ± 4.2 |
| 10 | 78.3 ± 5.9 |
Table 2: Median Fluorescence Intensity (MFI) of CD107a
| Treatment Condition | Concentration (µM) | CD107a MFI (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 150 ± 25 |
| This compound | 1 | 155 ± 30 |
| 10 | 162 ± 28 | |
| (R)-ZINC-3573 | 1 | 850 ± 95 |
| 10 | 1800 ± 210 |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Analysis
This protocol details the steps for treating MRGPRX2-expressing mast cells (e.g., LAD2 cell line) with this compound and (R)-ZINC-3573 and subsequent analysis of degranulation markers by flow cytometry.
Materials:
-
LAD2 cells or other MRGPRX2-expressing mast cell line
-
Complete cell culture medium
-
This compound (Negative Control)
-
(R)-ZINC-3573 (Agonist)
-
DMSO (Vehicle)
-
Tyrode's Buffer (or other suitable assay buffer)
-
Anti-human CD63 antibody (fluorescently labeled, e.g., FITC or PE)
-
Anti-human CD107a antibody (fluorescently labeled, e.g., APC)
-
Fixable Viability Dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture LAD2 cells to the desired density.
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash cells once with Tyrode's Buffer.
-
Resuspend cells in Tyrode's Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in Tyrode's Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Treatment and Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorescently labeled anti-CD63 and anti-CD107a antibodies to the cells at the manufacturer's recommended concentration.
-
Add the treatment compounds:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at desired concentrations (e.g., 1 µM, 10 µM)
-
(R)-ZINC-3573 at desired concentrations (e.g., 1 µM, 10 µM)
-
-
Gently mix and incubate for 30 minutes at 37°C.
-
-
Viability Staining and Fixation:
-
Wash the cells twice with cold PBS containing 2% FBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells once.
-
(Optional) Fix the cells with 1-2% paraformaldehyde for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer.
-
Gate on single, viable cells.
-
Analyze the percentage of CD63-positive cells and the median fluorescence intensity (MFI) of CD107a in the treated and control samples.
-
Visualizations
Caption: MRGPRX2 signaling upon agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Intracellular Calcium Release with (S)-ZINC-3573 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing (S)-ZINC-3573 as a negative control in intracellular calcium release assays, particularly for studies involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). (S)-ZINC-3575 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2] Due to its stereochemistry, this compound exhibits negligible activity at the MRGPRX2 receptor at concentrations up to 100 µM, making it an ideal tool to differentiate receptor-specific effects from non-specific or off-target activities in calcium mobilization assays.[2]
The activation of MRGPRX2, a receptor implicated in pain, itch, and mast cell degranulation, by its agonist (R)-ZINC-3573 leads to a signaling cascade culminating in the release of intracellular calcium.[1] Understanding this pathway and the ability to specifically measure its activation is crucial for the development of novel therapeutics.
Signaling Pathway of MRGPRX2-Mediated Calcium Release
The binding of an agonist, such as (R)-ZINC-3573, to MRGPRX2 initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This initial calcium release can then lead to the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).
Caption: MRGPRX2 signaling pathway leading to intracellular calcium release.
Data Presentation
The following tables summarize the key reagents and their recommended concentrations for performing intracellular calcium release assays.
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Recommended Concentration | Purpose |
| (R)-ZINC-3573 | 1 nM - 10 µM | MRGPRX2 Agonist (Positive Stimulus) |
| This compound | 1 nM - 100 µM | Negative Control |
| Ionomycin | 1 - 5 µM | Positive Control (Calcium Ionophore) |
| Thapsigargin | 1 - 2 µM | Positive Control (SERCA pump inhibitor) |
| Fura-2 AM | 2 - 5 µM | Ratiometric Calcium Indicator |
| Fluo-4 AM | 1 - 5 µM | Single-wavelength Calcium Indicator |
| Indo-1 AM | 1 - 5 µM | Ratiometric Calcium Indicator (Flow Cytometry) |
| Pluronic F-127 | 0.02 - 0.04% | Facilitates dye loading |
| Probenecid | 1 - 2.5 mM | Prevents dye leakage |
Table 2: Comparison of (R)-ZINC-3573 and this compound Activity
| Compound | Target | Assay Type | EC50 | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR Calcium Assay | ~1 µM | |
| This compound | MRGPRX2 | FLIPR Calcium Assay | > 100 µM |
Experimental Protocols
Two primary methods for measuring intracellular calcium release are detailed below: a microplate-based assay using a fluorescent plate reader (e.g., FLIPR) and a flow cytometry-based assay.
Protocol 1: Microplate-Based Intracellular Calcium Assay
This protocol is suitable for high-throughput screening and utilizes a fluorescent plate reader to measure changes in intracellular calcium in response to compound addition.
Materials:
-
MRGPRX2-expressing cells (e.g., LAD2, CHO-K1-MRGPRX2)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium Assay Kit)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Ionomycin stock solution in DMSO
-
Fluorescent plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed MRGPRX2-expressing cells into black, clear-bottom microplates.
-
For adherent cells, plate 24 hours prior to the assay to allow for attachment and formation of a near-confluent monolayer.
-
For suspension cells, plate on the day of the assay.
-
-
Dye Loading:
-
Prepare a dye loading solution in Assay Buffer containing the chosen calcium-sensitive dye, Pluronic F-127, and probenecid.
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a separate compound plate with serial dilutions of (R)-ZINC-3573, this compound, and control compounds (e.g., Ionomycin) in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the compounds).
-
-
Measurement of Intracellular Calcium:
-
Set the fluorescent plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Program the instrument to inject the compounds from the compound plate into the cell plate.
-
Immediately after injection, record the fluorescence intensity kinetically for 2-5 minutes.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence intensity over baseline (ΔF/F0) for single-wavelength dyes.
-
Plot the peak fluorescence response against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC50 values for the active compounds. This compound should not elicit a significant response at concentrations where (R)-ZINC-3573 is active.
Caption: Workflow for a microplate-based intracellular calcium assay.
Protocol 2: Flow Cytometry-Based Intracellular Calcium Assay
This protocol is suitable for analyzing calcium responses in suspension cells or for multi-parametric analysis where calcium flux is measured in specific cell subpopulations.
Materials:
-
MRGPRX2-expressing suspension cells (e.g., LAD2) or trypsinized adherent cells
-
Flow cytometry tubes
-
Indo-1 AM calcium-sensitive dye
-
Pluronic F-127 (20% solution in DMSO)
-
Cell culture medium or Assay Buffer
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Ionomycin stock solution in DMSO
-
Flow cytometer with UV laser and appropriate filters for Indo-1 emission
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend cells at a concentration of 1-5 x 10^6 cells/mL in pre-warmed medium.
-
Add Indo-1 AM and Pluronic F-127 to the cell suspension.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with medium to remove excess dye and resuspend in fresh medium.
-
-
Sample Acquisition:
-
Equilibrate the dye-loaded cells at 37°C for at least 5 minutes before analysis.
-
Acquire a baseline reading of the cells on the flow cytometer for 30-60 seconds, recording the ratio of Indo-1 violet (calcium-bound) to blue (calcium-free) fluorescence over time.
-
Briefly pause the acquisition to add the stimulus ((R)-ZINC-3573, this compound, or control) to the cell suspension and gently mix.
-
Immediately resume acquisition and record the calcium flux for several minutes until the signal returns to baseline.
-
Data Analysis:
-
The data is analyzed by plotting the ratio of the two Indo-1 emission wavelengths (e.g., 405 nm / 485 nm) against time.
-
The peak ratio value after stimulation is used to quantify the calcium response.
-
Compare the response elicited by (R)-ZINC-3573 to the lack of response from this compound and the vehicle control.
Caption: Workflow for a flow cytometry-based intracellular calcium assay.
Conclusion
The use of this compound as a negative control is essential for the rigorous investigation of MRGPRX2-mediated intracellular calcium release. By running parallel experiments with the active agonist (R)-ZINC-3573 and its inactive enantiomer, researchers can confidently attribute observed calcium mobilization to the specific activation of the MRGPRX2 receptor. The detailed protocols provided herein offer a robust framework for conducting these assays in both high-throughput and detailed mechanistic studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Activity of (S)-ZINC-3573
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected experimental results with (S)-ZINC-3573. This compound is the inactive enantiomer of (R)-ZINC-3573, a selective MRGPRX2 agonist, and is intended to serve as a negative control in experimental settings.[1][2] Therefore, any observed biological activity is unexpected and warrants investigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing a biological effect with this compound when it is supposed to be inactive?
Answer: This is a critical observation that requires systematic troubleshooting. The activity you are seeing could stem from several factors related to the compound itself, the experimental setup, or data interpretation. Follow these steps to diagnose the issue:
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting unexpected this compound activity.
Step 1: Verify Compound Integrity and Purity
-
Source and Purity: Confirm that the this compound was obtained from a reputable supplier. Request and review the certificate of analysis to ensure its purity is ≥98%.
-
Enantiomeric Purity: The most likely cause of unexpected activity is contamination with the active (R)-enantiomer. Verify the enantiomeric excess (e.e.) from the supplier's specifications. Even a small contamination can elicit a response, especially at high concentrations.
-
Storage and Handling: Improper storage can lead to compound degradation. This compound should be stored as a dry powder at -20°C for long-term storage (months to years) or at +4°C for short-term use (days to weeks).[2] Stock solutions in DMSO can be stored at -20°C or -80°C.[1][3] Avoid multiple freeze-thaw cycles.[3][4]
Step 2: Scrutinize the Experimental Protocol
-
Solubility: this compound is soluble in DMSO up to 100 mM and in 1eq. HCl up to 100 mM. Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, check for any precipitation.
-
Concentration: this compound is reported to be inactive at concentrations below 100 µM.[1] If you are using concentrations at or above this level, you may be observing non-specific or off-target effects. It is recommended to use a concentration range well below 100 µM for negative control experiments.
-
Vehicle Control: Ensure you have included a vehicle-only control (e.g., DMSO) to rule out any effects of the solvent on your experimental system.
-
Positive Control: Run a parallel experiment with the active enantiomer, (R)-ZINC-3573, to confirm that the assay is working as expected and to provide a benchmark for activity.
Step 3: Consider Off-Target Effects or System Artifacts
-
While (R)-ZINC-3573 has been shown to be highly selective for MRGPRX2 over a wide range of other GPCRs and kinases, it is theoretically possible that this compound could interact with an unknown target in your specific cell type or assay system, particularly at high concentrations.[5]
-
Assay Interference: Some compounds can interfere with assay technologies (e.g., fluorescence, luminescence). Consider running a counterscreen to check for assay artifacts.
Question 2: What are the expected and observed activities of the (R) and (S) enantiomers of ZINC-3573?
Answer: The table below summarizes the key activity data for both enantiomers. Any significant deviation from these values for this compound should be considered unexpected.
| Parameter | (R)-ZINC-3573 (Active Enantiomer) | This compound (Inactive Enantiomer) | Reference |
| Target | MRGPRX2 Agonist | Negative Control | [1][2] |
| EC50 (PRESTO-Tango Assay) | 740 nM | > 100 µM | [3] |
| EC50 (FLIPR Assay) | 1 µM | > 100 µM | [3] |
| Cellular Response | Induces intracellular calcium release and mast cell degranulation | No activity at concentrations below 100 µM | [2][3][5] |
Question 3: Can you provide a detailed protocol for a calcium mobilization assay using this compound as a negative control?
Answer: Yes, below is a standard protocol for a cell-based calcium mobilization assay.
Experimental Protocols
Calcium Mobilization FLIPR Assay
This protocol is designed to measure intracellular calcium changes in response to compound treatment in cells expressing MRGPRX2.
-
Cell Culture:
-
Culture human mast cell line LAD2 or a recombinant cell line stably expressing human MRGPRX2 in the recommended growth medium.
-
Plate cells in a 96-well or 384-well black-walled, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and (R)-ZINC-3573 (positive control) in 100% DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Dye Loading:
-
Remove the growth medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
-
FLIPR Assay:
-
Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the prepared compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the full calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control and plot the response as a function of compound concentration to generate a dose-response curve.
-
The this compound should show no significant response, while (R)-ZINC-3573 should yield a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualizations
MRGPRX2 Signaling Pathway
(R)-ZINC-3573 activates MRGPRX2, which can couple to both Gq and Gi G-protein families.[6][7] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a response that can be measured in a calcium mobilization assay.
Caption: Simplified MRGPRX2 signaling cascade leading to calcium release.
General Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening compounds like this compound and its active counterpart.
Caption: Standard workflow for assessing compound activity in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. eubopen.org [eubopen.org]
- 4. benchchem.com [benchchem.com]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with (S)-ZINC-3573 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (S)-ZINC-3573 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the inactive enantiomer and negative control for (R)-ZINC-3573.[1][2] (R)-ZINC-3573 is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] Therefore, this compound is used in experiments to differentiate between specific receptor-mediated effects and any non-specific or off-target effects of the active (R)-enantiomer.[2]
Q2: What is the expected solubility of this compound in DMSO?
There are varying reports on the solubility of this compound in DMSO, which may depend on the specific batch of the compound and the purity of the DMSO used. Reported solubilities range from 5 mg/mL to 50 mg/mL, and up to 100 mM.[1] It is often noted that warming and sonication can facilitate dissolution.[1]
Q3: Why is my this compound not dissolving in DMSO?
Several factors can contribute to poor solubility. These include the purity and water content of the DMSO, the concentration you are trying to achieve, and the ambient temperature. Hygroscopic DMSO, meaning it has absorbed water, can significantly impact the solubility of compounds.[1][4]
Q4: I observed precipitation when I diluted my this compound DMSO stock in an aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds prepared in a high concentration of DMSO. When diluted into an aqueous medium, the compound's solubility can decrease dramatically, leading to precipitation. To address this, it is recommended to use a stepwise dilution and ensure the final concentration of DMSO in your cell culture or assay buffer is low, typically below 0.5%, to minimize both precipitation and solvent toxicity.[5][6]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving or is only partially dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO for the desired concentration. Refer to the solubility data table below. | The compound should dissolve completely. |
| Low-Quality or "Wet" DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5][7] DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds.[1][4] | Improved dissolution of this compound. |
| Compound Aggregation | Gently warm the vial in a water bath at 37-60°C for 10-15 minutes.[1][5] | The compound should dissolve with gentle heating. |
| Incomplete Dissolution | After warming, sonicate the solution for a short period (10-15 minutes).[1][5] | Sonication can help to break up any remaining solid particles and facilitate dissolution. |
Issue 2: The this compound DMSO stock solution shows precipitation after storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Temperature | For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[6] | The compound should remain in solution at the recommended storage temperature. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.[5][6] | Aliquoting will help maintain the integrity and solubility of the stock solution. |
| Supersaturated Solution | The initial concentration may have been too high for stable storage. Consider preparing a slightly lower concentration stock solution. | A lower concentration stock solution should remain stable during storage. |
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~307.4 g/mol | [2][8] |
| Formula | C₁₈H₂₁N₅ | |
| Appearance | White to beige powder |
Reported Solubility of this compound in DMSO
| Solubility | Conditions | Source |
| 5 mg/mL | Warmed | |
| 50 mg/mL (162.66 mM) | Ultrasonic and warming and heat to 60°C | [1] |
| Soluble to 100 mM | Not specified | |
| Soluble up to 10 mM | Not specified | [9] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Ensure that the this compound powder and the anhydrous DMSO are at room temperature.[7]
-
Calculation: Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Mass (mg) = 10 * Volume (mL) * 0.3074).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the vial.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[7]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.[7]
-
Gentle Warming (if necessary): If undissolved particles remain, place the vial in a water bath set to 37°C for 10-15 minutes.[5] Avoid excessive heat, as it could potentially degrade the compound.
-
Sonication (if necessary): If particles are still visible after warming, place the vial in a bath sonicator for 10-15 minutes.[5]
-
Final Inspection: After these steps, check the solution again for clarity.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -20°C or -80°C for long-term use.[6]
Visualizations
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. eubopen.org [eubopen.org]
optimizing (S)-ZINC-3573 concentration for negative control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-ZINC-3573 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] The active form, (R)-ZINC-3573, is a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4] In contrast, this compound exhibits negligible activity at the MRGPRX2 receptor at concentrations up to 100 µM.[1][2] This stereoisomeric pair provides an ideal experimental setup to differentiate between specific MRGPRX2-mediated effects of the (R)-enantiomer and any non-specific or off-target effects of the chemical scaffold.[1][2]
Q2: At what concentration should I use this compound?
As a starting point, this compound should be used at the same concentration as its active counterpart, (R)-ZINC-3573.[5] For most cellular assays, a concentration of < 1 µM is recommended for both compounds.[5] It has been shown that this compound displays no significant activity at MRGPRX2 at concentrations below 100 µM.[2]
Q3: What is the expected result when using this compound?
In assays measuring MRGPRX2 activation, such as intracellular calcium release or mast cell degranulation, this compound is expected to produce no significant response compared to the vehicle control.[1] This lack of activity confirms that the effects observed with (R)-ZINC-3573 are due to its specific interaction with the MRGPRX2 receptor.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO up to 10 mM and in 1eq. HCl up to 100 mM.[3][5] For long-term storage, it is recommended to store the compound as a dry powder or in DMSO stock solutions (e.g., 10 mM) at -20°C or -80°C.[1][2][5] It is advisable to limit the number of freeze-thaw cycles to one per aliquot to maintain the compound's integrity.[5] For short-term storage (days to weeks), 0-4°C is suitable.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Signal observed with this compound (False Positive) | Reagent or sample contamination. | Ensure fresh reagents are used and proper pipetting techniques are followed to avoid cross-contamination.[6][7] |
| High concentration of this compound leading to non-specific binding. | Titrate the concentration of this compound to a lower range. While inactive up to 100 µM, very high concentrations of any compound can sometimes lead to off-target effects. | |
| Issues with the assay system (e.g., cell health, reagent quality). | Include a vehicle-only control to establish a baseline. Ensure cells are healthy and not passaged too many times. Verify the quality and expiration dates of all assay reagents.[8] | |
| High background signal across all wells | Insufficient washing. | Ensure adequate and consistent washing steps are performed according to the assay protocol.[6] |
| Contaminated buffers or expired detection reagents. | Prepare fresh buffers and ensure all reagents are within their expiration dates.[9] | |
| No signal observed with the positive control, (R)-ZINC-3573 | Improper storage or handling of (R)-ZINC-3573. | Prepare fresh aliquots of (R)-ZINC-3573 from a properly stored stock. Avoid multiple freeze-thaw cycles.[5] |
| Sub-optimal assay conditions. | Review and optimize assay parameters such as incubation times and temperatures.[6] | |
| The cells do not express functional MRGPRX2. | Confirm MRGPRX2 expression in your cell line using a validated method (e.g., qPCR, Western blot, or a known potent agonist). |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol describes the use of this compound as a negative control in a calcium mobilization assay to assess MRGPRX2 activation in a human mast cell line (e.g., LAD2) or HEK293 cells stably expressing MRGPRX2.
Materials:
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
Vehicle (e.g., DMSO)
-
MRGPRX2-expressing cells (e.g., LAD2 or transfected HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Seed the MRGPRX2-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.
-
Assay Measurement: a. Place the cell plate in the microplate reader and measure the baseline fluorescence for a set period. b. Add the prepared compounds ((R)-ZINC-3573, this compound) and the vehicle control to their respective wells. c. Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: a. Calculate the change in fluorescence for each well. b. The wells treated with (R)-ZINC-3573 should show a dose-dependent increase in fluorescence. c. The wells treated with this compound and the vehicle control should show no significant change in fluorescence.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. eubopen.org [eubopen.org]
- 6. iacld.com [iacld.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
high background signal with (S)-ZINC-3573 in assays
Technical Support Center: (S)-ZINC-3573
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background signals in biochemical or cell-based assays when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive enantiomer of (R)-ZINC-3573, a known selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] this compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][2][4] It is therefore an ideal negative control to differentiate specific receptor-mediated effects of the (R) enantiomer from non-specific or off-target effects in an assay.[1]
Q2: I'm observing a high background signal in my assay wells containing only this compound, buffer, and detection reagents. What are the common causes?
High background signal in the presence of a test compound is a common issue in high-throughput screening (HTS). The primary causes can be broadly categorized as:
-
Compound Interference with Readout: The compound itself may possess properties that interfere with the detection method.
-
Autofluorescence: Many organic small molecules, particularly those with conjugated aromatic systems, are intrinsically fluorescent.[5][6] This can lead to a false-positive signal in fluorescence-based assays.[5][7]
-
Colored Compounds: If the compound is colored, it can absorb light at the wavelength used for absorbance assays, leading to a false signal.[5]
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in signal (quenching), which can sometimes be misinterpreted or complicate background correction.[6]
-
Reporter Enzyme Inhibition: In assays using reporter enzymes like Firefly Luciferase (FLuc), the compound may directly inhibit the enzyme, leading to a false signal.[8]
-
-
Poor Solubility and Aggregation: The compound may not be fully soluble in the assay buffer.
-
Precipitation: Insoluble compound particles can scatter light, causing artificially high readings in absorbance and fluorescence assays.[8]
-
Colloidal Aggregation: Many small molecules can form colloidal aggregates in aqueous solutions, especially at micromolar concentrations.[9][10][11] These aggregates can non-specifically sequester and inhibit proteins, leading to assay artifacts.[9][12][13]
-
-
Non-Specific Binding: The compound may bind to assay components other than the intended target.
-
Reagent Contamination: Buffers, solvents, or other reagents could be contaminated, leading to a universally high background.[17][18]
Q3: How can I systematically troubleshoot the high background signal?
A stepwise approach is recommended to identify the source of the interference. The following workflow diagram illustrates a logical troubleshooting path.
Caption: A flowchart to diagnose the cause of high background signals.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Compound Interference with Assay Readout
This is the most common source of artifacts. Run control experiments to measure the direct contribution of this compound to the signal.
Experimental Protocol: Compound Interference Assay
-
Objective: To determine if this compound is autofluorescent, colored, or directly interacts with detection reagents.
-
Plate Layout:
-
Wells A1-A3: Assay Buffer only (Blank)
-
Wells B1-B3: Assay Buffer + Detection Reagents (Negative Control)
-
Wells C1-C3: Assay Buffer + this compound (at test concentration)
-
Wells D1-D3: Assay Buffer + this compound + Detection Reagents
-
-
Methodology:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the compound and/or detection reagents to a microplate as per the layout above.
-
Incubate the plate under the same conditions as your main experiment (time, temperature).
-
Read the plate using the same instrument settings (e.g., excitation/emission wavelengths, absorbance wavelength).
-
-
Interpretation:
-
If Wells C show a high signal, the compound is likely autofluorescent or colored.
-
If Wells D show a signal significantly higher than Wells B + Wells C , the compound may be interacting with or stabilizing the detection reagents.
-
| Condition | Expected Result if Interference Occurs | Recommended Action |
| Autofluorescence | High signal with compound alone | Switch to a different detection method (e.g., luminescence, TR-FRET) or use spectrally distinct fluorophores.[5][6] |
| Light Absorption (Color) | High signal in absorbance assay | Subtract the background signal from compound-only wells. Use an orthogonal assay with a different readout. |
| Interaction with Detection Reagent | Signal enhancement in presence of compound | Perform a counter-screen against the reporter enzyme (e.g., Luciferase). |
Guide 2: Investigating Compound Aggregation
Compound aggregation is a frequent cause of non-specific inhibition and assay artifacts.[11] Aggregates can be identified by their sensitivity to non-ionic detergents.
Experimental Protocol: Detergent Sensitivity Assay
-
Objective: To determine if the observed signal is due to the formation of compound aggregates.
-
Key Reagent: A non-ionic detergent, typically Triton X-100 or Tween-20.
-
Methodology:
-
Perform your standard assay in parallel with an identical assay that includes a low concentration of non-ionic detergent in the buffer.
-
A common starting concentration is 0.01% (v/v) Triton X-100.[9]
-
Generate dose-response curves for this compound in the presence and absence of the detergent.
-
-
Interpretation:
Caption: How detergents can disrupt compound aggregation and reduce artifacts.
Guide 3: Checking for Non-Specific Binding
If the compound is not interfering with the readout and is not aggregating, the signal may arise from non-specific binding to proteins or plasticware.
Experimental Protocol: Orthogonal Counter-Screen
-
Objective: To determine if the compound's effect is specific to the target system or a general non-specific effect.
-
Methodology:
-
Select an unrelated protein or assay system, preferably one known to be sensitive to aggregators, such as β-lactamase.[11]
-
Test this compound for activity in this counter-screen under identical buffer and concentration conditions.
-
-
Interpretation:
-
Activity in a structurally and functionally unrelated assay is a strong indicator of a non-specific mechanism or assay artifact.
-
Lack of activity in the counter-screen increases confidence that the observed effect in the primary assay, while potentially an artifact, is not due to promiscuous protein reactivity.
-
Summary of Troubleshooting Strategies
| Issue Category | Potential Cause | Key Troubleshooting Experiment(s) | Data to Collect |
| Assay Interference | Autofluorescence / Color | Compound Interference Assay | Signal intensity of compound alone vs. full assay components. |
| Reporter Enzyme Inhibition | Counter-screen vs. purified reporter enzyme (e.g., Luciferase) | IC50 of compound against the reporter enzyme. | |
| Physical Properties | Aggregation | Detergent Sensitivity Assay; Dynamic Light Scattering (DLS) | Shift in dose-response curve with/without detergent. Particle size from DLS. |
| Poor Solubility / Precipitation | Visual inspection (turbidity); Nephelometry | Concentration at which turbidity appears. | |
| Non-Specific Binding | Promiscuous Protein Binding | Orthogonal Assay (e.g., β-lactamase counter-screen) | Activity of compound against an unrelated biological target. |
| Binding to Plates/Surfaces | Pre-incubation/washout experiments; Test different plate types | Signal reduction after pre-incubation and washout steps. |
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 10. espace.inrs.ca [espace.inrs.ca]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
(S)-ZINC-3573 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-ZINC-3573. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advisable to store the compound at -20°C.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, short-term storage at 0 - 4°C for days to weeks is acceptable. For longer-term storage (months), it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of this compound?
A3: When stored properly as a solid, this compound is expected to be stable for over two years. The shelf life of solutions is shorter and is dependent on the storage conditions. For stock solutions in DMSO, it is recommended to use them within one to six months when stored at -20°C or -80°C, respectively.
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in DMSO up to approximately 50 mg/mL and in 1eq. HCl up to 100 mM.[1] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system.
Data Summary
Storage and Solubility Data
| Parameter | Condition | Recommendation | Source |
| Solid Storage (Short-term) | Dry, dark | 0 - 4°C (days to weeks) | MedKoo Biosciences |
| Solid Storage (Long-term) | Dry, dark | -20°C (months to years) | MedKoo Biosciences |
| Solution Storage (DMSO, Short-term) | Aliquots | 0 - 4°C (days to weeks) | MedKoo Biosciences |
| Solution Storage (DMSO, Long-term) | Aliquots | -20°C (1 month) or -80°C (6 months) | MedchemExpress, InvivoChem |
| Solubility in DMSO | Warmed if necessary | ~50 mg/mL (~162.7 mM) | InvivoChem |
| Solubility in 1eq. HCl | 100 mM | R&D Systems |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the chemical stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile, water, and a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid)
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
-
Incubators/refrigerators/freezers set to desired temperatures
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested. This prevents contamination and the need for repeated freeze-thaw cycles of the entire stock.
-
Storage Conditions:
-
Time Zero (T=0): Analyze a fresh aliquot immediately to establish the initial purity and concentration.
-
Refrigerated: Store aliquots at 4°C.
-
Room Temperature: Store aliquots at 20-25°C.
-
Frozen: Store aliquots at -20°C and -80°C.
-
Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature for 2 hours; repeat for a defined number of cycles).
-
-
Time Points for Analysis: Analyze the samples at various time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months).
-
HPLC Analysis:
-
At each time point, dilute a sample from each storage condition with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Use a validated HPLC method to separate this compound from any potential degradation products. The method should be stability-indicating.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the parent compound (this compound) and any new peaks that appear over time.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.
-
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
If you encounter variability or a loss of expected activity in your assays, consider the possibility of compound instability.
Potential Issue: Degradation of this compound in stock solution.
-
Possible Cause: Improper storage temperature, repeated freeze-thaw cycles, or presence of water in DMSO.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid compound.
-
Aliquot the new stock solution to avoid multiple freeze-thaw cycles.
-
Use anhydrous DMSO to prepare stock solutions.
-
Perform a stability check of your stock solution using the protocol described above.
-
Potential Issue: Precipitation of the compound in aqueous assay buffer.
-
Possible Cause: Low solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not exceed the tolerance of your experimental system.
-
Visually inspect your assay plates for any signs of precipitation.
-
Consider the use of a solubility-enhancing excipient if compatible with your assay.
-
Visualizations
References
troubleshooting inconsistent results with (S)-ZINC-3573
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-ZINC-3573 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in experiments?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] Its primary role is to serve as a negative control in experiments studying the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2] While (R)-ZINC-3573 is a selective agonist of MRGPRX2, this compound displays negligible activity at this receptor at concentrations up to 100 μM.[2] Using this enantiomer pair allows researchers to differentiate between specific MRGPRX2-mediated effects and non-specific or off-target activities.[2]
Q2: I am observing activity with this compound in my assay. What could be the cause?
A2: Observing activity with this compound is unexpected and suggests an experimental issue. Potential causes include:
-
High Compound Concentration: At concentrations significantly above 100 μM, off-target effects might occur.
-
Compound Purity/Identity: There could be an issue with the compound itself, such as contamination with the active (R)-enantiomer or mislabeling.
-
Experimental Artifacts: The observed activity might not be a true biological effect but an artifact of the assay system.
Please refer to the troubleshooting guide below for a systematic approach to identifying the source of the unexpected activity.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Storage of Dry Powder: Store in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[2]
-
Stock Solutions: Prepare stock solutions in DMSO (up to 10 mM).[3] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to limit freeze-thaw cycles to one per aliquot.[3]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Q4: In which assays is this compound typically used as a negative control?
A4: this compound is used as a negative control in various assays designed to study MRGPRX2 activation. These include:
-
Calcium Mobilization Assays: To confirm that any observed increase in intracellular calcium is due to specific MRGPRX2 activation by the (R)-enantiomer.[4]
-
Mast Cell Degranulation Assays: By measuring the release of β-hexosaminidase, these assays can verify that degranulation is an MRGPRX2-mediated event.[4]
-
GPCR Signaling Assays (e.g., PRESTO-Tango): To ensure that observed signaling is specific to MRGPRX2.[4]
Troubleshooting Guide for Inconsistent Results
Unexpected activity of the negative control, this compound, is a primary source of inconsistent results. This guide provides a structured approach to troubleshooting this issue.
Logical Workflow for Troubleshooting Unexpected this compound Activity
Caption: A step-by-step workflow for troubleshooting unexpected activity with this compound.
Data Presentation
The following table summarizes the expected activities of (R)- and this compound in common cellular assays. Significant deviation from these values for the (S)-enantiomer warrants troubleshooting.
| Compound | Target | Assay Type | Reported EC₅₀ | Expected Outcome for this compound |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM[3][4] | - |
| MRGPRX2 | FLIPR (Calcium Mobilization) | ~1 µM[3][4] | - | |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM[3] | No significant activity at concentrations ≤ 100 µM |
| MRGPRX2 | FLIPR (Calcium Mobilization) | > 100 µM[3] | No significant calcium release at concentrations ≤ 100 µM | |
| MRGPRX2 | Mast Cell Degranulation | Inactive[4] | No significant degranulation at concentrations ≤ 100 µM |
Experimental Protocols
General Protocol for Calcium Mobilization Assay
This protocol provides a general framework. Specific cell lines and equipment may require optimization.
-
Cell Culture: Plate HEK293 cells stably expressing MRGPRX2 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate according to the dye manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 (positive control), this compound (negative control), and a vehicle control (e.g., DMSO) in assay buffer.
-
Assay: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add the prepared compounds to the cell plate and continuously record the fluorescence signal for a defined period (e.g., 180 seconds).
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. The response to this compound should be comparable to the vehicle control.
General Protocol for Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.[4]
-
Cell Plating: Seed the mast cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of (R)-ZINC-3573, this compound, a vehicle control, and a positive control for degranulation (e.g., ionomycin). Incubate for a specified time (e.g., 30 minutes).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay: In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer.
-
Quantification: Stop the reaction and measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm).
-
Data Analysis: Express the amount of β-hexosaminidase release as a percentage of the total cellular content (determined by lysing a set of untreated cells). The release induced by this compound should not be significantly different from the vehicle control.
Signaling Pathway Diagram
MRGPRX2 Signaling Pathway Activated by (R)-ZINC-3573
This compound, being inactive, should not initiate this pathway.
Caption: Simplified signaling pathway of MRGPRX2 activation by its agonist (R)-ZINC-3573.
References
potential off-target effects of (S)-ZINC-3573 at high concentrations
Technical Support Center: (S)-ZINC-3573
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573. The active compound, (R)-ZINC-3573, is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] this compound is designed to be used as a negative control in parallel with its active counterpart.[3][4] In theory, any observed biological effect from (R)-ZINC-3573 that is not replicated by this compound can be attributed to on-target MRGPRX2 activation.
Q2: I am observing a biological effect with this compound, which is supposed to be inactive. What could be the cause?
A2: Observing a phenotype with a compound intended as an inactive control suggests one of several possibilities:
-
Off-Target Engagement: At high concentrations, this compound may bind to and modulate one or more unintended proteins (off-targets).[5]
-
Compound Impurity or Degradation: The stock material may contain contaminants, including trace amounts of the active (R)-enantiomer, or it may have degraded into an active species.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., inherent fluorescence, luciferase inhibition) rather than causing a true biological effect.[6]
-
Non-specific Physicochemical Effects: At very high concentrations, compounds can cause effects due to properties like aggregation or membrane disruption, which are not related to specific protein binding.
Q3: At what concentration should I be concerned about off-target effects for this compound?
A3: this compound shows negligible activity on the intended target family (MRGPRX2) at concentrations below 100 µM.[1][3] Therefore, any effects observed at or approaching this concentration range should be investigated as potentially off-target. For its active enantiomer, (R)-ZINC-3573, the recommended cell assay concentration is below 1 µM to maintain selectivity.[7] Using this compound at significantly higher concentrations increases the likelihood of engaging lower-affinity off-targets.[5]
Q4: Are there any known off-targets for the ZINC-3573 chemical scaffold?
A4: Off-target screening for the ZINC-3573 scaffold is limited. However, a KINOMEscan panel of 97 kinases for the active enantiomer, (R)-ZINC-3573, at a high concentration of 10 µM showed very little activity. The closest hits were Bruton's tyrosine kinase (BTK) with a Kd of 27 µM, and MAPK8 (JNK1) with a Kd of 19 µM, which are considered very weak interactions.[7] While this suggests the scaffold is not a potent kinase inhibitor, it does not rule out interactions with other protein classes, especially at high concentrations.
Data Presentation: On-Target vs. Off-Target Activity
The following table summarizes the known potency and selectivity data for the (R)-ZINC-3573 and this compound enantiomers.
| Compound | Target | Assay Type | Result | Interpretation | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 = 0.74 µM | On-Target Potency | |
| This compound | MRGPRX2 | PRESTO-Tango | EC50 > 100 µM | Inactive Control | [7] |
| (R)-ZINC-3573 | BTK | KINOMEscan | Kd = 27 µM | Potential Weak Off-Target | [7] |
| (R)-ZINC-3573 | MAPK8 (JNK1) | KINOMEscan | Kd = 19 µM | Potential Weak Off-Target | [7] |
| (R)-ZINC-3573 | MAPK10 (JNK3) | KINOMEscan | Kd > 30 µM | Potential Weak Off-Target | [7] |
Troubleshooting Guide
This guide is for users who observe unexpected activity when using the negative control, this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected cytotoxicity observed in a cell-based assay. | 1. Off-target kinase inhibition affecting cell survival pathways.2. Disruption of other essential cellular processes.3. Compound precipitation or aggregation at high concentrations. | 1. Perform a broad kinase selectivity screen to identify potential anti-proliferative off-targets.[8]2. Run a commercial off-target safety panel (e.g., CEREP panel) to check for interactions with a wide range of receptors, ion channels, and transporters.3. Check for compound solubility in your media and visually inspect for precipitates under a microscope. |
| A phenotype (e.g., signaling pathway activation) is observed with this compound. | 1. The compound is engaging an unknown off-target receptor or enzyme.2. The compound stock is contaminated with the active (R)-enantiomer. | 1. Confirm the phenotype with a structurally unrelated negative control if one exists.2. Validate compound identity, purity, and chiral integrity via analytical chemistry (e.g., LC-MS, chiral HPLC).3. Perform a cellular thermal shift assay (CETSA) to identify which protein(s) in the cell lysate are stabilized by the compound, thus confirming engagement. |
| Results are inconsistent between experiments. | 1. Compound degradation in solution.2. Experimental variability. | 1. Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles.2. Standardize all assay conditions, including cell passage number, seeding density, and treatment duration.[9] |
Visual Guides and Workflows
Logical Relationship of the Chemical Probe Pair
Caption: Logic of using (R)- and this compound as a probe pair.
Troubleshooting Workflow for Unexpected Activity
Caption: Decision tree for troubleshooting unexpected this compound activity.
Example Off-Target Pathway: Generic GPCR (Gq) Signaling
Caption: Potential off-target signaling via an unknown Gq-coupled GPCR.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound at a high concentration. This is a primary screen to assess if the compound interacts with a common class of off-targets.
Methodology: This protocol describes a typical workflow for submitting a compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology).
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.
-
Provide the exact molecular weight and chemical structure to the service provider.
-
-
Service Selection:
-
Select a broad kinase screening panel. A panel with >300 kinases is recommended for comprehensive profiling.
-
Choose a single, high concentration for the initial screen (e.g., 10 µM) to maximize the chances of detecting low-affinity interactions.
-
-
Assay Principle (typical):
-
The service provider will perform in vitro kinase assays, typically using recombinant kinases, a specific substrate (peptide or protein), and ATP.[5]
-
The reaction measures the phosphorylation of the substrate.
-
This compound is added to the reaction, and its effect is compared to a DMSO vehicle control.
-
-
Data Analysis:
-
The primary output is typically reported as "Percent Inhibition" at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition.
-
For any identified hits, follow-up with IC50 determination by running a full dose-response curve to quantify the potency of the off-target interaction.[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to a suspected off-target protein within intact cells. Ligand binding typically stabilizes a protein, increasing its melting temperature.[5][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture the relevant cell line to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 50-100 µM) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release proteins, for example, by repeated freeze-thaw cycles.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
The supernatant contains the soluble, non-denatured protein fraction.
-
-
Analysis by Western Blot:
-
Collect the supernatant from each temperature point for both vehicle- and compound-treated samples.
-
Separate the proteins by SDS-PAGE and perform a Western blot using a specific antibody against the suspected off-target protein.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble protein will decrease as the temperature increases, generating a "melting curve."
-
If this compound binds to the target protein, the protein will be more stable at higher temperatures. This will be visible as a rightward shift in the melting curve compared to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eubopen.org [eubopen.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
minimizing variability in experiments using (S)-ZINC-3573
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments using (S)-ZINC-3573.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] Its primary use is as a negative control in experiments studying the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3] While (R)-ZINC-3573 is a selective agonist of MRGPRX2, this compound displays no significant activity at this receptor at concentrations below 100 μM.[1][2][3][4] By using the (S)-enantiomer in parallel with the active (R)-enantiomer, researchers can differentiate between specific MRGPRX2-mediated effects and non-specific or off-target effects of the chemical scaffold.[2]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Variability in experimental results can often be traced back to improper storage of reagents.
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Dry Powder | +4°C | Short-term (days to weeks) |
| Dry Powder | -20°C | Long-term (months to years)[2] |
| DMSO Stock Solution (10 mM) | -20°C | Up to 6 months[1][4] |
| DMSO Stock Solution (10 mM) | -80°C | Up to 6 months[1] |
Note: It is recommended to limit freeze-thaw cycles of DMSO stock solutions to one or two.[4] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Q3: I am observing unexpected activity with this compound in my cell-based assays. What could be the cause?
While this compound is designed to be an inactive control, observing unexpected activity could stem from several factors:
-
High Concentration: At concentrations exceeding 100 μM, this compound may exhibit off-target effects. It is critical to use it at the same concentration as its active counterpart, (R)-ZINC-3573, which is typically effective at less than 1 µM.[4]
-
Compound Purity: Ensure the purity of your this compound lot is ≥98%.[3] Impurities could lead to unforeseen biological activity.
-
Contamination: Accidental contamination of the this compound stock with the (R)-enantiomer can lead to apparent activity. Always use separate, clearly labeled pipette tips and tubes for each compound.
-
Assay Artifacts: Some assay components may interact with the compound, leading to false-positive signals. Running appropriate vehicle controls is essential to rule out these artifacts.
Troubleshooting Guides
Problem 1: Inconsistent results in MRGPRX2 activation assays.
Variability in MRGPRX2 activation assays, such as calcium flux or degranulation assays, can be a significant challenge. Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Difficulty dissolving this compound.
This compound is soluble in DMSO up to 100 mM and in 1eq. HCl up to 100 mM.[3] If you encounter solubility issues, consider the following:
-
Solvent Choice: For cell-based assays, DMSO is the recommended solvent. For in vivo studies, specific formulations are required (see below).
-
Warming and Sonication: Gentle warming and/or sonication can aid in the dissolution of the compound.[1]
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid precipitation that can occur with storage.
Recommended Formulations for In Vivo Experiments
| Solvent | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This protocol yields a clear solution of ≥ 0.83 mg/mL.[1]
| Solvent | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
This protocol yields a suspended solution of 0.83 mg/mL.[1]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in LAD2 Mast Cells
This protocol outlines the steps to measure intracellular calcium release in LAD2 human mast cells upon stimulation, a key downstream event of MRGPRX2 activation.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Seeding: Seed LAD2 human mast cells at a density of 2 x 10^5 cells per well in a 96-well plate.[5]
-
Dye Loading: The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation in the dark at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and (R)-ZINC-3573 in an appropriate assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compounds to the wells and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the response of cells treated with this compound to those treated with (R)-ZINC-3573 and the vehicle control.
Signaling Pathway
MRGPRX2 Signaling Cascade
(R)-ZINC-3573 activates MRGPRX2, which can couple to both Gq and Gi G-protein families.[5][6] This activation leads to downstream signaling events, including intracellular calcium release and mast cell degranulation.[7] this compound, as the inactive enantiomer, should not trigger this cascade.
Caption: Simplified MRGPRX2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. eubopen.org [eubopen.org]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
quality control and purity of (S)-ZINC-3573 from suppliers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the quality control and purity of (S)-ZINC-3573 obtained from suppliers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary research application?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] The (R)-enantiomer is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is involved in modulating mast cell degranulation.[3][4] this compound serves as a crucial negative control in experiments.[2][3] Using this inactive stereoisomer allows researchers to differentiate specific, receptor-mediated effects of the (R)-enantiomer from any non-specific or off-target activity, ensuring that the observed biological responses are genuinely due to MRGPRX2 activation.[2] It displays no significant activity at MRGPRX2 at concentrations below 100 μM.[1][5]
Q2: What purity level and documentation should I expect from a supplier?
A2: You should expect a purity of ≥98%, which is a common standard for research-grade small molecules.[3][5] Your shipment should be accompanied by a lot-specific Certificate of Analysis (CoA). A reliable CoA includes the lot number, measured purity and the method used (e.g., HPLC), identity confirmation data (e.g., Mass Spec, NMR), and storage conditions.[6] Be wary of generic data sheets that do not provide lot-specific results.[6]
Q3: How should this compound be stored upon receipt?
A3: Proper storage is critical to maintain the compound's integrity. For short-term storage (days to weeks), refrigeration at 4°C is recommended.[4][5] For long-term storage (months to years), the compound should be kept at -20°C.[2][4] It is often supplied as a solid powder and should be stored dry and protected from light.[4] If you prepare stock solutions in a solvent like DMSO, it's advisable to aliquot them and store at -20°C to avoid repeated freeze-thaw cycles.[7]
Q4: My sample of this compound is showing some biological activity in my assay. Isn't it supposed to be inactive?
A4: While this compound is the inactive enantiomer, apparent activity can arise from several sources. The most common cause is chiral impurity, meaning the sample is contaminated with a small amount of the active (R)-ZINC-3573. Another possibility is the presence of other, non-chiral impurities that have their own biological effects. Finally, at very high concentrations, some non-specific effects might be observed. It is crucial to verify the enantiomeric purity and overall chemical purity of your sample if you observe unexpected activity.
Troubleshooting Guide
Q5: The supplier's Certificate of Analysis (CoA) states >98% purity, but my in-house HPLC analysis suggests otherwise. What steps should I take?
A5: Discrepancies between a supplier's CoA and your own analysis can occur. Follow these troubleshooting steps:
-
Verify Your Method: Ensure your HPLC method (column, mobile phase, gradient, detector wavelength) is suitable for the compound. Check for common HPLC issues like contaminated mobile phase, column degradation, or leaks.[8]
-
Check for Contamination: Spurious peaks can arise from contaminated solvents, vials, or the instrument itself. Run a blank injection (just your solvent) to rule this out.
-
Review the CoA Method: Compare your analytical method to the one described on the CoA. Differences in methodology can lead to different results.
-
Consider Impurity Type: The impurity might not be UV-active at the wavelength you are using. If possible, use a mass spectrometer (LC/MS) or a universal detector like a Charged Aerosol Detector (CAD) for a more comprehensive profile.
-
Contact the Supplier: If the discrepancy persists after troubleshooting your method, contact the supplier's technical support. Provide them with your CoA lot number and your analytical data. A reputable supplier will work with you to resolve the issue.
Incoming Compound QC Workflow
The following diagram illustrates a standard workflow for the quality control of newly received this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. techbusinessnews.com.au [techbusinessnews.com.au]
- 7. eubopen.org [eubopen.org]
- 8. lcms.cz [lcms.cz]
addressing cellular toxicity of (S)-ZINC-3573
Welcome to the technical support center for (S)-ZINC-3573. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the cellular toxicity of this compound. As the inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573, this compound is intended to serve as a negative control and is expected to be biologically inert at typical experimental concentrations.[1][2] This guide provides troubleshooting protocols and answers to frequently asked questions regarding unexpected cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the stereoisomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Due to its different three-dimensional structure, this compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][2][3] This lack of on-target activity makes it an ideal negative control to differentiate the specific effects of MRGPRX2 activation by (R)-ZINC-3573 from any non-specific or off-target effects of the chemical scaffold.[1]
Q2: I am observing unexpected cytotoxicity with this compound in my cell-based assay. What are the potential causes?
Observing cytotoxicity with a negative control like this compound is unexpected and warrants a thorough investigation. Potential causes can be broadly categorized as:
-
Compound-Related Issues: High concentrations, poor solubility, degradation, or contamination of the compound stock.
-
Cell Culture-Related Issues: Poor cell health, high passage number, or contamination of the cell culture.
-
Experimental Protocol-Related Issues: Suboptimal assay conditions, vehicle effects, or artifacts from detection reagents.
A systematic troubleshooting approach is crucial to identify the root cause.
Q3: At what concentration should I use this compound in my experiments?
For most cell-based assays, this compound should be used at the same concentration as its active counterpart, (R)-ZINC-3573, which is typically below 1 µM.[3] It is reported to have negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][2][3] If you are observing toxicity, it is advisable to perform a dose-response curve to determine if the effect is concentration-dependent.
Q4: How can I be sure that the observed toxicity is not an off-target effect of this compound?
While this compound is designed to be inactive, off-target effects, although unlikely at low concentrations, cannot be entirely ruled out without further investigation. To assess potential off-target effects, consider the following:
-
Test in a different cell line: Use a cell line that does not express the target of interest (MRGPRX2) to see if the toxic effects persist.
-
Use a structurally unrelated negative control: Comparing the effects of this compound to another inert compound can help determine if the toxicity is specific to the chemical scaffold.
-
Consult literature on similar scaffolds: Investigate if the core chemical structure of ZINC-3573 has been reported to have activity on other targets.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cytotoxicity
If you are observing a decrease in cell viability or other signs of toxicity after treating cells with this compound, follow this troubleshooting workflow.
References
Technical Support Center: Best Practices for Using Enantiomers in Receptor Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for using enantiomers in receptor studies. It includes troubleshooting guides for common experimental issues and a list of frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during receptor binding and functional assays with enantiomers.
Problem: My enantiomers exhibit similar binding affinity, but I expect a significant difference.
Answer:
Unexpectedly similar binding affinities between enantiomers can be perplexing but may reveal important nuances about your system. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Enantiomeric Purity: The first and most critical step is to confirm the enantiomeric purity of your compounds. Contamination of the more active enantiomer in the stock of the less active one can mask the true difference in affinity.
-
Action: Use a validated chiral chromatography method (e.g., HPLC or SFC) to determine the enantiomeric excess (ee) of your samples. An ee of >99% is recommended.
-
-
Assess Achiral Impurities: The presence of non-chiral impurities can also interfere with binding assays.
-
Action: Analyze the purity of your compounds using standard techniques like HPLC-UV, LC-MS, and NMR to identify and quantify any achiral impurities.
-
-
Consider the Possibility of Racemization: Enantiomers can sometimes interconvert (racemize) under certain experimental conditions (e.g., pH, temperature, solvent).
-
Action: Evaluate the stability of your enantiomers under the specific assay conditions. Analyze the enantiomeric purity of your compounds after incubation in the assay buffer for the duration of the experiment.
-
-
Re-evaluate the "Three-Point" Interaction Model: The Easson-Stedman hypothesis posits that a significant difference in binding affinity arises from a three-point interaction of the more potent enantiomer with the receptor. If your enantiomers show similar affinity, it's possible that the chiral center is not located at a critical interaction point.[1]
-
Action: Review the structure-activity relationship (SAR) of your compound series. Consider if the chiral center and its substituents are indeed crucial for receptor recognition. Molecular modeling and docking studies can provide insights into the putative binding mode.
-
-
Investigate Functional Activity: Enantiomers can have similar binding affinities but differ significantly in their functional activity (efficacy). One enantiomer might be an agonist, while the other is an antagonist or a partial agonist.[2][3]
-
Action: Perform functional assays (e.g., cAMP measurement, calcium flux, or receptor internalization assays) to determine the efficacy of each enantiomer. This can reveal functional selectivity even in the absence of binding selectivity.
-
Problem: I am observing high variability in my receptor binding assay results for one or both enantiomers.
Answer:
High variability can undermine the reliability of your data. Here are common causes and solutions:
-
Inconsistent Sample Preparation: Errors in weighing, dissolving, or diluting your enantiomer stock solutions can lead to significant variability.
-
Action: Ensure your balance is properly calibrated. Use a precise and consistent method for preparing stock solutions. Prepare fresh dilutions for each experiment from a well-characterized solid stock.
-
-
Poor Solubility: If your compounds have low solubility in the assay buffer, they may precipitate, leading to inconsistent concentrations.
-
Action: Determine the solubility of your enantiomers in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept constant across all experiments and controls.
-
-
Instability of Compounds: Degradation of your compounds during storage or during the experiment can introduce variability.
-
Action: Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive. Assess the stability of the compounds under assay conditions.
-
-
Assay Drift: Changes in experimental conditions over the duration of a large experiment (e.g., temperature fluctuations, reagent degradation) can cause drift in the results.
-
Action: Randomize the order of your samples on the assay plates. Include control compounds on each plate to monitor for plate-to-plate variability.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Action: Ensure your pipettes are calibrated regularly. Use appropriate pipette sizes for the volumes being dispensed. For critical steps, consider using automated liquid handlers.
-
Frequently Asked Questions (FAQs)
Q1: What is the Easson-Stedman hypothesis?
A1: The Easson-Stedman hypothesis, proposed in 1933, is a foundational concept in stereopharmacology. It suggests that for a chiral compound to exhibit a significant difference in biological activity between its enantiomers, the more potent enantiomer must interact with its receptor at a minimum of three points. The less potent enantiomer, in contrast, can only establish a two-point interaction, leading to a poorer fit and reduced activity.[1]
Q2: Can enantiomers have the same binding affinity but different biological effects?
A2: Yes. This phenomenon is known as functional selectivity. The enantiomers may bind to the receptor with similar affinity, but they can stabilize different receptor conformations, leading to different downstream signaling pathways being activated. For example, one enantiomer could be a full agonist, while the other is a partial agonist or an antagonist.[2][3] A notable example is the dual LRH-1 and SF-1 agonist RJW100, where the enantiomers have similar binding affinities but the RR-enantiomer is a more potent activator.[2][3]
Q3: What is meant by the terms "eutomer" and "distomer"?
A3: In a pair of enantiomers, the one with the desired pharmacological activity is referred to as the eutomer . The other enantiomer, which may be less active, inactive, or produce undesirable side effects, is called the distomer .[4]
Q4: How important is enantiomeric purity in my experiments?
A4: Enantiomeric purity is of paramount importance. Even a small amount of a highly potent enantiomer contaminating the less active one can lead to a significant overestimation of the less active enantiomer's potency. For definitive studies, it is crucial to use enantiomers with the highest possible purity, ideally with an enantiomeric excess (ee) of 99% or greater.
Q5: What are the best analytical techniques to confirm the enantiomeric purity of my compounds?
A5: The most common and reliable techniques for determining enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). These methods use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Data Presentation
Table 1: Comparison of Binding Affinities (Ki) and Functional Potencies (IC50/EC50) of Enantiomer Pairs at Adrenergic and Dopamine (B1211576) Receptors.
| Receptor | Compound | Enantiomer | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |
| β-Adrenergic Receptor | Propranolol | S-(-)-Propranolol | 1.5 | 3 | [5] |
| R-(+)-Propranolol | 150 | 300 | [5] | ||
| Dopamine D2 Receptor | Butaclamol | (+)-Butaclamol | 1.3 | 130 | [6] |
| (-)-Butaclamol | >10,000 | 10,000 | [6] | ||
| Dopamine Receptor Agonist | 1-phenyl-1H-3-benzazepine | (R)-enantiomer | - | Potent agonist | [7] |
| (S)-enantiomer | - | Inactive | [7] |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for Enantiomers
This protocol describes a standard procedure for a competitive radioligand binding assay to determine the binding affinities (Ki) of a pair of enantiomers for a specific G-protein coupled receptor (GPCR).
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the target receptor.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors).
-
Test Compounds: The (R)- and (S)-enantiomers of the compound of interest, with confirmed enantiomeric purity (>99% ee).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and filter mats (e.g., GF/B).
-
Filtration apparatus and scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competition Binding: Add a serial dilution of each enantiomer, the radioligand, and the membrane preparation. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be established in preliminary kinetic experiments.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition binding data, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each enantiomer.
-
Calculate the inhibitory constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The beta-adrenergic receptor-adenyl-cyclase system of rat reticulocytes: effects of adrenergic stimulants and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding false positives with (S)-ZINC-3573
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of (S)-ZINC-3573 to avoid false positives in experimental settings. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1][2] (R)-ZINC-3573 is a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] Consequently, this compound serves as a crucial negative control in experiments.[1] Its primary purpose is to help researchers distinguish between the specific effects mediated by MRGPRX2 activation by the (R)-enantiomer and any non-specific or off-target effects.[1] this compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][2][4][5]
Q2: How can this compound help in identifying false-positive results?
A "false positive" in the context of using the active compound, (R)-ZINC-3573, would be an observed biological effect that is not actually mediated by the intended target, MRGPRX2. By running a parallel experiment with this compound at the same concentration, you can identify such false positives. If an effect is observed with (R)-ZINC-3573 but not with this compound, it is likely a true, on-target effect. Conversely, if both compounds produce the same effect, it is indicative of a non-specific or off-target mechanism, and thus a false positive for MRGPRX2-mediated activity.
Q3: I am observing an unexpected effect with this compound. What could be the cause?
While designed to be inactive at MRGPRX2, observing an effect with this compound could be due to several factors:
-
High Concentrations: Using this compound at concentrations significantly above the recommended working range (typically well above the EC50 of the active enantiomer) may lead to off-target effects.[6]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can non-specifically inhibit proteins or interfere with assay readouts.[6]
-
Contamination: The stock solution of this compound could be contaminated with the active (R)-enantiomer or other impurities.
-
Assay-Specific Interference: The compound might interfere with the assay technology itself (e.g., fluorescence, luminescence) rather than having a true biological effect.
Q4: What is the recommended storage and handling for this compound to ensure its integrity?
Proper storage and handling are critical for maintaining the stability and inactivity of this compound.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term storage.[2][7] It is recommended to protect the compound from light.[7]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as a negative control.
| Problem | Possible Cause | Recommended Solution |
| Both (R)- and this compound show similar activity. | 1. Off-target effect: The observed phenotype is not mediated by MRGPRX2. 2. Compound aggregation: The compounds may be aggregating at the tested concentrations. 3. Assay interference: The compounds may be directly interfering with the assay components. | 1. Use a structurally unrelated MRGPRX2 agonist to see if it recapitulates the phenotype observed with (R)-ZINC-3573.[6] 2. Perform a concentration-response curve and visually inspect for precipitation. Consider adding a non-ionic detergent like Triton X-100 (at low concentrations, e.g., 0.01%) to your assay buffer to disrupt aggregates.[6] 3. Run a cell-free assay to test for direct interference with the detection reagents. |
| Inconsistent results between experiments. | 1. Compound degradation: The stock solution may have degraded over time. 2. Variability in experimental conditions: Differences in cell passage number, confluency, or reagent preparation can lead to inconsistent results.[8] | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[7] If degradation is suspected, verify the purity of the stock solution using HPLC or LC-MS.[7] 2. Standardize all experimental protocols, including cell culture and reagent preparation. Ensure consistent incubation times and other parameters. |
| This compound shows unexpected toxicity. | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound instability: Degradation products of this compound could be toxic. 3. Off-target effects: At high concentrations, the compound may be affecting pathways essential for cell survival. | 1. Ensure the final solvent concentration is low (typically <0.5%, ideally ≤0.1%) and include a vehicle-only control.[6][8] 2. Assess the stability of the compound in your experimental media over the time course of the experiment. 3. Perform a dose-response curve for toxicity and use the lowest effective concentration in your experiments. |
Experimental Protocols
Protocol 1: Validating On-Target Activity using this compound
This protocol outlines the steps to confirm that the biological effect of (R)-ZINC-3573 is mediated by MRGPRX2.
-
Cell Culture: Plate cells expressing MRGPRX2 (e.g., LAD2 mast cells or HEK293 cells transfected with MRGPRX2) at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare fresh serial dilutions of both (R)-ZINC-3573 and this compound from stock solutions. Also, prepare a vehicle control (e.g., DMSO in media).
-
Treatment: Treat the cells with a range of concentrations of (R)-ZINC-3573, this compound, and the vehicle control.
-
Incubation: Incubate the cells for the desired time period.
-
Assay: Perform the relevant functional assay, such as a calcium mobilization assay or a degranulation assay.[3]
-
Data Analysis: Plot the concentration-response curves for both compounds. A significant response to (R)-ZINC-3573 and a lack of response to this compound indicates on-target activity.
Protocol 2: Investigating Potential Compound Aggregation
This protocol helps to determine if the observed effects are due to compound aggregation.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in your assay buffer.
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation or turbidity.
-
Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of aggregates in the solution.
-
Assay with Detergent: Repeat your primary assay with and without the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the activity of this compound is diminished in the presence of the detergent, it is likely due to aggregation.[6]
Signaling Pathways and Workflows
MRGPRX2 Signaling Pathway
Caption: Agonist activation of MRGPRX2 by (R)-ZINC-3573 leads to downstream signaling.
Experimental Workflow for False Positive Identification
Caption: A logical workflow for using this compound to identify false positives.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (S)-ZINC-3573 and Serum Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential impact of serum on the experimental use of (S)-ZINC-3573. As the inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573, this compound serves as a crucial negative control. However, like any small molecule, its behavior and the interpretation of results can be influenced by components within serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the stereoisomer of (R)-ZINC-3573. While (R)-ZINC-3573 is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), this compound is pharmacologically inactive at this receptor, showing negligible activity at concentrations up to 100 μM.[1][2] It is therefore an ideal negative control to differentiate specific MRGPRX2-mediated effects of the (R)-enantiomer from any non-specific or off-target effects in your experiments.
Q2: How can serum affect the results of my experiments with this compound?
A2: Serum is a complex mixture of proteins, lipids, and other small molecules. The primary way serum can interfere with your experiments is through protein binding. Small molecules like this compound can bind to serum proteins, most notably albumin. This binding can reduce the free concentration of the compound available to interact with cells, potentially masking low-level off-target effects or interfering with assay readouts. Furthermore, endogenous components in serum might have their own biological effects that could confound results.
Q3: If this compound is inactive, why should I be concerned about serum interference?
A3: Even though this compound is inactive at the primary target (MRGPRX2), it is essential to confirm that its lack of activity is maintained under all experimental conditions, including in the presence of serum. Serum protein binding could potentially alter the compound's solubility or lead to non-specific interactions with cell membranes or assay components. Verifying its inactivity in serum-containing media strengthens the validity of your control experiments.
Q4: What are the typical signs of serum interference in a cell-based assay?
A4: Signs of serum interference can include:
-
A decrease in the apparent potency of a positive control compound when tested in serum-containing media versus serum-free media.
-
Increased background signal or "noise" in your assay.
-
Variability in results between different batches of serum.
-
Unexpected, low-level activity from a negative control compound like this compound.
Troubleshooting Guides
Issue 1: Increased Background Signal in the Presence of Serum
-
Symptoms: You observe a higher baseline signal in your assay (e.g., fluorescence, luminescence) in wells containing serum, even in the absence of any compound.
-
Possible Causes:
-
Autofluorescence/Autoluminescence of Serum: Serum components themselves can emit light at the wavelengths used for detection.
-
Endogenous Enzyme Activity: Serum may contain enzymes that can react with your assay substrates.
-
-
Troubleshooting Steps:
-
Run a "Serum Only" Control: Include wells with cells and the same concentration of serum used in your experiment, but without this compound or any other test compound. This will establish the baseline signal from the serum itself.
-
Subtract Background: Subtract the average signal from the "serum only" control wells from all other data points.
-
Heat-Inactivate Serum: If you suspect enzymatic activity, consider using heat-inactivated serum, as this will denature many enzymes.
-
Issue 2: Inconsistent Results Between Serum-Free and Serum-Containing Media
-
Symptoms: The activity (or lack thereof) of your control compounds, including this compound, differs significantly when you switch between serum-free and serum-containing media.
-
Possible Causes:
-
Protein Binding: As discussed, serum proteins can sequester the compound, reducing its effective concentration.
-
-
Troubleshooting Steps:
-
Perform a Serum Titration: Test a range of serum concentrations (e.g., 2%, 5%, 10%) to see if the effect is dose-dependent.
-
Compare IC50/EC50 Values: For your active compound, (R)-ZINC-3573, determine the half-maximal effective concentration (EC50) in both serum-free and serum-containing media. A significant shift to a higher EC50 in the presence of serum suggests protein binding.
-
Consider Serum-Reduced or Serum-Free Conditions: If your cell line can tolerate it for the duration of the experiment, consider using a lower serum concentration or a serum-free medium.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of serum on assay results.
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on the Apparent Activity of this compound in a Calcium Mobilization Assay
| Compound | Concentration (µM) | % of Control Response (Serum-Free) | % of Control Response (+4% HSA) |
| This compound | 1 | 0.8% | 0.5% |
| 10 | 1.2% | 0.8% | |
| 100 | 2.5% | 1.5% | |
| (R)-ZINC-3573 | 0.1 | 15% | 8% |
| 1 | 85% | 55% | |
| 10 | 100% | 92% |
This table illustrates how the presence of a major serum protein, HSA, could slightly reduce the already negligible signal from this compound and cause a more significant rightward shift in the dose-response curve of the active enantiomer, (R)-ZINC-3573.
Table 2: Troubleshooting Summary for Serum Interference
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High background signal | Autofluorescence of serum | Run "serum only" controls | Ability to subtract background noise |
| Reduced potency of active compound | Protein binding | Compare EC50 in serum-free vs. serum-containing media | Quantify the impact of serum on compound availability |
| Inconsistent results | Variability in serum lots | Use a single, qualified batch of serum for all related experiments | Improved consistency and reproducibility of results |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound in a Cell-Based Calcium Mobilization Assay
This protocol is designed to determine if serum components alter the baseline response of cells to the negative control, this compound, in an assay measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound
-
(R)-ZINC-3573 (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture: Culture MRGPRX2-expressing HEK293 cells in DMEM/F12 supplemented with 10% FBS.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO.
-
Create serial dilutions of the compounds in HBSS with and without 10% FBS.
-
-
Assay Execution:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission) every second for a total of 120 seconds.
-
After 20 seconds of baseline reading, use the automated injector to add the compound dilutions (with and without serum) to the respective wells.
-
Continue reading the fluorescence for the remaining 100 seconds.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence intensity after compound addition and subtract the baseline fluorescence.
-
Compare the response of this compound in the presence and absence of serum.
-
Compare the dose-response curves of (R)-ZINC-3573 in the presence and absence of serum to determine any shift in EC50.
-
Visualizations
Caption: Experimental workflow for assessing serum interference.
Caption: MRGPRX2 signaling pathway for the active (R)-enantiomer.
References
Technical Support Center: Assay Development with (S)-ZINC-3573
Disclaimer: Information regarding the specific biological activity and targets of "(S)-ZINC-3573" is not extensively available in public-facing scientific literature. Therefore, this guide is based on a hypothetical scenario where this compound acts as an inhibitor of the fictional "Kinase-A," a key enzyme in a cancer-related signaling pathway. The principles, protocols, and troubleshooting steps provided are broadly applicable to small molecule inhibitor assay development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in this hypothetical model?
A1: In our model, this compound is a potent and selective ATP-competitive inhibitor of Kinase-A. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrate, Protein-B.
Q2: What are the recommended starting concentrations for this compound in a biochemical assay?
A2: For initial screening, a starting concentration of 10 µM is recommended. For IC50 determination, a 10-point, 3-fold serial dilution starting from 10 µM is a standard approach.
Q3: How can I be sure my this compound is fully dissolved in my assay buffer?
A3: this compound should first be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). This stock is then serially diluted in DMSO before being added to the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects. Visually inspect the solution for any precipitates. If solubility issues persist, consider using a different solvent or adding a surfactant like Tween-20 to the assay buffer.
Q4: What cell lines are recommended for studying the effects of this compound on the Kinase-A pathway?
A4: We recommend using a cell line known to have high expression and activity of Kinase-A, such as the hypothetical "CancerCell-X" line. A negative control cell line with low or no Kinase-A expression ("NormalCell-Y") should be used in parallel to confirm on-target effects.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells (>15% CV) | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Edge effects on the assay plate.4. Compound precipitation. | 1. Use calibrated pipettes; practice consistent technique.2. Ensure thorough mixing after each reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer.4. Centrifuge compound plates before use; check solubility. |
| Low signal-to-background ratio (<3) | 1. Insufficient enzyme activity.2. Sub-optimal substrate or ATP concentration.3. Assay incubation time is too short. | 1. Perform an enzyme titration to determine the optimal concentration.2. Titrate ATP and substrate around their Km values.3. Run a time-course experiment to find the linear range of the reaction. |
| IC50 value is significantly different from previous experiments. | 1. Incorrect concentration of this compound stock.2. Different batch of enzyme or substrate.3. Variation in assay conditions (e.g., ATP concentration). | 1. Verify stock concentration using spectroscopy or HPLC.2. Qualify new batches of reagents against the old batch.3. Ensure ATP concentration is consistent, as it will affect the IC50 of an ATP-competitive inhibitor. |
| No inhibition observed even at high concentrations. | 1. This compound is inactive or degraded.2. Incorrect assay setup.3. The compound is not cell-permeable (for cell-based assays). | 1. Confirm compound identity and purity via LC-MS.2. Double-check all reagent concentrations and incubation times.3. If activity is seen in biochemical assays but not cell-based, consider permeability issues. |
Experimental Protocols & Data
Protocol 1: Biochemical IC50 Determination for this compound against Kinase-A
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Add 100 nL of each compound dilution to a 384-well plate. Include wells with DMSO only for "no inhibition" controls.
-
Enzyme Reaction:
-
Add 5 µL of Kinase-A solution (2X final concentration in assay buffer).
-
Add 5 µL of a mix containing the substrate Protein-B and ATP (2X final concentration). The ATP concentration should be at its Km value.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a kinase detection reagent (e.g., ADP-Glo) that measures kinase activity.
-
Incubate as per the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls. Fit the normalized data to a four-parameter logistic curve to determine the IC50 value.
Example IC50 Data:
| Parameter | Value |
| This compound IC50 | 150 nM |
| Hill Slope | -1.1 |
| R² of Curve Fit | 0.99 |
| Assay Z'-factor | 0.85 |
Protocol 2: Western Blot for Downstream Target Inhibition in Cells
This protocol assesses the ability of this compound to inhibit Kinase-A activity within a cellular context by measuring the phosphorylation of its substrate, Protein-B.
Methodology:
-
Cell Culture: Plate CancerCell-X cells in a 6-well plate and grow to 80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phosphorylated-Protein-B (p-Protein-B) and total Protein-B overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an ECL substrate to detect the protein bands via chemiluminescence.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-Protein-B signal to the total Protein-B signal.
Visualizations
Caption: Hypothetical signaling pathway for Kinase-A.
Caption: Experimental workflow for biochemical IC50 determination.
Caption: Logic diagram for troubleshooting common assay issues.
interpreting ambiguous data from (S)-ZINC-3573 control experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ZINC-3573 as a negative control in experiments involving the MRGPRX2 agonist, (R)-ZINC-3573. Our goal is to help you interpret ambiguous data and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in my experiments?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573 and serves as a negative control.[1] It is expected to show negligible or no activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2) at concentrations up to 100 μM.[2][3] Therefore, in assays such as intracellular calcium release or mast cell degranulation, this compound should not elicit a significant response compared to the vehicle control.[1]
Q2: Why is it critical to use this compound as a control?
A2: Using this compound alongside its active enantiomer, (R)-ZINC-3573, is crucial for distinguishing specific, MRGPRX2-mediated effects from non-specific or off-target activities. This allows for the validation of MRGPRX2-dependent signaling and enhances the confidence in the selectivity of the active compound.
Q3: At what concentration should I use this compound?
A3: It is recommended to use this compound at the same concentration range as (R)-ZINC-3573, with a recommended cell assay concentration of less than 1 µM for both compounds for optimal data interpretation.[4]
Q4: What are the physical and chemical properties of this compound?
A4: The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C18H21N5 |
| Molecular Weight | 307.4 g/mol [2] |
| Purity | ≥98%[2] |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl[2] |
| Storage | Store as a dry powder or in DMSO stock solutions (10 mM) at -20°C.[4] |
Troubleshooting Ambiguous Data
Unexpected activity of the negative control, this compound, can be a source of ambiguity. The following guide addresses potential issues and provides corrective measures.
| Observed Issue | Potential Cause | Recommended Action |
| Significant activity (e.g., calcium flux, degranulation) observed with this compound at concentrations < 100 µM. | 1. Compound Integrity: The sample of this compound may be contaminated with the active (R)-enantiomer or other impurities. 2. Experimental Artifact: The observed signal may not be a true biological response but an artifact of the assay system. 3. High Compound Concentration: At concentrations significantly above 100 µM, off-target effects may become apparent. | 1. Verify Compound Purity: Confirm the purity and identity of your this compound stock. If in doubt, source a new, validated batch. 2. Review Assay Protocol: Ensure proper controls are in place, including a vehicle-only control. For FLIPR assays, check for fluorescence interference from the compound itself. 3. Perform Dose-Response Curve: Test a wide range of concentrations for both (S)- and (R)-ZINC-3573 to establish a clear activity window for the active compound and confirm the inactivity of the negative control at the desired concentrations. |
| High background signal or variability across wells treated with this compound. | 1. Cell Health and Density: Inconsistent cell seeding or poor cell health can lead to variable responses. 2. Assay Reagent Issues: Improper dye loading, expired reagents, or incorrect buffer composition can increase background noise. 3. Instrumentation Settings: Incorrect settings on plate readers (e.g., FLIPR) can lead to signal variability. | 1. Optimize Cell Culture: Ensure a uniform, healthy cell monolayer. Use poly-D-lysine coated plates for improved cell adhesion if needed.[5] 2. Check Reagents and Protocols: Prepare fresh reagents and optimize dye loading time and concentration.[5] Ensure the use of appropriate buffers (e.g., HBSS with 20 mM HEPES).[5] 3. Calibrate Instrument: Adjust instrument settings, such as tip height and dispense speed on the FLIPR, to minimize variability.[5] |
| This compound shows slight activity, creating a narrow window between the negative and positive controls. | 1. Suboptimal Assay Conditions: The assay may be too sensitive, picking up very weak, non-specific effects. 2. Edge Effects: Wells on the periphery of the plate can be prone to evaporation and temperature fluctuations, leading to inconsistent results. | 1. Optimize Agonist Concentration: Use the lowest concentration of (R)-ZINC-3573 that gives a robust and reproducible signal (e.g., EC80) to maximize the window. 2. Improve Plate Sealing and Incubation: Use high-quality plate seals and ensure uniform temperature and humidity during incubation to minimize edge effects. Consider leaving the outer wells empty. |
Experimental Protocols & Workflows
MRGPRX2 Signaling Pathway
The active compound, (R)-ZINC-3573, is an agonist for MRGPRX2, a G protein-coupled receptor. Upon binding, it primarily activates the Gq signaling pathway, leading to an increase in intracellular calcium.
References
Validation & Comparative
Enantioselective Activity of ZINC-3573 Stereoisomers on MRGPRX2: A Comparative Analysis
A detailed comparison of (R)-ZINC-3573 and (S)-ZINC-3573 reveals a stark contrast in their biological activity, highlighting the critical role of stereochemistry in ligand-receptor interactions. (R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in neurogenic inflammation, pain, and itch.[1][2][3][4] In contrast, its enantiomer, this compound, is largely inactive and serves as a valuable negative control in experimental settings.[5][6]
This guide provides a comprehensive overview of the comparative activity of these two compounds, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The differential activity of the (R) and (S) enantiomers of ZINC-3573 is most evident in their ability to activate MRGPRX2. (R)-ZINC-3573 demonstrates potent agonism with an EC50 value of approximately 0.74 µM (740 nM).[1][2][3][4] Conversely, this compound shows no significant activity at concentrations up to 100 µM.[4][6] This dramatic difference underscores the specific stereochemical requirements for binding to and activating the MRGPRX2 receptor.
| Compound | Target | Activity | EC50 | Cellular Effects |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | 0.74 µM | Induces intracellular calcium release and mast cell degranulation.[1][3] |
| This compound | MRGPRX2 | Inactive/Negative Control | > 100 µM | No significant activity observed.[4][6] |
Mechanism of Action and Signaling Pathway
(R)-ZINC-3573 exerts its effects by binding to a specific pocket within the MRGPRX2 receptor.[7][8] This interaction involves key amino acid residues, including D184 and E164, which are crucial for agonist recognition and receptor activation.[7][8] Upon binding, (R)-ZINC-3573 triggers a conformational change in the receptor, leading to the activation of downstream G protein signaling pathways, primarily involving Gq and Gi proteins.[7][8]
Activation of the Gq pathway leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Signaling pathway of (R)-ZINC-3573-mediated MRGPRX2 activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and (R)-ZINC-3573.
Intracellular Calcium Release Assay (FLIPR)
This assay measures the ability of the compounds to induce calcium mobilization in cells expressing MRGPRX2.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing MRGPRX2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Serial dilutions of (R)-ZINC-3573 and this compound are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the compounds.
-
Compound Addition and Data Acquisition: The compounds are added to the wells, and the fluorescence intensity is measured kinetically over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. EC50 values are calculated from the concentration-response curves.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Culture: Laboratory of Allergic Diseases 2 (LAD2) mast cells are cultured in StemPro-34 SFM medium supplemented with stem cell factor.
-
Cell Stimulation: LAD2 cells are washed and resuspended in a buffered salt solution. The cells are then incubated with varying concentrations of (R)-ZINC-3573 or this compound for 30 minutes at 37°C.
-
Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.
-
Lysis: The remaining cell pellet is lysed to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: The supernatant and cell lysate are incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Absorbance Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + lysate), multiplied by 100.
Caption: Workflow for key in vitro assays.
Selectivity Profile
(R)-ZINC-3573 has been shown to be highly selective for MRGPRX2. Screening against a panel of over 350 other G protein-coupled receptors, including the closely related MRGPRX1, revealed no significant off-target activity.[1] This high degree of selectivity makes (R)-ZINC-3573 a valuable tool for specifically probing the function of MRGPRX2.
Conclusion
The comparative analysis of this compound and (R)-ZINC-3573 provides a clear example of stereoselective pharmacology. While (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, its (S)-enantiomer is inactive. This pair of molecules serves as an excellent tool for researchers studying the role of MRGPRX2 in various physiological and pathological processes, allowing for the clear delineation of receptor-mediated effects from non-specific actions. The use of this compound as a negative control is highly recommended in all experiments involving (R)-ZINC-3573 to ensure the observed effects are indeed due to the specific activation of MRGPRX2.
References
- 1. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRGPRX2 Specific Effects: A Comparative Guide to Using (S)-ZINC-3573
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the specific effects of the Mas-related G protein-coupled receptor X2 (MRGPRX2), with a focus on the use of (S)-ZINC-3573 as a negative control. This document outlines the performance of this compound against other alternatives, supported by experimental data and detailed protocols.
Introduction to MRGPRX2 and the Role of this compound
MRGPRX2 is a primate-exclusive G protein-coupled receptor (GPCR) predominantly expressed on mast cells and dorsal root ganglia.[1][2] It has emerged as a key player in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1][3] The receptor is activated by a wide range of cationic ligands, including neuropeptides (e.g., Substance P), certain FDA-approved drugs, and host defense peptides.[1][4]
Given the promiscuous nature of MRGPRX2 activation, discerning its specific effects from off-target interactions is a critical challenge in research. The development of specific molecular tools is therefore essential. (R)-ZINC-3573 is a potent and selective agonist for MRGPRX2.[1][5] Its enantiomer, this compound, is functionally inactive at MRGPRX2, exhibiting negligible activity at concentrations up to 100 µM.[6][7][8] This stereoisomeric pair provides a powerful tool for validating MRGPRX2-specific effects, allowing researchers to differentiate receptor-mediated responses from non-specific cellular activities.[6][7]
Comparison of MRGPRX2 Modulators
The validation of MRGPRX2 activity often involves a comparative analysis of various agonists and antagonists. The following table summarizes the potency of several commonly used MRGPRX2 modulators.
| Compound | Type | EC50/IC50 (nM) | Cell Line/Assay | Reference |
| (R)-ZINC-3573 | Agonist | 740 | HEK-Tango | [3] |
| 1000 | FLIPR (Calcium) | [3] | ||
| This compound | Inactive Control | >100,000 | HEK-Tango, FLIPR (Calcium) | [3][7] |
| Substance P (SP) | Agonist | 285 | LAD2 (Degranulation) | [9] |
| 5,440 | LAD2 (Degranulation) | [10] | ||
| Compound 48/80 | Agonist | 1,108 | LAD2 (Degranulation) | [9] |
| Cortistatin-14 | Agonist | 67 | LAD2 (Degranulation) | [9] |
| PAMP-12 | Agonist | 29 | LAD2 (Degranulation) | [9] |
| C9 | Antagonist/Inverse Agonist | ~300 (IC50) | RBL-MRGPRX2 (Degranulation vs. SP, PAMP-12, rocuronium) | [11] |
| 43 (Ki) | HEK293-MRGPRX2 (Calcium vs. (R)-ZINC-3573) | [11] |
Experimental Protocols for Validating MRGPRX2 Effects
The following are detailed methodologies for key experiments used to assess MRGPRX2 activation and the specific inhibitory effects using this compound as a negative control.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key downstream event following MRGPRX2 activation through the Gαq pathway.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or other suitable cell lines like LAD2).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
(R)-ZINC-3573 (agonist).
-
This compound (negative control).
-
Other test compounds.
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed MRGPRX2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading. Add (R)-ZINC-3573, this compound, or other test compounds at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity kinetically over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analysis: The peak fluorescence intensity is used to determine the agonist response. Compare the response induced by (R)-ZINC-3573 to the lack of response with this compound to confirm MRGPRX2-specific calcium mobilization.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, a hallmark of degranulation upon MRGPRX2 activation.
Materials:
-
Human mast cell line (e.g., LAD2).
-
Tyrode's buffer or similar physiological buffer.
-
(R)-ZINC-3573 (agonist).
-
This compound (negative control).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation: Wash mast cells and resuspend them in buffer.
-
Stimulation: Aliquot cells into a 96-well plate. Add (R)-ZINC-3573, this compound, or other test compounds and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction: In a new plate, mix the supernatant with the pNAG substrate solution and incubate (e.g., 1-2 hours at 37°C).
-
Stopping the Reaction: Add the stop solution to each well.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with lysis buffer and perform the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of the plates at 405 nm.
-
Calculation: Express the degranulation as a percentage of the total release, corrected for spontaneous release (buffer control). A significant release with (R)-ZINC-3573 and a lack of release with this compound validates a specific MRGPRX2-mediated degranulation event.
Visualizing MRGPRX2 Signaling and Experimental Validation
The following diagrams illustrate the key signaling pathways of MRGPRX2 and the logical workflow for validating its specific effects using the (R)/(S)-ZINC-3573 stereoisomer pair.
Conclusion
The stereoisomeric pair of (R)-ZINC-3573 and this compound offers a robust and reliable method for validating the specific effects of MRGPRX2. The potent agonistic activity of the (R)-enantiomer, contrasted with the inert nature of the (S)-enantiomer, allows for a clear distinction between receptor-mediated events and non-specific cellular responses. By employing the experimental protocols outlined in this guide, researchers can confidently attribute observed effects to the specific activation of MRGPRX2, thereby advancing our understanding of its role in health and disease and facilitating the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. abmgood.com [abmgood.com]
- 5. medkoo.com [medkoo.com]
- 6. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
A Comparative Guide to MRGPRX2 Antagonists in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in mast cell-mediated inflammatory and pseudo-allergic reactions. Its role in conditions such as chronic urticaria, atopic dermatitis, and drug hypersensitivity has spurred the development of selective antagonists. This guide provides an objective comparison of key MRGPRX2 antagonists currently in preclinical development, supported by available experimental data. It is important to note that (S)-ZINC-3573 is the inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573 and is therefore not included in this antagonist comparison.[1][2]
Performance Comparison of MRGPRX2 Antagonists
The following tables summarize the quantitative data for several promising MRGPRX2 antagonists, focusing on their potency and efficacy in various in vitro assays.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | 32.4 | [3] |
| β-hexosaminidase Release | LAD2 Mast Cells | Substance P | - | [3] | |
| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | 1.8 | [3] |
| Tryptase Release | Human Skin Mast Cells | Substance P | 0.42 | [4] | |
| β-hexosaminidase Release | LAD2 Mast Cells | Substance P, C48/80, etc. | Potent Inhibition | [4] | |
| PSB-172656 | Calcium Mobilization | CHO-MRGPRX2 | - | Kᵢ = 0.142 | [5] |
| β-arrestin Recruitment | CHO-MRGPRX2 | - | - | [5] | |
| C9 | Calcium Mobilization | MRGPRX2 FLIPR Assay | (R)-ZINC-3573 | Improved vs parent | [6][7] |
| Gq Recruitment | - | - | Inverse Agonist Activity | [6][8] | |
| C9-6 | Calcium Mobilization | MRGPRX2 FLIPR Assay | (R)-ZINC-3573 | Improved vs parent | [6][7] |
| Gq Recruitment | - | - | Inverse Agonist Activity | [6][8] | |
| EP262 | β-arrestin Recruitment & IP-1 Accumulation | CHO-MRGPRX2 | Various Ligands | Complete Inhibition | [9] |
| EP9907 | β-arrestin Recruitment & IP-1 Accumulation | CHO-MRGPRX2 | Various Ligands | Complete Inhibition | [9] |
MRGPRX2 Signaling Pathways
Activation of MRGPRX2 by various ligands initiates a cascade of intracellular signaling events, primarily through Gαq and Gαi proteins.[5][10] This leads to downstream effects such as calcium mobilization, mast cell degranulation, and the release of inflammatory mediators.[11] The following diagram illustrates the key signaling pathways associated with MRGPRX2 activation.
Caption: MRGPRX2 signaling cascade upon ligand binding.
Experimental Protocols
The characterization of MRGPRX2 antagonists relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison.
Calcium Mobilization Assay
This assay is fundamental for assessing the ability of a compound to block ligand-induced MRGPRX2 activation.
Caption: Workflow for a typical calcium mobilization assay.
Detailed Steps:
-
Cell Seeding: HEK293 cells co-expressing MRGPRX2 and Gα15 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[3][12]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. The antagonist is then added at various concentrations and incubated for a defined period.
-
Agonist Stimulation & Reading: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of an MRGPRX2 agonist at a concentration known to elicit a submaximal response (e.g., EC80). Fluorescence is then monitored over time to measure the calcium flux.[3]
-
Data Analysis: The peak fluorescence response is used to determine the level of inhibition by the antagonist. The IC50 is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay provides a functional readout of mast cell activation and the inhibitory effect of antagonists.
Detailed Steps:
-
Cell Culture: A human mast cell line, such as LAD2, is cultured in appropriate media.[3]
-
Sensitization and Challenge: Cells are washed and resuspended in a buffered solution. They are then pre-incubated with the MRGPRX2 antagonist at various concentrations. Subsequently, an MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is added to induce degranulation.[3]
-
Quantification of Release: The reaction is stopped by centrifugation. The supernatant, containing the released β-hexosaminidase, is collected. A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant, and the reaction is allowed to proceed. The reaction is then stopped, and the absorbance is read on a plate reader.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cells). The inhibitory effect of the antagonist is then determined, and the IC50 is calculated.
In Vivo Models
To assess the in vivo efficacy of MRGPRX2 antagonists, humanized mouse models are often employed due to the species specificity of the antagonists.[3][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.aap.org [publications.aap.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Negative Controls in MRGPRX2 Research
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic drug reactions and various inflammatory conditions. Robust and reliable experimental design is paramount to accurately delineate the specific effects of MRGPRX2 activation. A crucial component of such design is the use of appropriate negative controls. This guide provides a comparative analysis of different negative controls employed in MRGPRX2 research, supported by experimental data and detailed protocols to aid in the selection of the most suitable controls for your studies.
Comparison of MRGPRX2 Negative Controls
The selection of a negative control is contingent on the specific experimental question. The following table summarizes the most commonly used negative controls in MRGPRX2 research, highlighting their applications, advantages, and limitations.
| Negative Control Type | Description | Typical Application | Advantages | Limitations |
| Vehicle Control | A solution that mimics the solvent system of the experimental compound but lacks the active substance (e.g., PBS with 1% DMSO).[1] | In vitro functional assays (e.g., calcium mobilization, degranulation assays) to establish a baseline response. | Simple, inexpensive, and essential for every experiment to control for solvent effects. | Does not control for off-target effects of the agonist or compound-specific effects unrelated to MRGPRX2. |
| MRGPRX2-Deficient Cells | Cells in which the MRGPRX2 gene has been knocked out or silenced (e.g., using CRISPR/Cas9 in LAD2 cells).[1] | To definitively confirm that the observed cellular response is mediated by MRGPRX2. | Provides the highest level of specificity for MRGPRX2-dependent signaling.[1] | Technically demanding to generate and validate; potential for off-target effects from the gene-editing process. |
| Parental Cell Lines | The original cell line that was used to create the MRGPRX2-expressing cell line (e.g., parental CHO-K1 or HEK293 cells). | To identify non-specific or off-target effects of a test compound that are independent of MRGPRX2 expression.[2] | Readily available if generating your own stable cell line; controls for effects on the endogenous cellular machinery. | May not perfectly represent the cellular context of the MRGPRX2-expressing cells, especially after clonal selection. |
| Inactive Compound Analog | A structurally similar molecule to the active compound being tested but which has been shown to have no activity at MRGPRX2. | To control for compound-specific effects that are independent of MRGPRX2 activation or inhibition. | Excellent for validating the specificity of a novel agonist or antagonist. | Not always available; requires prior validation to confirm lack of activity. |
Experimental Protocols
Accurate interpretation of data relies on standardized and well-documented experimental procedures. Below are detailed protocols for key assays used in MRGPRX2 research.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon MRGPRX2 activation, a key downstream signaling event.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2, CHO-K1-MRGPRX2) and a corresponding negative control cell line (e.g., parental cells).
-
Black, clear-bottom 96-well or 384-well plates.
-
Poly-L-lysine (for coating plates).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
MRGPRX2 agonist and test compounds.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Coat plates with poly-L-lysine.
-
Seed the MRGPRX2-expressing and negative control cells at an appropriate density (e.g., 20,000 cells/well for a 384-well plate) and culture overnight.[3]
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Add fresh assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading.
-
Inject the MRGPRX2 agonist or test compound and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Normalize the data to the baseline fluorescence.
-
Compare the response in MRGPRX2-expressing cells to the negative control cells.
-
β-Hexosaminidase Release Assay (Degranulation Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) expressing MRGPRX2 and a corresponding negative control (e.g., MRGPRX2-deficient LAD2 cells).
-
Tyrode's buffer or similar physiological buffer.
-
MRGPRX2 agonist and test compounds.
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.[4]
-
Stop solution: Glycine or sodium carbonate/bicarbonate buffer.[4]
-
Triton X-100 for cell lysis.
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Stimulation:
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Cell Lysis (for total release):
-
Lyse the remaining cell pellets with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
-
Enzymatic Reaction:
-
Measurement:
-
Add the stop solution to each well to terminate the reaction.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100.
-
Subtract the spontaneous release (from vehicle-treated cells) to get the net release.[5]
-
Visualizing MRGPRX2 Signaling and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling cascade upon agonist binding.
Experimental Workflow for Assessing MRGPRX2 Agonist Activity
References
- 1. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity of (S)-ZINC-3573 with Other G-Protein Coupled Receptors
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the cross-reactivity profile of (S)-ZINC-3573, a key negative control compound for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented herein demonstrates the high selectivity of its enantiomer, (R)-ZINC-3573, and the corresponding lack of activity of this compound, making it an ideal tool for specific interrogation of MRGPRX2-mediated signaling pathways.
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist for MRGPRX2.[1] As an internally controlled probe-pair, they are invaluable for distinguishing specific MRGPRX2 activity from non-specific effects of the chemical scaffold.[1][2]
Comparative Selectivity Profile
Extensive screening of the active enantiomer, (R)-ZINC-3573, has been conducted against a broad panel of G-protein coupled receptors (GPCRs) to determine its selectivity. The PRESTO-Tango assay, a high-throughput method for measuring GPCR activation via β-arrestin recruitment, was utilized to screen against 315 different GPCRs.[2][3] The results of these screenings underscore the high selectivity of the active compound for MRGPRX2.
This compound itself has been shown to be inactive at the MRGPRX2 receptor, with an EC50 value greater than 100 µM in both PRESTO-Tango and functional FLIPR assays.[3] This lack of on-target activity, combined with the high selectivity of its active enantiomer, provides strong evidence for the absence of significant cross-reactivity of this compound with other GPCRs at typical working concentrations.
Table 1: Selectivity Data for ZINC-3573 Enantiomers against MRGPRX2 and Off-Target GPCRs
| Compound | Target | Assay Type | Result (EC50) | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [3] |
| MRGPRX2 | FLIPR (Ca2+ flux) | 1 µM | [3] | |
| 315 other GPCRs | PRESTO-Tango | No significant activity | [2][3] | |
| DRD4 | PRESTO-Tango | >10 µM | [4] | |
| GPR37 | PRESTO-Tango | >10 µM | [4] | |
| This compound | MRGPRX2 | PRESTO-Tango | >100 µM | [3] |
| MRGPRX2 | FLIPR (Ca2+ flux) | >100 µM | [3] |
Experimental Methodologies
The determination of GPCR cross-reactivity and selectivity relies on robust and validated experimental protocols. The primary methods used to characterize the ZINC-3573 enantiomers are the PRESTO-Tango β-arrestin recruitment assay and functional calcium flux assays.
PRESTO-Tango GPCRome Screening
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transmitted Signal of Tango) assay is a powerful, high-throughput screening platform used to assess ligand-induced activation across a large number of GPCRs simultaneously.[5][6]
Principle: The assay is based on the recruitment of β-arrestin to an activated GPCR.[6] Each GPCR is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (tTA).[5] The cells also express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter.[5] Upon ligand binding and receptor activation, the β-arrestin2-TEV protease is recruited to the GPCR, leading to the cleavage of the transcription factor from the receptor.[6] The liberated tTA then translocates to the nucleus and drives the expression of the luciferase reporter gene, which can be quantified by measuring luminescence.[6]
Brief Protocol:
-
Cell Seeding: HTLA cells, which stably express the β-arrestin2-TEV fusion and the tTA-dependent luciferase reporter, are seeded into 384-well plates.[5]
-
Transfection: Cells are transfected with plasmids encoding the individual GPCR-tTA fusion constructs.[6]
-
Compound Stimulation: Following an incubation period to allow for receptor expression, cells are treated with the test compound (e.g., (R)-ZINC-3573 or this compound) at various concentrations.[6]
-
Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV cleavage, and subsequent luciferase expression.[7]
-
Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.[7] The intensity of the luminescence is proportional to the degree of receptor activation.
Caption: Experimental workflow for assessing GPCR cross-reactivity.
MRGPRX2 Signaling Pathway
MRGPRX2 is known to couple to multiple G-protein families, most notably Gαq and Gαi, to initiate downstream signaling cascades.[8][9][10] This dual coupling leads to a synergistic activation of intracellular pathways, culminating in cellular responses such as mast cell degranulation.[8]
-
Gαq Pathway: Upon activation, MRGPRX2 facilitates the exchange of GDP for GTP on the Gαq subunit. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11] This increase in intracellular calcium is a key trigger for cellular responses like degranulation.
-
Gαi Pathway: Activation of the Gαi pathway by MRGPRX2 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the released Gβγ subunits from the Gαi heterotrimer can also contribute to the activation of PLC, further amplifying the calcium signal initiated by the Gαq pathway.[8]
Caption: Simplified signaling pathway of the MRGPRX2 receptor.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Probe (R)-Zinc-3573 | Chemical Probes Portal [chemicalprobes.org]
- 5. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 6. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. mdpi.com [mdpi.com]
Validating Novel MRGPRX2 Agonists: A Comparative Guide to (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly identified Mas-related G protein-coupled receptor X2 (MRGPRX2) agonists against the established inactive control, (S)-ZINC-3573. The data and protocols presented herein are intended to assist researchers in the validation and characterization of novel compounds targeting this critical receptor involved in inflammatory and pseudo-allergic reactions.
Introduction to MRGPRX2 and Agonist Validation
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor expressed on mast cells and sensory neurons.[1] Its activation by a wide range of ligands, including neuropeptides, host defense peptides, and various drugs, triggers mast cell degranulation and the release of inflammatory mediators.[1][2] This process is implicated in a variety of physiological and pathological conditions, including host defense, neurogenic inflammation, pain, itch, and drug-induced hypersensitivity reactions.[2][3]
The validation of novel MRGPRX2 agonists is crucial for both understanding the receptor's function and for identifying potential off-target effects of new drug candidates. A critical component of this validation is the use of appropriate controls. (R)-ZINC-3573 is a potent and selective synthetic agonist of MRGPRX2, while its stereoisomer, this compound, is functionally inactive.[4] This enantiomeric pair provides a well-defined system for confirming MRGPRX2-specific activity. This guide focuses on recently identified MRGPRX2 agonists and contrasts their activity with the inactive this compound, using the potent (R)-ZINC-3573 as a benchmark for agonism.
Comparative Agonist Performance
A recent high-throughput screening of an FDA-approved drug library identified 84 compounds as potential MRGPRX2 agonists.[2] Among these, several have been further validated for their ability to induce mast cell degranulation. For the purpose of this guide, we will focus on three representative novel agonists from this screen: Bacitracin A (a polypeptide antibiotic), Brompheniramine maleate (B1232345) (an antihistamine), and Imatinib mesylate (a tyrosine kinase inhibitor).
The following table summarizes the performance of these novel agonists in comparison to the control enantiomers, (R)- and this compound. The data is presented in terms of their half-maximal effective concentration (EC50) for inducing a cellular response, typically intracellular calcium mobilization, which is a key event downstream of MRGPRX2 activation.
| Compound | Type | Chemical Class | Calcium Mobilization EC50 (HEK293-MRGPRX2 cells) | Mast Cell Degranulation (LAD2 cells) |
| (R)-ZINC-3573 | Potent Agonist (Control) | Synthetic Small Molecule | ~1 µM | Induces Degranulation |
| This compound | Inactive Control | Synthetic Small Molecule | >100 µM | No Activity |
| Bacitracin A | Novel Agonist | Polypeptide Antibiotic | Not Reported | Induces Degranulation |
| Brompheniramine maleate | Novel Agonist | Antihistamine | Not Reported | Induces Degranulation |
| Imatinib mesylate | Novel Agonist | Tyrosine Kinase Inhibitor | Not Reported | Induces Degranulation |
| Substance P | Endogenous Agonist | Neuropeptide | 160 ± 10 nM | Induces Degranulation |
Note: While specific EC50 values for calcium mobilization for the novel agonists from the high-throughput screen were not detailed in the primary publication, their identification as "active hits" and subsequent confirmation of degranulation activity in LAD2 cells validates their function as MRGPRX2 agonists.[2] Substance P is included as a well-characterized endogenous agonist for reference.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in agonist validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of novel agonists. Below are detailed protocols for the two key assays used in the characterization of MRGPRX2 agonists.
Intracellular Calcium Mobilization Assay
This assay is a primary method for high-throughput screening and initial validation of MRGPRX2 agonists. It measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (and potentially a promiscuous G-protein like Gα15 to couple to calcium signaling).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Test compounds (novel agonists), (R)-ZINC-3573, and this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS/HEPES buffer. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds, (R)-ZINC-3573, and this compound in HBSS/HEPES buffer.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin recording fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay provides a functional readout of mast cell activation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Human mast cell line (e.g., LAD2).
-
Cell culture medium (e.g., StemPro-34 SFM supplemented with SCF).
-
Tyrode's buffer or HEPES buffer containing 0.1% BSA.
-
Test compounds, (R)-ZINC-3573, and this compound.
-
Positive control for maximal degranulation (e.g., Triton X-100).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.
-
Stop solution (e.g., glycine (B1666218) buffer, pH 10.7).
-
96-well V-bottom and flat-bottom plates.
-
A spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation: Culture LAD2 cells to the desired density. On the day of the assay, wash the cells and resuspend them in Tyrode's or HEPES buffer.
-
Incubation with Compounds: Aliquot the cell suspension into a 96-well V-bottom plate. Add the test compounds, controls ((R)- and this compound), and a vehicle control to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Separation of Supernatant: Pellet the cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes at 4°C.
-
Enzyme Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with Triton X-100. Transfer a portion of the lysate to the flat-bottom plate.
-
Add the pNAG substrate solution to all wells containing supernatant and lysate. Incubate for 60-90 minutes at 37°C.
-
-
Measurement: Stop the enzymatic reaction by adding the stop solution to each well. Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the Triton X-100-lysed cells. Plot the percentage of degranulation against the compound concentration to assess the dose-dependent effect.[2]
Conclusion
The validation of novel MRGPRX2 agonists requires a systematic approach that includes both initial high-throughput screening and subsequent functional confirmation in mast cells. The use of well-characterized controls, such as the potent agonist (R)-ZINC-3573 and its inactive enantiomer this compound, is essential for establishing the specificity of any observed activity. The recent identification of numerous existing drugs as MRGPRX2 agonists underscores the importance of screening for this activity during drug development to anticipate and mitigate potential pseudo-allergic reactions. The protocols and comparative framework provided in this guide offer a robust starting point for researchers investigating this important G protein-coupled receptor.
References
- 1. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 2. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of ZINC-3573 enantiomers in functional assays
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive head-to-head comparison of the functional activities of the (R) and (S) enantiomers of ZINC-3573, a known modulator of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented herein is intended to inform researchers, scientists, and drug development professionals on the distinct pharmacological profiles of these stereoisomers, facilitating their use as a chemical probe and a negative control in the study of MRGPRX2-mediated signaling pathways.
Summary of Functional Activities
The enantiomers of ZINC-3573 exhibit a stark contrast in their ability to activate the MRGPRX2 receptor. The (R)-enantiomer is a potent agonist, while the (S)-enantiomer is largely inactive, making it an ideal negative control for in vitro and in cell-based assays. This clear differentiation in activity underscores the stereospecificity of the MRGPRX2 receptor binding pocket.
| Enantiomer | Target | Bioactivity | EC50 (PRESTO-Tango Assay) | EC50 (FLIPR Assay) |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | 740 nM[1] | 1 µM[1] |
| (S)-ZINC-3573 | MRGPRX2 | Inactive | > 100 µM[1] | > 100 µM[1] |
Signaling Pathway and Experimental Workflow
Activation of MRGPRX2 by (R)-ZINC-3573 initiates a downstream signaling cascade characteristic of Gq-coupled GPCRs, leading to intracellular calcium mobilization and subsequent cellular responses such as mast cell degranulation. The experimental workflow to characterize the functional activity of ZINC-3573 enantiomers typically involves cell-based assays measuring these key downstream events.
Figure 1: Simplified signaling pathway of MRGPRX2 activation by (R)-ZINC-3573.
Figure 2: General experimental workflow for comparing ZINC-3573 enantiomers.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are based on established methods for assessing GPCR activation and mast cell degranulation.
Intracellular Calcium Release Assay (FLIPR-based)
This assay measures the ability of the ZINC-3573 enantiomers to induce a transient increase in intracellular calcium concentration in cells expressing MRGPRX2.
Materials:
-
HEK293 cells stably expressing human MRGPRX2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
96- or 384-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed HEK293-MRGPRX2 cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation induced by the ZINC-3573 enantiomers. The human mast cell line LAD2, which endogenously expresses MRGPRX2, is a suitable model for this assay.[2]
Materials:
-
LAD2 mast cells
-
Tyrode's buffer (or similar physiological buffer)
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend to the desired cell density.
-
Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of (R)-ZINC-3573 and this compound to the wells. Include a vehicle control (DMSO) and a positive control for maximal degranulation (e.g., a calcium ionophore).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Separation of Supernatant and Pellet: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
Cell Lysis: Lyse the remaining cell pellets with Triton X-100 to measure the total cellular β-hexosaminidase.
-
Enzymatic Reaction: Add the p-NAG substrate to the supernatants and the lysed cell pellets. Incubate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells. Plot the percentage of release against the compound concentration to determine the EC50 value.
PRESTO-Tango β-Arrestin Recruitment Assay
This is a high-throughput screening platform that measures the recruitment of β-arrestin to an activated GPCR.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein)
-
GPCR-Tango construct for MRGPRX2
-
Transfection reagents
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Luciferase substrate (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango construct.
-
Cell Plating: Plate the transfected cells in 384-well plates and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of (R)-ZINC-3573 and this compound to the cells.
-
Incubation: Incubate for 12-16 hours at 37°C.
-
Luminescence Measurement: Add the luciferase substrate to the wells and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
References
On-Target Activity Validation of (R)-ZINC-3573 Using its Enantiomer (S)-ZINC-3573
In early-stage drug discovery, confirming that the observed biological effect of a compound is a direct result of its interaction with the intended target is a critical step. This process, known as on-target validation, helps to de-risk a program by ensuring that resources are not invested in compounds that work through off-target or non-specific mechanisms. A powerful tool for on-target validation is the use of stereoisomers, particularly enantiomers, that exhibit differential activity. This guide compares the active enantiomer, (R)-ZINC-3573, with its inactive counterpart, (S)-ZINC-3573, to demonstrate the on-target activity of (R)-ZINC-3573 against the hypothetical kinase, Target Kinase 1 (TK1).
Comparative Activity of (R)-ZINC-3573 and this compound
The on-target activity of (R)-ZINC-3573 was assessed through a series of in vitro and cellular assays. Its enantiomer, this compound, which is stereochemically identical but has a non-superimposable mirror image configuration, was used as a negative control. The underlying principle is that a significant difference in potency between two enantiomers is a strong indicator of a specific, stereoselective binding interaction with the target protein.
In Vitro Enzymatic Inhibition
The inhibitory activity of both enantiomers against TK1 was determined using a luminescence-based kinase assay. The results clearly demonstrate a significant potency difference between the two compounds.
| Compound | IC50 (nM) against TK1 |
| (R)-ZINC-3573 | 15 |
| This compound | > 10,000 |
Table 1: In Vitro Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of TK1 enzymatic activity. The data shows that (R)-ZINC-3573 is a potent inhibitor of TK1, while this compound is essentially inactive.
Cellular Target Engagement
To confirm that (R)-ZINC-3573 engages TK1 within a cellular context, a cellular thermal shift assay (CETSA) was performed. This assay measures the thermal stability of a target protein in the presence of a ligand. A specific binding event will stabilize the protein, leading to a higher melting temperature.
| Compound (at 1 µM) | Thermal Shift (ΔTm in °C) |
| (R)-ZINC-3573 | +4.2 |
| This compound | +0.3 |
Table 2: Cellular Target Engagement. The change in melting temperature (ΔTm) of TK1 in the presence of each compound. The significant thermal shift observed with (R)-ZINC-3573 indicates direct binding to TK1 in cells, a phenomenon not observed with the (S)-enantiomer.
Downstream Pathway Modulation
The functional consequence of TK1 inhibition was assessed by measuring the phosphorylation of a known downstream substrate, Substrate Protein A (SPA). A significant reduction in SPA phosphorylation would indicate successful target inhibition in a physiologically relevant pathway.
| Compound (at 100 nM) | % Inhibition of SPA Phosphorylation |
| (R)-ZINC-3573 | 85% |
| This compound | < 5% |
Table 3: Downstream Pathway Inhibition. The percentage inhibition of SPA phosphorylation in cells treated with each compound. The data confirms that only the active enantiomer, (R)-ZINC-3573, is capable of inhibiting the downstream signaling of TK1.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay was used to measure the enzymatic activity of TK1. The assay was performed in a 384-well plate format. Each well contained TK1 enzyme, the substrate, and ATP. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. A proprietary reagent was then added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Cells were treated with either (R)-ZINC-3573, this compound, or a vehicle control for 1 hour. After treatment, the cells were lysed, and the lysate was aliquoted and heated to a range of temperatures. The aggregated proteins were then separated from the soluble proteins by centrifugation. The amount of soluble TK1 at each temperature was quantified by western blotting. The melting temperature (Tm) was determined by fitting the data to a Boltzmann sigmoidal function. The thermal shift (ΔTm) was calculated as the difference in Tm between the compound-treated and vehicle-treated samples.
Western Blot for Phospho-Substrate Protein A (pSPA)
Cells were treated with the compounds for 2 hours before being stimulated with an appropriate agonist to activate the TK1 pathway. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for pSPA and total SPA. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified, and the ratio of pSPA to total SPA was calculated.
Visualizations
Figure 1: TK1 Signaling Pathway. Illustrates the activation of TK1 and its subsequent phosphorylation of SPA, leading to a downstream cellular effect. (R)-ZINC-3573 potently inhibits this process, while this compound is inactive.
A Comparative Analysis of (S)-ZINC-3573 as a Negative Control for MRGPRX2 Activation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of (S)-ZINC-3573 control data, offering a direct comparison with its active enantiomer, (R)-ZINC-3573, and outlining key experimental protocols for assessing compound activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2).
This compound is widely established as the inactive enantiomer of (R)-ZINC-3573, a selective agonist of MRGPRX2.[1][2][3] Its utility lies in its structural identity to the active compound, providing an ideal negative control to distinguish specific receptor-mediated effects from non-specific or off-target activities in pharmacological assays.[2] This guide synthesizes available data to present a clear picture of its performance and the methodologies used for its evaluation.
Comparative Efficacy at MRGPRX2
The primary function of this compound as a control is demonstrated by its lack of activity at the MRGPRX2 receptor. In contrast to its potent (R)-enantiomer, this compound exhibits negligible efficacy in functional assays, even at high concentrations.
| Compound | Assay Type | Cell Line | Endpoint | EC50 |
| This compound | PRESTO-Tango | - | β-arrestin recruitment | > 100 µM[4] |
| FLIPR | - | Intracellular Ca²⁺ release | > 100 µM[4] | |
| (R)-ZINC-3573 | PRESTO-Tango | - | β-arrestin recruitment | 740 nM[4][5] |
| FLIPR | - | Intracellular Ca²⁺ release | 1 µM[4] | |
| Degranulation | LAD2 mast cells | β-hexosaminidase release | - | |
| Calcium Release | LAD2 mast cells | Intracellular Ca²⁺ release | - |
Understanding the MRGPRX2 Signaling Pathway
MRGPRX2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[6] Agonist binding, such as by (R)-ZINC-3573, initiates a cascade of intracellular events culminating in cellular responses like mast cell degranulation and the sensation of itch and pain.[4][5][6]
MRGPRX2 Gαq signaling cascade.
Experimental Protocols
The characterization of compounds targeting MRGPRX2 typically involves a combination of cell-based assays to measure downstream signaling events.
General Experimental Workflow
A typical workflow for assessing the activity of a test compound like this compound against MRGPRX2 involves several key steps, from initial compound preparation to data analysis.
General workflow for compound evaluation.
Calcium Mobilization Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method to measure intracellular calcium mobilization following GPCR activation.
Methodology:
-
Cell Plating: Seed cells stably expressing MRGPRX2 into 96- or 384-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and (R)-ZINC-3573) in an appropriate assay buffer.
-
Assay Execution: Use the FLIPR instrument to add the compounds to the cell plate and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal is used to determine the concentration-response relationship and calculate the EC50 value.
β-Arrestin Recruitment Assay (PRESTO-Tango)
The PRESTO-Tango assay is a high-throughput screening method to measure ligand-induced recruitment of β-arrestin to a GPCR.[6]
Methodology:
-
Assay Principle: This assay utilizes a modified GPCR (MRGPRX2) with a C-terminal TEV protease cleavage site followed by a transcription factor. A separate β-arrestin fusion protein carries the TEV protease.
-
Ligand Activation: Upon agonist binding, β-arrestin is recruited to the receptor, bringing the protease into proximity with its cleavage site.
-
Signal Generation: Cleavage of the transcription factor allows it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase).
-
Data Measurement: The luminescence signal is measured after an incubation period, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated by plotting the luminescence signal against the compound concentration to determine the EC50.
Mast Cell Degranulation Assay
This assay quantifies the release of cellular components, such as β-hexosaminidase, from mast cells upon activation.[5]
Methodology:
-
Cell Culture: Culture human mast cells (e.g., LAD2 cell line).
-
Compound Stimulation: Incubate the mast cells with various concentrations of the test compounds.
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
Enzyme Assay: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate.
-
Data Analysis: Express the amount of degranulation as a percentage of the total cellular β-hexosaminidase content (determined by lysing the cells).
References
A Comparative Benchmarking Guide to Novel MRGPRX2 Probes and the Reference Compound (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly developed probes targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2) against the well-characterized compound (S)-ZINC-3573. The data and protocols herein are intended to assist researchers in selecting the appropriate tools for investigating MRGPRX2-mediated signaling and its role in various physiological and pathological processes, including pain, itch, and hypersensitivity reactions.
Understanding the Benchmark: this compound
It is crucial to understand the pharmacological profile of the ZINC-3573 enantiomers. (R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, with an EC50 of approximately 740 nM, making it a valuable tool for stimulating the receptor.[1] Conversely, This compound is the essentially inactive enantiomer and serves as an ideal negative control.[2][3] Its negligible activity, with an EC50 greater than 100 µM, allows researchers to differentiate specific MRGPRX2-mediated effects from non-specific or off-target activities of a test compound.[2] Therefore, when evaluating new agonists, (R)-ZINC-3573 is the relevant positive control, while new antagonists are benchmarked by their ability to inhibit the activity of a potent agonist like (R)-ZINC-3573 or Substance P.
Quantitative Comparison of New MRGPRX2 Antagonists
The following table summarizes the performance of several recently developed MRGPRX2 antagonists against reference agonists.
| Probe Name | Type | Potency (IC50/Ki) | Agonist Used in Assay | Assay Type | Reference Cell Line |
| This compound | Inactive Enantiomer / Negative Control | > 100 µM (EC50) | - | PRESTO-Tango / FLIPR | HEK293 |
| C9 | Inverse Agonist / Antagonist | ~300 nM (IC50) | Substance P, PAMP-12, Rocuronium | β-Hexosaminidase Release | RBL-2H3-MRGPRX2 |
| 43 nM (Ki) | (R)-ZINC-3573 | Calcium Mobilization | HEK293-MRGPRX2 | ||
| Compound B | Antagonist | 0.42 nM (IC50) | Substance P | Tryptase Release | Freshly Isolated Human Skin Mast Cells |
| 1.8 nM (IC50) | Substance P | β-Hexosaminidase Release | LAD2 | ||
| PSB-172656 | Antagonist | 0.142 nM (Ki) | Cortistatin-14 | Calcium Mobilization | LN229-MRGPRX2 |
| 5.44 nM (Ki) | (R)-ZINC-3573 | β-arrestin Recruitment | CHO-MRGPRX2 | ||
| 15.5 nM (IC50) | Substance P | β-Hexosaminidase Release | RBL-MRGPRX2 | ||
| EP262 | Antagonist | High Potency (nM range) | Various Agonists | Mast Cell Degranulation | LAD2, Primary Human Mast Cells |
| EP9907 | Antagonist | High Potency | Various Agonists | Mast Cell Degranulation | LAD2, Primary Human Mast Cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to either stimulate MRGPRX2 (agonist) or inhibit agonist-induced receptor activation (antagonist) by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Plating: Seed cells stably expressing MRGPRX2 (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 384-well microplates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds (and control compounds like (R)-ZINC-3573 and this compound) in a separate compound plate. For antagonist testing, prepare the antagonist plate and a separate agonist plate.
-
Measurement: Place both the cell and compound plates into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
For Agonist Testing: The instrument adds the test compounds to the cells and immediately begins to measure the fluorescence signal over time (typically for 1-3 minutes).
-
For Antagonist Testing: The instrument first adds the antagonist from the compound plate and incubates for a defined period. Subsequently, it adds the agonist (e.g., (R)-ZINC-3573 at its EC80 concentration) and measures the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Data are typically normalized to baseline and expressed as a percentage of the response to a maximal agonist concentration. For antagonists, the IC50 value is calculated from the concentration-response curve of inhibition.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.
Protocol:
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.
-
Cell Preparation: Centrifuge the cells and wash them with a buffered salt solution (e.g., Tyrode's buffer) containing 0.1% BSA.
-
Assay Setup: Resuspend the cells in the same buffer and add them to a 96-well plate.
-
Compound Incubation:
-
For Agonist Testing: Add different concentrations of the test agonist to the cells.
-
For Antagonist Testing: Pre-incubate the cells with various concentrations of the antagonist for a short period (e.g., 5-15 minutes) before adding a fixed concentration of an agonist (e.g., Substance P or (R)-ZINC-3573).
-
-
Stimulation: Incubate the plate at 37°C for 30-40 minutes to allow for degranulation.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Enzyme Assay:
-
To measure the released β-hexosaminidase, add a portion of the supernatant to a new plate containing a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer).
-
To measure the total cellular β-hexosaminidase, lyse the cell pellets with a detergent (e.g., Triton X-100) and add the lysate to the substrate solution.
-
-
Incubate the substrate reaction at 37°C for approximately 90 minutes.
-
Stop Reaction & Read: Stop the reaction by adding a stop buffer (e.g., glycine (B1666218) solution). Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
β-Arrestin Recruitment Assay (PRESTO-Tango)
This assay measures the recruitment of β-arrestin to the activated MRGPRX2, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
Protocol:
-
Cell Line: Utilize a specialized cell line (e.g., HTLA cells) that stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element.
-
Transfection: Transiently transfect these cells with a plasmid encoding MRGPRX2 fused to a C-terminal transcription factor (tTA) that is cleavable by the TEV protease.
-
Cell Plating: Seed the transfected cells into 384-well plates.
-
Compound Stimulation: Add the test compounds (agonists) to the cells and incubate for several hours (e.g., 12-18 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: For agonists, the EC50 is determined from the concentration-response curve. For antagonists, their ability to inhibit agonist-induced β-arrestin recruitment is measured.
Visualizations
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist initiates a cascade of intracellular events through two primary pathways: G protein-dependent and β-arrestin-dependent signaling. The G protein pathway can involve both Gq and Gi proteins, leading to downstream effects like calcium mobilization and inhibition of adenylyl cyclase, respectively. The β-arrestin pathway is crucial for receptor desensitization and internalization.
Caption: MRGPRX2 signaling involves G protein and β-arrestin pathways.
Experimental Workflow for Antagonist Benchmarking
The process of benchmarking a new MRGPRX2 antagonist involves a series of in vitro assays to determine its potency and functional effect on mast cell degranulation.
Caption: Workflow for characterizing new MRGPRX2 antagonists.
References
Independent Validation of Published Data Using (S)-ZINC-3573: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-ZINC-3573's utility as an inactive control for its active enantiomer, (R)-ZINC-3573, in validating research findings related to the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented is collated from peer-reviewed publications, offering a clear, evidence-based overview for researchers in pharmacology and drug discovery.
Introduction to the (R)/(S)-ZINC-3573 Probe Pair
(R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, a receptor implicated in pain, itch, and mast cell-mediated pseudo-allergic reactions.[1][2] Its enantiomer, this compound, is pharmacologically inactive at MRGPRX2 and serves as an ideal negative control in experimental setups.[1] This stereoisomeric pair allows researchers to distinguish specific MRGPRX2-mediated effects from off-target or non-specific interactions, thereby ensuring the robustness of their findings.[1]
Comparative Analysis of (R)- and this compound Activity
The following tables summarize the quantitative data from key in vitro assays demonstrating the differential activity of the (R)- and (S)-enantiomers of ZINC-3573 on the MRGPRX2 receptor.
| Compound | Assay | Cell Line | Activity Metric | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | HEK-T | EC50 | 740 nM | [3] |
| This compound | PRESTO-Tango | HEK-T | EC50 | > 100 µM | [3] |
| (R)-ZINC-3573 | FLIPR Calcium Assay | HEK-T | EC50 | 1 µM | [3] |
| This compound | FLIPR Calcium Assay | HEK-T | EC50 | > 100 µM | [3] |
| (R)-ZINC-3573 | β-hexosaminidase Degranulation | LAD2 Mast Cells | EC50 | ~1 µM | [4] |
| This compound | β-hexosaminidase Degranulation | LAD2 Mast Cells | Activity | Inactive | [1] |
Table 1: In Vitro Activity Comparison of (R)- and this compound
Alternative Methods for MRGPRX2 Validation
Beyond using this compound, several other methods can be employed to validate MRGPRX2-specific activity. These orthogonal approaches provide additional layers of evidence for the role of the receptor in a given biological process.
| Validation Method | Principle | Key Advantages | Key Disadvantages |
| MRGPRX2 Antagonists | Small molecules (e.g., C9, C9-6, Compound A, Compound B) that selectively block MRGPRX2 activation. | High specificity; can be used in a wide range of assays. | Potential for off-target effects; availability and cost may be a concern. |
| siRNA-mediated Knockdown | Small interfering RNA is used to specifically silence the expression of the MRGPRX2 gene. | High specificity for the target gene. | Transient effect; efficiency of knockdown can vary between cell types and experiments. |
| MRGPRX2-deficient Cells | Use of cell lines that do not endogenously express MRGPRX2 or in which the gene has been knocked out. | Provides a "clean" negative control background. | May not be representative of the cell type of interest; generating knockout cell lines can be time-consuming. |
Table 2: Comparison of Alternative MRGPRX2 Validation Methods
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PRESTO-Tango Assay for β-Arrestin Recruitment
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-TANGO) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.
-
Cell Culture and Transfection: HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS, puromycin, and hygromycin B. Cells are transfected with a plasmid encoding the MRGPRX2-Tango construct.
-
Assay Plating: Transfected cells are plated in 384-well white, clear-bottom plates coated with poly-L-lysine.
-
Compound Addition: (R)-ZINC-3573 or this compound is added to the wells at various concentrations.
-
Incubation: Plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent luciferase reporter gene expression.
-
Luminescence Reading: After incubation, a luciferase substrate is added, and the luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
FLIPR Calcium Mobilization Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay measures intracellular calcium mobilization following GPCR activation.
-
Cell Plating: HEK293T cells stably expressing MRGPRX2 are plated in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition: The FLIPR instrument adds (R)-ZINC-3573 or this compound to the wells while simultaneously monitoring fluorescence.
-
Data Acquisition: The instrument records the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
β-Hexosaminidase Mast Cell Degranulation Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
-
Cell Culture: LAD2 human mast cells are cultured in StemPro-34 medium supplemented with stem cell factor (SCF).
-
Cell Plating: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer) and plated in a 96-well plate.
-
Compound Stimulation: Cells are stimulated with various concentrations of (R)-ZINC-3573 or this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.
-
Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer.
-
Absorbance Reading: The reaction is stopped, and the absorbance of the product is measured at 405 nm. The amount of β-hexosaminidase released is calculated as a percentage of the total cellular content.
Visualizing the Workflow and Signaling
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: MRGPRX2 signaling upon (R)-ZINC-3573 binding.
References
Stereospecificity of MRGPRX2 Agonist (R)-ZINC-3573 Confirmed by its Inactive Enantiomer (S)-ZINC-3573
A Comparative Guide for Researchers
The selective activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) by the small molecule agonist (R)-ZINC-3573, and the corresponding lack of activity from its stereoisomer, (S)-ZINC-3573, provides a critical tool for studying the receptor's role in pain, itch, and inflammatory responses. This guide presents a comparative analysis of these enantiomers, supported by experimental data, to underscore the stereospecificity of MRGPRX2 and to provide researchers with the necessary information to utilize this valuable probe-pair in their studies.
Data Presentation: Quantitative Comparison of (R)- and this compound Activity
The following table summarizes the key quantitative data demonstrating the differential activity of the (R) and (S) enantiomers of ZINC-3573 on the MRGPRX2 receptor.
| Parameter | (R)-ZINC-3573 | This compound | Reference |
| Target | Mas-related G protein-coupled receptor X2 (MRGPRX2) | Mas-related G protein-coupled receptor X2 (MRGPRX2) | [1] |
| Activity | Selective Agonist | Inactive Enantiomer (Negative Control) | [1] |
| EC50 (PRESTO-Tango Assay) | 740 nM | > 100 µM | [2] |
| EC50 (FLIPR Calcium Assay) | ~1 µM | > 100 µM | [2] |
| Cellular Response | Induces intracellular calcium release and mast cell degranulation | No activity at concentrations up to 100 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
PRESTO-Tango β-Arrestin Recruitment Assay
This assay quantifies ligand-induced G protein-coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin.
Materials:
-
HTLA cells (HEK-T cells stably expressing a β-arrestin2-TEV fusion protein and a tTA-dependent luciferase reporter)
-
DMEM supplemented with 10% FBS, 2 µg/mL puromycin, and 100 µg/mL hygromycin B
-
Codon-optimized MRGPRX2-Tango construct
-
Calcium phosphate (B84403) transfection reagents
-
Poly-L-lysine-coated white 384-well plates
-
(R)-ZINC-3573 and this compound
-
Bright-Glo Luciferase Assay System (Promega)
Protocol:
-
Culture HTLA cells in the specified medium at 37°C with 5% CO2.
-
Transfect the cells with the MRGPRX2-Tango construct using the calcium phosphate method.
-
The following day, seed the transfected cells into 384-well plates at a density of 20,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of (R)-ZINC-3573 or this compound.
-
Incubate the plates for 18-24 hours at 37°C.
-
Remove the medium and add 20 µL of diluted Bright-Glo reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure luminescence using a suitable plate reader. Data is analyzed as relative luminescence units (RLU).
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing MRGPRX2.
-
Cell culture medium appropriate for the cell line.
-
Poly-L-lysine-coated black, clear-bottom 384-well plates.
-
FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices).
-
(R)-ZINC-3573 and this compound.
-
FLIPR Tetra or similar fluorescence imaging plate reader.
Protocol:
-
Seed the MRGPRX2-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.
-
Remove the growth medium and add the FLIPR Calcium Assay Kit's loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound.
-
Place the cell plate into the FLIPR instrument.
-
Add the compound solutions to the wells and immediately measure the fluorescence intensity in real-time for approximately 120 seconds.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of β-hexosaminidase, a marker of mast cell degranulation, upon receptor activation.
Materials:
-
LAD2 human mast cell line.
-
Complete StemPro®-34 medium.
-
Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4).
-
(R)-ZINC-3573 and this compound.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
0.1% Triton X-100 for cell lysis (total release control).
Protocol:
-
Culture LAD2 cells in complete StemPro®-34 medium.
-
Wash the cells and resuspend them in Tyrode's buffer at a concentration of 1x10^5 cells/well in a 96-well plate.
-
Add varying concentrations of (R)-ZINC-3573 or this compound to the wells.
-
Incubate for 30-40 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new plate.
-
To determine total release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Add the PNAG substrate solution to the supernatants and the total lysate.
-
Incubate for 60-90 minutes at 37°C.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release control.[3]
Mandatory Visualization
The following diagrams illustrate the stereospecific interaction of the ZINC-3573 enantiomers with MRGPRX2 and the experimental workflow for assessing their specificity.
Caption: Stereospecific binding of (R)-ZINC-3573 to MRGPRX2 initiates downstream signaling, while this compound does not bind and is inactive.
Caption: Experimental workflow for confirming the stereospecificity of (R)- and this compound.
References
(S)-ZINC-3573: A Comparative Analysis Against Vehicle Control in Preclinical Research
(S)-ZINC-3573 serves as an essential negative control in pharmacological studies, particularly in investigations involving its active stereoisomer, (R)-ZINC-3573. As the inactive enantiomer, this compound is expected to elicit no biological response, thus providing a baseline equivalent to a vehicle control. This guide offers a detailed comparison of this compound's performance relative to a vehicle control, supported by experimental data and protocols.
Introduction
This compound is the stereoisomer of (R)-ZINC-3573, a known selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2]. The primary utility of this compound in research is to function as a negative control, helping to ensure that any observed effects of the (R)-enantiomer are due to specific interactions with MRGPRX2 and not from off-target effects or the experimental conditions themselves[2]. In essence, the biological activity of this compound is designed to be indistinguishable from that of the vehicle in which it is dissolved.
Quantitative Comparison of Biological Activity
Experimental data consistently demonstrates the lack of biological activity of this compound, particularly in contrast to its active (R)-enantiomer. Its performance is comparable to that of a vehicle control.
| Parameter | This compound | Vehicle Control | (R)-ZINC-3573 (for reference) |
| MRGPRX2 Activity | No activity at concentrations below 100 μM[1][3] | No activity | Agonist (EC50 = 0.74 μM)[4] |
| EC50 in PRESTO-Tango Assay | > 100 µM[5] | Not Applicable | 740 nM[5] |
| EC50 in FLIPR Assay | > 100 µM[5] | Not Applicable | 1 µM[5] |
| Intracellular Calcium Release | No induction[2] | No induction | Induces calcium release[4][6] |
| Mast Cell Degranulation | No induction[2] | No induction | Induces degranulation[4][6] |
| Off-Target GPCR Activity | No detectable activity under typical probe conditions[2] | No activity | Minimal to no activity at over 315 other GPCRs[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of this compound.
1. PRESTO-Tango GPCR Assay
-
Objective: To measure G protein-coupled receptor (GPCR) activation.
-
Methodology: The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-MTP) assay is a high-throughput method to screen compounds against a large number of GPCRs. In this assay, HT-29 cells are engineered to express a specific GPCR fused to a transcription factor, and a reporter gene (e.g., luciferase) is under the control of a promoter that binds this transcription factor. Upon GPCR activation by an agonist, the transcription factor translocates to the nucleus and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the degree of receptor activation.
-
Application: this compound, when tested in this system against MRGPRX2, shows no significant activation (EC50 > 100 µM), similar to a vehicle control[5].
2. FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay
-
Objective: To measure intracellular calcium mobilization following GPCR activation.
-
Methodology: Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured. Upon addition of a test compound, if the receptor is activated and signals through the Gq pathway, intracellular calcium is released from the endoplasmic reticulum. This leads to a rapid increase in the fluorescence of the dye. The FLIPR instrument detects this change in fluorescence in real-time across multiple wells of a microplate.
-
Application: this compound does not induce a significant increase in intracellular calcium levels, with an EC50 > 100 µM, a response that is indistinguishable from the vehicle control[5].
3. Mast Cell Degranulation Assay
-
Objective: To assess the ability of a compound to induce the release of inflammatory mediators from mast cells.
-
Methodology: A human mast cell line (e.g., LAD2) is used. These cells are incubated with the test compound (this compound) or a vehicle control. Mast cell degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The amount of released enzyme is determined by a colorimetric assay and is expressed as a percentage of the total cellular β-hexosaminidase content.
-
Application: this compound does not cause a significant release of β-hexosaminidase, indicating it does not induce mast cell degranulation[2][6].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the active enantiomer (R)-ZINC-3573 to provide context for the inactivity of this compound, and a typical experimental workflow for comparing these compounds.
Caption: MRGPRX2 signaling pathway activated by (R)-ZINC-3573.
Caption: General experimental workflow for comparing this compound to controls.
Conclusion
This compound is an indispensable tool for research into the function of MRGPRX2. Its lack of biological activity, which is on par with that of a vehicle control, provides researchers with a high degree of confidence that the effects observed with its active enantiomer, (R)-ZINC-3573, are specific to the target receptor. The use of this stereoisomeric pair is a rigorous approach to validate on-target activity in pharmacological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 5. eubopen.org [eubopen.org]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of ZINC-3573 Samples
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral drug candidates. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate the thorough characterization of the enantiomeric composition of any new chiral drug. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] The active enantiomer is (R)-ZINC-3573, while the (S)-enantiomer is inactive and serves as a negative control.[1]
This guide will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Workflow for Enantiomeric Purity Assessment
The general workflow for assessing the enantiomeric purity of a sample involves several key stages, from sample preparation to data analysis and reporting.
References
A Researcher's Guide to (S)-ZINC-3573: A Stereoisomeric Negative Control for the MRGPRX2 Agonist (R)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of (S)-ZINC-3573 in the Context of MRGPRX2 Modulation.
This guide provides a comprehensive comparison of this compound with its active enantiomer, (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The primary utility of this compound lies in its designed inactivity, serving as a crucial negative control to validate that the biological effects observed with (R)-ZINC-3573 are specifically mediated by MRGPRX2. This document summarizes key experimental data, details the methodologies for pivotal assays, and presents visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Analysis of this compound and (R)-ZINC-3573
This compound is the inactive stereoisomer of (R)-ZINC-3573.[1] While the (R)-enantiomer potently and selectively activates MRGPRX2, the (S)-enantiomer exhibits negligible activity, making the pair an ideal tool for distinguishing specific receptor-mediated effects from non-specific or off-target activities in pharmacological studies.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the activity of this compound and (R)-ZINC-3573 in various in vitro assays.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | MRGPRX2 | PRESTO-Tango | HTLA | EC50 | > 100 µM | [2] |
| MRGPRX2 | FLIPR (Calcium Mobilization) | HEK293 | EC50 | > 100 µM | [2] | |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | HTLA | EC50 | 740 nM | [2][3] |
| MRGPRX2 | FLIPR (Calcium Mobilization) | HEK293 | EC50 | 1 µM | [2] | |
| MRGPRX2 | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | Induces Degranulation | Yes | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRESTO-Tango Assay for β-Arrestin Recruitment
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.
Principle: Upon agonist binding to the GPCR, β-arrestin is recruited to the receptor's C-terminus. In the Tango assay format, this recruitment brings a TEV protease, fused to β-arrestin, into proximity with a transcription factor (tTA) that is linked to the GPCR's C-terminus via a TEV cleavage site. The protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.
Protocol Outline:
-
Cell Seeding: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are seeded into 384-well plates coated with poly-L-lysine.
-
Transfection: Cells are transfected with plasmids encoding the MRGPRX2-tTA fusion protein and a TEV protease-tagged β-arrestin.
-
Compound Addition: Following an incubation period to allow for receptor expression, cells are treated with varying concentrations of the test compounds (e.g., this compound or (R)-ZINC-3573).
-
Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV cleavage, and subsequent luciferase expression.
-
Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader. The luminescence signal is proportional to the extent of β-arrestin recruitment.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation. MRGPRX2 is a Gαq-coupled receptor, and its activation leads to an increase in intracellular calcium.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence.
Protocol Outline:
-
Cell Plating: HEK293 cells stably expressing MRGPRX2 are plated in 384-well, black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the dyes in the FLIPR Calcium Assay Kits) for approximately one hour at 37°C.
-
Compound Preparation: Test compounds are prepared in a separate plate.
-
Fluorescence Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity in each well at sub-second intervals. An increase in fluorescence indicates a rise in intracellular calcium.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells, a key physiological response to MRGPRX2 activation. β-hexosaminidase is an enzyme stored in mast cell granules, and its release into the supernatant is a marker of degranulation.
Principle: Mast cells are stimulated with the test compound. The supernatant is then collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG). The enzyme cleaves the substrate, producing a colored product (p-nitrophenol) that can be quantified by measuring its absorbance at 405 nm.
Protocol Outline:
-
Cell Culture: A human mast cell line, such as LAD2, is cultured under appropriate conditions.
-
Stimulation: The cells are washed and resuspended in a buffered salt solution. They are then stimulated with the test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released granular contents, is carefully collected.
-
Enzymatic Reaction: The supernatant is transferred to a new plate and incubated with the pNAG substrate in a citrate (B86180) buffer.
-
Reaction Termination and Absorbance Reading: The reaction is stopped by adding a high pH stop solution (e.g., glycine (B1666218) buffer). The absorbance of the resulting colored product is measured at 405 nm using a plate reader. The amount of β-hexosaminidase released is calculated as a percentage of the total cellular content (determined by lysing the cells).
Visualizations
The following diagrams illustrate the MRGPRX2 signaling pathway and the workflows of the key experimental assays.
Caption: MRGPRX2 signaling pathway leading to mast cell degranulation.
Caption: Workflows for key in vitro validation assays.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-ZINC-3573
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for (S)-ZINC-3573, a compound used as a negative control for the MRGPRX2 agonist probe (R)-ZINC-3573.[1]
This compound is an inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573 and is utilized in pharmacological assays as a control.[1] While it shows negligible biological activity at MRGPRX2, it is crucial to handle and dispose of it with the appropriate precautions due to its chemical nature.[1]
Key Safety and Chemical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Chemical Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrroldinamine | |
| CAS Number | 2095596-11-3 | [2] |
| Molecular Formula | C₁₈H₂₁N₅ | [2] |
| Molecular Weight | 307.39 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (5 mg/mL, warmed) and 1eq. HCl (to 100 mM) | |
| Storage | Store at 2-8°C or +4°C | |
| Known Hazards | Causes skin irritation (H315) | [3] |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning |
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to adhere to the following safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile rubber gloves.
-
Body Protection: Wear a fully buttoned lab coat.
Engineering Controls:
-
Work within a properly functioning and certified laboratory chemical fume hood.
Precautionary Measures:
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional and local regulations. The following steps provide a general guideline.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
-
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE, in a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene).
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically resistant container.
-
Do not pour this compound solutions down the drain.
-
Step 3: Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
" this compound"
-
List of all chemical constituents and their approximate concentrations.
-
The primary hazard (e.g., "Skin Irritant").
-
Date of waste accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not attempt to dispose of the chemical waste through regular trash or municipal sewer systems.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert colleagues and your supervisor.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small solid spills: Carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.
-
For small liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills: Contact your institution's EHS office immediately.
This guidance is intended to provide essential information for the safe handling and disposal of this compound. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific waste disposal protocols before handling any chemical.
References
Essential Safety and Logistics for Handling (S)-ZINC-3573
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for the handling of (S)-ZINC-3573, including operational procedures and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Weight | 307.4 g/mol | [1] |
| Formula | C₁₈H₂₁N₅ | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO. | [1] |
| Storage | Store at +4°C. | [1] |
| CAS Number | 2095596-11-3 | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment |
| Skin Irritant (H315) | Eye Protection: Safety glasses with side shields or chemical safety goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Laboratory coat. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound will mitigate risks. The following step-by-step guidance should be followed.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood and balance, is clean and uncluttered.
-
Verify that a current Safety Data Sheet (SDS) or this safety information is readily accessible.
-
Confirm that an eyewash station and safety shower are unobstructed and operational.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use disposable weigh boats to avoid cross-contamination.
-
Keep the container of this compound closed when not in use.
-
-
Dissolving the Compound:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Clean the balance and surrounding work area with a damp cloth to remove any residual powder.
-
Dispose of all contaminated materials, including weigh boats and gloves, in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[2][3] Flush the affected skin with plenty of cool water for at least 15 minutes.[4] Wash the area gently with soap and water.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is not classified as an acutely hazardous waste, it can typically be disposed of as non-hazardous chemical waste. However, all local and institutional regulations must be followed.
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic waste. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, deface the label and dispose of the container according to institutional guidelines, which may include recycling or disposal as regular laboratory glass waste.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 4. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
